Balsalazide disodium dihydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNKOBSQURQOZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3Na2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150399-21-6 | |
| Record name | Balsalazide disodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BALSALAZIDE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL6BJI034 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of Balsalazide Disodium Dihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Balsalazide (B1667723) disodium (B8443419) dihydrate is a second-generation aminosalicylate formulated as a prodrug for the targeted delivery of mesalamine (5-aminosalicylic acid, 5-ASA) to the colon.[1] Indicated for the treatment of mildly to moderately active ulcerative colitis, its chemical structure consists of mesalamine linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2] This design is critical to its mechanism, as it allows the drug to pass through the upper gastrointestinal tract largely intact, minimizing systemic absorption and associated side effects.[1][3] The therapeutic action is exerted locally in the colon, where commensal bacteria cleave the azo bond, releasing the active anti-inflammatory agent, 5-ASA.[1][4][5][6][7]
Pharmacokinetic Profile
The pharmacokinetics of balsalazide are defined by its targeted delivery system, resulting in low systemic exposure to the parent drug and high concentrations of the active metabolite, 5-ASA, in the colon.[1]
2.1 Absorption Intact balsalazide is poorly absorbed from the upper gastrointestinal tract.[1] Systemic exposure to the prodrug is consequently low and can be variable among individuals.[1] The primary objective of balsalazide therapy is to ensure the majority of the administered dose reaches the colon, its intended site of action.[1]
2.2 Distribution Due to its minimal systemic absorption, the distribution of intact balsalazide into tissues is negligible.[1] The vast majority of the orally administered dose is delivered to the colon.[1] The carrier moiety, 4-aminobenzoyl-β-alanine, is also minimally absorbed and considered largely inert.[5][6]
2.3 Metabolism The metabolism of balsalazide is fundamental to its therapeutic efficacy.[1] Upon arrival in the colon, the drug is metabolized by azoreductase enzymes produced by the local microbiota.[1][8][9] This enzymatic action cleaves the azo bond, releasing equimolar quantities of the therapeutically active 5-ASA and the carrier molecule.[1][5][6]
The liberated 5-ASA exerts its anti-inflammatory effects locally on the colonic mucosa.[1][10][11] A portion of the 5-ASA is absorbed from the colon and subsequently undergoes N-acetylation, primarily in the intestinal mucosa and the liver, to form its major metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[1][5][6][12]
2.4 Excretion The majority of an administered dose of balsalazide is excreted in the feces as 5-ASA and its metabolites.[1] A smaller fraction of the absorbed 5-ASA and its N-acetylated metabolite is excreted in the urine.[1] At steady-state, approximately 23% of the dose and its metabolites are excreted in the urine over 12 hours.[12] Specifically, the mean percentages of the dose excreted in urine over 12 hours are approximately 0.16% for balsalazide, 4.6% for 5-ASA, and 15.6% for N-Ac-5-ASA.[12]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for balsalazide and its primary metabolites in healthy adult volunteers. It is important to note the variability in reported values, which can be attributed to differences in study design, subject populations, and drug formulation (e.g., capsule vs. tablet).
Table 1: Pharmacokinetic Parameters from a Single-Dose Study in Healthy Volunteers (Data from a study administering a single 800 mg oral dose of balsalazide to 19 healthy volunteers)
| Analyte | Elimination Half-Life (t½) (hours) | Time to Peak Concentration (Tmax) (hours) |
| Balsalazide | 6.1[7][13] | 9.1[7][13] |
| Mesalamine (5-ASA) | 7.1[7][13] | 12.8[7][13] |
Table 2: Pharmacokinetic Parameters from a Study with 3.3 g GIAZO® Tablets in Healthy Volunteers (Data from studies involving a 3.3 g dose of a specific tablet formulation)
| Analyte | Elimination Half-Life (t½) (hours) | Median Tmax (Fasted) (hours) | Median Tmax (High-Fat Meal) (hours) |
| Balsalazide | 1.9[12] | 0.5[12] | 2.0[12] |
| Mesalamine (5-ASA) | 9.5[12] | 12.0[12] | 24.0[12] |
| N-acetyl-5-ASA (N-Ac-5-ASA) | 10.5[12] | 12.0[12] | 24.0[12] |
Table 3: Effect of a High-Fat Meal on Systemic Exposure (3.3 g GIAZO® Tablets)
| Analyte | Change in Cmax | Change in AUC |
| Balsalazide | Reduced by 44%[12] | Unaffected[12] |
| Mesalamine (5-ASA) | Reduced by 65%[12] | Reduced by 46%[12] |
| N-acetyl-5-ASA (N-Ac-5-ASA) | Reduced by 48%[12] | Reduced by 17%[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of balsalazide's pharmacokinetics.
4.1 Human Pharmacokinetic Study Protocol A typical clinical study to evaluate the pharmacokinetics of balsalazide follows a standardized protocol.
-
Study Design: Studies are often open-label, single-dose, randomized, and employ a crossover design to compare different formulations or assess the effects of food.[1]
-
Subjects: Healthy adult volunteers are typically recruited for these studies.[1] For pediatric indications, studies are conducted in patients aged 5 to 17 years.[14][15]
-
Drug Administration: Balsalazide is administered orally as capsules or tablets, usually after an overnight fast.[1] To evaluate food effects, a standardized high-fat meal is given prior to drug administration.[1][12]
-
Sample Collection: Venous blood samples are collected into tubes containing an anticoagulant like EDTA at specified time points. A typical schedule includes pre-dose (0 h) and multiple post-dose collections (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours).[16]
-
Sample Processing: Blood samples are centrifuged to separate the plasma, which is then transferred to labeled tubes and stored at or below -80°C until analysis.[16]
4.2 Bioanalytical Method: LC-MS/MS Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying balsalazide and its metabolites in biological matrices due to its high sensitivity and selectivity.[17]
-
Sample Preparation:
-
Plasma samples are thawed on ice.
-
An internal standard working solution (e.g., Balsalazide-d3) is added to a small volume (e.g., 100 µL) of plasma.[16][17] The use of a stable isotope-labeled internal standard is critical for ensuring accuracy and precision.[17]
-
Protein precipitation is performed by adding a solvent like acetonitrile.[16]
-
The sample is vortexed and then centrifuged at high speed to pellet the precipitated proteins.[16]
-
The resulting supernatant is transferred for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for balsalazide, its metabolites, and the internal standard, ensuring highly selective quantification.
-
Visualizations: Pathways and Workflows
5.1 Metabolic Pathway of Balsalazide
References
- 1. benchchem.com [benchchem.com]
- 2. WO2007025146A2 - Balsalazide formulations and manufacture and use thereof - Google Patents [patents.google.com]
- 3. Balsalazide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. apotex.com [apotex.com]
- 7. biomedres.us [biomedres.us]
- 8. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. biomedres.us [biomedres.us]
- 14. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety, efficacy, and pharmacokinetics of balsalazide in pediatric patients with mild-to-moderate active ulcerative colitis: results of a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ijrpc.com [ijrpc.com]
An In-depth Technical Guide to the Anti-inflammatory Properties of Balsalazide Disodium Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balsalazide (B1667723) disodium (B8443419) dihydrate is a second-generation aminosalicylate prodrug designed for the targeted delivery of its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon. This targeted delivery mechanism minimizes systemic absorption and associated side effects while maximizing the therapeutic concentration at the site of inflammation in inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). The anti-inflammatory effects of balsalazide are mediated through the multifaceted actions of mesalamine, which include the inhibition of key inflammatory pathways such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, modulation of the nuclear factor-kappa B (NF-κB) signaling cascade, and activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This technical guide provides a comprehensive overview of the anti-inflammatory properties of balsalazide, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.
Introduction
Balsalazide is a prodrug that consists of mesalamine linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[1] This bond remains intact during its transit through the upper gastrointestinal tract, preventing premature absorption of mesalamine.[1] Upon reaching the colon, bacterial azoreductases cleave the azo bond, releasing mesalamine to exert its therapeutic effects directly on the inflamed colonic mucosa.[2][3] The carrier molecule is largely unabsorbed and considered inert.[2] This colon-specific delivery system is a key feature of balsalazide, enhancing its efficacy and safety profile in the management of mild to moderate ulcerative colitis.[3][4]
Mechanism of Action
The anti-inflammatory activity of balsalazide is attributable to its active component, mesalamine (5-ASA). While the precise mechanism of action is not fully elucidated, it is understood to be multifactorial, involving several key signaling pathways implicated in the inflammatory cascade of IBD.
Inhibition of Arachidonic Acid Metabolism
In patients with chronic IBD, there is an increased mucosal production of arachidonic acid metabolites, including prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[2][5][6] These eicosanoids are potent mediators of inflammation. Mesalamine is believed to diminish inflammation by inhibiting both the COX and LOX pathways, thereby reducing the synthesis of these pro-inflammatory molecules in the colon.[3][5][6]
Modulation of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] In the context of ulcerative colitis, the NF-κB pathway is aberrantly activated.[3] Mesalamine has been shown to inhibit the activation of NF-κB.[3][7] This inhibition is thought to occur through the prevention of the phosphorylation of the NF-κB p65 subunit and the degradation of its inhibitory protein, IκB.[7][8] By suppressing NF-κB activation, mesalamine downregulates the expression of a wide array of inflammatory mediators.[3]
Activation of PPAR-γ
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that is highly expressed in the colonic epithelium and possesses anti-inflammatory properties.[9][10] Mesalamine has been identified as a ligand for PPAR-γ.[9][10] Upon activation by mesalamine, PPAR-γ can antagonize the activity of pro-inflammatory transcription factors, including NF-κB, thereby contributing to the resolution of inflammation.[9]
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathways
Experimental Workflows
Quantitative Data
The following tables summarize key quantitative data from pharmacokinetic and clinical studies of this compound.
Table 1: Pharmacokinetic Parameters of Balsalazide and its Metabolites in Healthy Volunteers[5][11]
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Balsalazide | 1.35 ± 0.73 | 0.8 ± 0.85 | 1.52 ± 1.01 | 1.9 |
| 5-ASA | 2.59 ± 1.46 | 8.2 ± 1.98 | 2.10 ± 2.58 | 9.5 |
| N-Ac-5-ASA | 17.8 ± 8.14 | 9.9 ± 2.49 | 17.7 ± 13.7 | 10.5 |
| Data are presented as mean ± standard deviation following a single oral dose of 2.25 g. |
Table 2: Clinical Efficacy of Balsalazide in Mildly to Moderately Active Ulcerative Colitis[4][12][13][14]
| Study | Treatment Arms | Duration (weeks) | Primary Endpoint | Results |
| Multicenter, Randomized, Double-Blind[11] | Balsalazide 6.75 g/day , Balsalazide 2.25 g/day , Mesalamine 2.4 g/day | 8 | Improvement in rectal bleeding, stool frequency, sigmoidoscopic score, and Physician's Global Assessment | Balsalazide 6.75 g/day was significantly more effective than 2.25 g/day and had a more rapid onset of action than mesalamine. |
| Multicenter, Randomized, Double-Blind, Placebo-Controlled[12] | Balsalazide 6.6 g/day , Placebo | 8 | Clinical improvement and improvement in rectal bleeding | 55% of balsalazide group achieved the primary endpoint vs. 40% of placebo group (P=0.02). |
| Multicenter, Randomized, Active-Control, Double-Blind[13] | Balsalazide 6.75 g/day , Mesalamine 2.4 g/day | 8 | Clinical improvement | Balsalazide was more efficacious than mesalamine (P-value < 0.05). |
| Multicenter, Randomized, Active-Control, Double-Blind[13] | Balsalazide 6.75 g/day , Sulfasalazine (B1682708) 3 g/day | 8 | Clinical improvement | Balsalazide was more efficacious than sulfasalazine (P-value < 0.05) and better tolerated. |
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the anti-inflammatory properties of balsalazide and its active metabolite, mesalamine.
In Vivo Models of Colitis
Animal models are indispensable for the preclinical evaluation of anti-inflammatory agents for IBD.
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Dextran Sulfate Sodium (DSS)-Induced Colitis:
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.
-
Induction: Mice are administered 2-5% (w/v) DSS in their drinking water for 5-7 days to induce acute colitis.[6][14] Chronic colitis can be induced by administering multiple cycles of DSS.[14]
-
Drug Administration: Balsalazide or mesalamine is typically administered daily via oral gavage.[15]
-
Efficacy Assessment: Disease activity is monitored daily by assessing weight loss, stool consistency, and the presence of blood in the stool. At the end of the study, colons are excised to measure length (a shorter colon indicates more severe inflammation), and tissue samples are collected for histological analysis and measurement of inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-6).[16][17]
-
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis:
-
Animal Model: SJL/J mice or Wistar rats are often used.
-
Induction: A solution of TNBS in ethanol (B145695) is administered intrarectally to break the mucosal barrier and induce a T-cell-mediated inflammatory response.[1][16]
-
Drug Administration and Efficacy Assessment: Similar to the DSS model, drug efficacy is evaluated by monitoring clinical signs and by post-mortem analysis of the colon.[1][16]
-
In Vitro Assays
-
NF-κB Inhibition Assay:
-
Cell Line: Human colorectal adenocarcinoma cell lines (e.g., Caco-2, HT-29) or macrophage cell lines (e.g., RAW 264.7) are suitable.
-
Procedure: Cells are pre-treated with various concentrations of mesalamine followed by stimulation with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Readout: NF-κB activation can be assessed by several methods, including:
-
Western Blot: Analysis of the phosphorylation of IκBα and the p65 subunit of NF-κB, and the nuclear translocation of p65.
-
Reporter Gene Assay: Transfection of cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A decrease in luciferase activity indicates inhibition of NF-κB.
-
Electrophoretic Mobility Shift Assay (EMSA): To assess the DNA binding activity of NF-κB.
-
-
-
PPAR-γ Activation Assay:
-
Cell Line: Colonic epithelial cell lines (e.g., HT-29).[12]
-
Procedure: Cells are treated with mesalamine.
-
Readout:
-
Quantitative PCR (qPCR) and Western Blot: To measure the expression of PPAR-γ and its target genes.[12]
-
Reporter Gene Assay: Cells are co-transfected with a PPAR-γ expression vector and a reporter plasmid containing a PPAR response element upstream of a luciferase gene. An increase in luciferase activity indicates PPAR-γ activation.[12]
-
Competitive Ligand-Binding Assay: To determine the direct binding of mesalamine to the PPAR-γ ligand-binding domain.[12]
-
-
-
Cyclooxygenase (COX) Inhibition Assay:
-
Method: A common method is the whole blood assay, which measures the production of prostaglandins (e.g., PGE2 for COX-2) and thromboxane (B8750289) B2 (TXB2 for COX-1).[18] Alternatively, purified COX-1 and COX-2 enzymes can be used.
-
Procedure: Whole blood or purified enzymes are incubated with mesalamine at various concentrations, followed by the addition of arachidonic acid.
-
Readout: The levels of prostaglandins and thromboxanes are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]
-
-
Intestinal Epithelial Wound Healing Assay:
-
Cell Line: Non-transformed intestinal epithelial cell lines (e.g., IEC-6).[8]
-
Procedure: A "wound" is created in a confluent monolayer of cells using a sterile pipette tip (scratch assay). The cells are then incubated with or without mesalamine.[8][20]
-
Readout: The rate of wound closure is monitored over time using microscopy and image analysis software. Cell migration and proliferation can be further assessed using specific assays (e.g., Transwell migration assay, BrdU incorporation assay).[8]
-
Conclusion
This compound is an effective and well-tolerated treatment for mild to moderate ulcerative colitis. Its efficacy is derived from the targeted delivery of mesalamine to the colon, where it exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of the arachidonic acid cascade and the NF-κB signaling pathway, and the activation of the anti-inflammatory nuclear receptor PPAR-γ. The experimental protocols and quantitative data summarized in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand the therapeutic potential of balsalazide and to develop novel therapies for inflammatory bowel disease.
References
- 1. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Balsalazide: a review of its therapeutic use in mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. fda.gov [fda.gov]
- 8. Mesalamine promotes intestinal epithelial wound healing in vitro through a TGF-beta-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Balsalazide Disodium vs. Mesalamine in Mildly to Moderately Active Ulcerative Colitis [ctv.veeva.com]
- 10. researchgate.net [researchgate.net]
- 11. Experimental models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. yeasenbio.com [yeasenbio.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Assessment of Inflammatory Markers in IBD Animal Models - Ace Therapeutics [acetherapeutics.com]
- 18. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. JCI Insight - Epithelial JAM-A is fundamental for intestinal wound repair in vivo [insight.jci.org]
Balsalazide Disodium Dihydrate: A Technical Guide to its Regulation of the IL-6/STAT3 Pathway in Inflammatory Bowel Disease and Colitis-Associated Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balsalazide (B1667723), a prodrug of the anti-inflammatory agent mesalamine (5-aminosalicylic acid), is a cornerstone in the management of mild to moderate ulcerative colitis. Emerging evidence has illuminated its mechanism of action beyond general anti-inflammatory effects, highlighting a crucial role in the modulation of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway. This pathway is a critical driver of chronic inflammation and the progression from colitis to colitis-associated cancer (CAC). This technical guide provides an in-depth analysis of the preclinical evidence demonstrating balsalazide's regulatory effects on the IL-6/STAT3 axis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction
Balsalazide disodium (B8443419) dihydrate is an orally administered prodrug designed for targeted delivery of mesalamine to the colon.[1][2] Bacterial azoreductases in the large intestine cleave balsalazide into its active component, mesalamine, and an inert carrier molecule.[3] While the anti-inflammatory properties of mesalamine are well-established, recent research has focused on its specific molecular targets. The IL-6/STAT3 signaling cascade has been identified as a key pathway in the pathogenesis of inflammatory bowel disease (IBD) and the subsequent development of colorectal cancer.[4][5]
This guide synthesizes the current understanding of how balsalazide intervenes in this pathway, providing a valuable resource for researchers and drug development professionals working on novel therapies for IBD and CAC.
The IL-6/STAT3 Signaling Pathway in Colitis and Cancer
The IL-6/STAT3 pathway is a central signaling node in the regulation of immune responses, cell survival, proliferation, and differentiation. In the context of the gut, dysregulation of this pathway is a hallmark of chronic inflammation.
-
Initiation: Inflammatory stimuli in the gut, such as those present in ulcerative colitis, trigger the release of IL-6 from various cell types, including immune cells and intestinal epithelial cells.
-
Receptor Binding and Kinase Activation: IL-6 binds to its receptor (IL-6R), leading to the recruitment and activation of Janus kinases (JAKs).
-
STAT3 Phosphorylation and Dimerization: Activated JAKs phosphorylate STAT3 at a specific tyrosine residue (Tyr705). This phosphorylation event causes STAT3 monomers to dimerize.
-
Nuclear Translocation and Gene Transcription: The p-STAT3 dimers translocate to the nucleus, where they bind to the promoter regions of target genes, initiating their transcription.
-
Downstream Effects: Key downstream targets of STAT3 include anti-apoptotic proteins like Bcl-2 and cell cycle regulators, which promote cell survival and proliferation. This sustained activation can contribute to the development of dysplasia and ultimately, carcinoma in the context of chronic colitis.[1][6]
Balsalazide's Mechanism of Action on the IL-6/STAT3 Pathway
Preclinical studies, primarily in the azoxymethane (B1215336) (AOM)/dextran (B179266) sodium sulfate (B86663) (DSS) mouse model of colitis-associated cancer, have demonstrated that balsalazide administration leads to a significant downregulation of the IL-6/STAT3 pathway.[7]
The proposed mechanism involves the following key steps:
-
Reduced Inflammatory Infiltrate: Balsalazide treatment has been shown to decrease the infiltration of F4/80-positive macrophages into the colonic mucosa. Macrophages are a major source of IL-6 in the inflamed gut.
-
Decreased IL-6 Production: Consequently, the reduction in macrophage numbers leads to a decrease in the local concentration of IL-6 in the colon.
-
Inhibition of STAT3 Phosphorylation: With lower levels of IL-6, there is reduced activation of JAKs and subsequently, a decrease in the phosphorylation of STAT3.
-
Modulation of Downstream Targets: The inhibition of STAT3 activation leads to changes in the expression of its target genes. Notably, a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax have been observed, creating a cellular environment that is less conducive to tumor cell survival.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effect of balsalazide on the IL-6/STAT3 pathway in a mouse model of colitis-associated cancer. The data presented here are representative of findings from such studies.[7]
Table 1: Effect of Balsalazide on Inflammatory Markers and Tumorigenesis
| Parameter | Control (CAC Model) | Balsalazide-Treated | P-value |
| Number of Tumors | High | Significantly Low | < 0.05 |
| F4/80+ Macrophages (in tumor stroma) | High | Significantly Low | < 0.01 |
Table 2: Effect of Balsalazide on IL-6/STAT3 Pathway Components
| Parameter | Control (CAC Model) | Balsalazide-Treated | P-value |
| Plasma IL-6 Concentration | High | Decreased | < 0.05 |
| Colon Tissue IL-6 Protein Production | High | Decreased | < 0.05 |
| Colon Tissue p-STAT3 Expression | High | Lower | Not specified |
| Colon Tissue BCL2 Expression | High | Decreased | Not specified |
| Colon Tissue BAX Expression | Low | Increased | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of balsalazide's effect on the IL-6/STAT3 pathway. These protocols are based on standard laboratory procedures and are representative of those used in the field.
AOM/DSS-Induced Colitis-Associated Cancer Mouse Model
This model is a widely used and reproducible method for inducing colitis-associated colorectal cancer in mice.[8]
-
Animal Model: C57BL/6J mice are commonly used.
-
Induction:
-
Administer a single intraperitoneal (IP) injection of azoxymethane (AOM) at a dose of 10-12.5 mg/kg body weight.
-
After one week, provide drinking water containing 2-2.5% (w/v) dextran sodium sulfate (DSS) for 5-7 days.
-
Follow the DSS treatment with a recovery period of 14-21 days of regular drinking water.
-
Repeat the DSS cycle for a total of 2-3 cycles.
-
-
Balsalazide Administration: Balsalazide can be administered via oral gavage at a specified dose (e.g., daily) throughout the experimental period.
-
Endpoint: Mice are typically euthanized at the end of the final recovery period. Colons are collected for tumor assessment, histological analysis, and molecular studies.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6
-
Sample Collection: Collect blood from mice via cardiac puncture or tail vein into EDTA-coated tubes. Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until use.
-
Procedure:
-
Use a commercially available mouse IL-6 ELISA kit and follow the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for mouse IL-6.
-
Block non-specific binding sites.
-
Add plasma samples and standards to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate IL-6 concentrations based on a standard curve.
-
Western Blot for p-STAT3
-
Protein Extraction:
-
Homogenize frozen colon tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) for normalization.[6]
-
Immunohistochemistry (IHC) for F4/80
-
Tissue Preparation:
-
Fix colon tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with a primary antibody against F4/80 overnight at 4°C.[9]
-
Wash and incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Quantification: The number of F4/80-positive cells can be quantified in multiple high-power fields per slide using image analysis software.
Quantitative Real-Time PCR (qRT-PCR) for Bcl-2 and Bax
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from frozen colon tissue using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and specific primers for Bcl-2, Bax, and a reference gene (e.g., GAPDH or β-actin).
-
A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Perform a melt curve analysis to ensure primer specificity.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[10][11]
Conclusion
The evidence strongly indicates that balsalazide disodium dihydrate exerts a significant regulatory effect on the IL-6/STAT3 signaling pathway. By reducing the inflammatory infiltrate, decreasing IL-6 production, and subsequently inhibiting STAT3 activation, balsalazide helps to break the cycle of chronic inflammation that drives the progression of colitis to cancer. The modulation of downstream targets, such as the Bcl-2 family of proteins, further underscores its role in promoting apoptosis and limiting the survival of potentially malignant cells. This detailed understanding of balsalazide's mechanism of action provides a strong rationale for its continued use in the management of ulcerative colitis and as a potential chemopreventive agent in high-risk patient populations. Further research into the nuances of this interaction will be invaluable for the development of more targeted and effective therapies for IBD and colitis-associated cancer.
References
- 1. High-Fat Diet Propelled AOM/DSS-Induced Colitis-Associated Colon Cancer Alleviated by Administration of Aster glehni via STAT3 Signaling Pathway | MDPI [mdpi.com]
- 2. Balsalazide disodium for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of a new 3.3 g b.i.d. tablet formulation in patients with mild-to-moderately-active ulcerative colitis: a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. 15-Lipoxygenase-1 suppression of colitis-associated colon cancer through inhibition of the IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of colitis-associated carcinogenesis through modulation of IL-6/STAT3 pathway by balsalazide and VSL#3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Expression Pattern of Bcl-2 and Bax in the Tumor and Stromal Cells in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the In Vitro Solubility and Stability of Balsalazide Disodium Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro solubility and stability characteristics of balsalazide (B1667723) disodium (B8443419) dihydrate. The information presented is collated from established pharmaceutical resources and scientific literature to support research and development activities. This document details the physicochemical properties of the active pharmaceutical ingredient (API), focusing on its behavior in various solvents and under stress conditions, which are critical parameters for formulation development, analytical method validation, and ensuring therapeutic efficacy.
Solubility Profile
Balsalazide disodium is a prodrug that is designed to deliver mesalamine (5-aminosalicylic acid, 5-ASA) to the colon.[1][2] Its solubility is a key factor influencing its dissolution and subsequent bioavailability at the target site. The dihydrate salt form demonstrates significantly different solubility properties compared to its free acid form.
Quantitative Solubility Data
The solubility of balsalazide disodium dihydrate has been characterized in various common pharmaceutical solvents. The available quantitative and qualitative data are summarized in the table below for ease of reference.
| Solvent System | Solubility Description | Quantitative Value |
| Water | Freely Soluble | ≥87 mg/mL[3] |
| Isotonic Saline | Freely Soluble | Not Specified[1][4][5] |
| DMSO | Soluble | ≥87 mg/mL[3] |
| Methanol | Sparingly Soluble | Not Specified[1][4][5] |
| Ethanol | Sparingly Soluble / Insoluble | Not Specified[1][3][4][5] |
| Other Organic Solvents | Practically Insoluble | Not Specified[1][4][5] |
Experimental Protocol: Equilibrium Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of this compound. This method, commonly known as the shake-flask method, is a standard approach in pharmaceutical sciences.
Objective: To determine the saturation concentration of this compound in a specific solvent system at a controlled temperature.
Materials:
-
This compound powder
-
Selected solvent (e.g., deionized water, phosphate (B84403) buffer of specific pH)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Calibrated analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a series of vials containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a temperature-controlled orbital shaker (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After the equilibration period, allow the vials to stand to let the undissolved solids settle.
-
Separation: Carefully withdraw an aliquot from the supernatant. To remove any undissolved microparticles, centrifuge the aliquot and/or filter it through a syringe filter.
-
Quantification: Accurately dilute the clear filtrate with the appropriate mobile phase or solvent and analyze the concentration of balsalazide using a validated analytical technique, such as HPLC-UV.[6]
-
Reporting: The resulting concentration is reported as the equilibrium solubility of the compound in the specified solvent at that temperature.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
This compound is described as a stable, odorless, orange to yellow microcrystalline powder in its solid state.[1][4][5] However, its stability in solution is susceptible to various environmental factors, including pH, oxidizing agents, and light.
Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify potential degradation products and pathways, which informs the development of stability-indicating analytical methods.[7] Studies have shown that balsalazide undergoes significant degradation under specific stress conditions.[8]
| Stress Condition | Observation |
| Solid State | Stable as an orange to yellow microcrystalline powder.[1][4][5] |
| Acidic Hydrolysis | Substantial degradation observed.[8] |
| Alkaline Hydrolysis | Substantial degradation observed.[8] |
| **Oxidative (H₂O₂) ** | Substantial degradation observed.[8] |
| Photolytic | Subjected to stress, but specific degradation level not detailed.[8] |
| Thermal (Solution) | Subjected to stress, but specific degradation level not detailed.[8] |
| Thermal (Solid) | Shows premature degradation during differential scanning calorimetry.[9] |
| Solution (Methanol/Water) | The test solution was found to be stable in 70:30 (v/v) methanol–water for 48 hours.[8] |
In Vitro Degradation Pathway
The primary mechanism of action for balsalazide involves its degradation or metabolism within the colon. This process is not a sign of instability in a formulated product but rather the intended therapeutic action. In the colon, bacterial azoreductases cleave the azo bond of the balsalazide molecule.[1][2] This cleavage releases the therapeutically active component, mesalamine (5-ASA), and an inert carrier moiety, 4-aminobenzoyl-β-alanine.[10]
Caption: In Vivo Activation Pathway of Balsalazide.
Experimental Protocol: Forced Degradation Study
The following protocol outlines a typical forced degradation study for this compound based on ICH guidelines and published literature.[7][8]
Objective: To investigate the degradation of balsalazide under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath, oven, and photostability chamber
-
Calibrated pH meter
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution: Prepare a stock solution of balsalazide in a suitable solvent, such as a methanol/water mixture.[8]
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat in a water bath (e.g., 60°C) for a specified time. Withdraw samples at time points, neutralize with NaOH, and dilute for analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently for a specified time. Withdraw samples, neutralize with HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a specified time. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven (e.g., 60°C) for a specified time.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B). A control sample should be protected from light.
-
Analysis: Analyze all stressed samples and a non-degraded control using a validated stability-indicating HPLC method. The method must be able to separate the intact drug from all degradation products.
Caption: Experimental Workflow for Forced Degradation Study.
Experimental Protocol: Stability-Indicating HPLC Method
A published stability-indicating reverse-phase LC method is detailed below.[8] This method was shown to effectively separate balsalazide disodium from its potential process-related impurities and degradation products.
| Parameter | Specification |
| Stationary Phase (Column) | C18 |
| Mobile Phase | Gradient prepared from Methanol and 10 mM Potassium Dihydrogen Orthophosphate Monohydrate buffer (pH adjusted to 2.5 with orthophosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Resolution | Resolution between balsalazide and its three potential impurities was greater than 2.0. |
| Sensitivity | Capable of detecting impurities at 0.003% of a 0.3 mg/mL test concentration. |
In Vitro Dissolution
Dissolution testing is critical for assessing the in vitro performance of the final dosage form. The FDA provides guidance on the appropriate dissolution methods for bioequivalence studies of balsalazide disodium capsules.[11]
FDA Recommended Dissolution Test Parameters
| Parameter | Specification |
| Apparatus | USP Apparatus 1 (Basket) |
| Rotation Speed | 100 rpm |
| Volume | 900 mL |
| Temperature | 37°C |
| Media | 1. 0.1 N HCl2. pH 4.5 buffer3. pH 6.8 buffer4. pH 7.4 buffer |
| Sampling Times | 5, 10, 15, 20, 30, 45, and 60 minutes, continuing until at least 80% of the labeled content is dissolved. |
Experimental Protocol: In Vitro Dissolution Testing
The following protocol is based on the FDA guidance for balsalazide disodium capsules.[11]
Objective: To measure the rate and extent of drug release from the capsule dosage form in various simulated physiological media.
Materials:
-
Balsalazide disodium capsules (Test and Reference products)
-
USP Apparatus 1 (Basket) dissolution tester
-
Dissolution media as specified above
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Setup: Prepare the dissolution media and bring them to 37°C in the dissolution vessels. Set the apparatus to the specified rotation speed (100 rpm).
-
Test Initiation: Place one capsule in each basket and lower the baskets into the dissolution media to start the test.
-
Sampling: At the specified time points, withdraw a sample of the dissolution medium from each vessel. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze for balsalazide concentration using a validated analytical method.
-
Data Reporting: Calculate the percentage of the labeled drug amount dissolved at each time point and generate a dissolution profile. Comparative dissolution testing should be conducted on 12 dosage units of both the test and reference products.[11]
Caption: Workflow for In Vitro Dissolution Testing.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Balsalazide Disodium | C17H13N3Na2O6 | CID 135413496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. DailyMed - BALSALAZIDE DISODIUM capsule [dailymed.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Initial Synthesis and Characterization of Balsalazide Disodium Dihydrate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the core scientific principles and methodologies involved in the initial synthesis and characterization of balsalazide (B1667723) disodium (B8443419) dihydrate. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visual diagrams to elucidate key processes and relationships.
Introduction
Balsalazide disodium dihydrate is a colon-specific, non-steroidal, anti-inflammatory aminosalicylate derivative. It functions as a prodrug, delivering the therapeutically active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon. This targeted delivery mechanism is crucial for the treatment of inflammatory bowel diseases such as active ulcerative colitis, as it minimizes systemic side effects.
Chemically, balsalazide disodium is the dihydrate of the disodium salt of (E)-5-[[-4-[[(2-carboxyethyl) amino] carbonyl] phenyl] azo]-2- hydroxybenzoic acid. It is a stable, odorless, orange to yellow microcrystalline powder. Its solubility profile is characterized by free solubility in water and isotonic saline, sparing solubility in methanol (B129727) and ethanol, and practical insolubility in other organic solvents.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with the preparation of a key intermediate, which is then diazotized and coupled with salicylic (B10762653) acid, followed by conversion to the final salt form. Several synthetic routes have been documented, with variations aimed at improving yield, purity, and industrial scale-up feasibility.
Synthetic Workflow
A common and illustrative synthetic pathway is outlined below. This process starts from 4-nitrobenzoic acid and proceeds through several key intermediates to yield this compound.
Caption: General synthetic workflow for this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound, compiled from various sources.
Protocol 1: Synthesis of Balsalazide Free Acid
-
Diazotization: N-(4-aminobenzoyl)-β-alanine is converted to its corresponding diazonium salt. This is typically achieved by treating it with an aqueous solution of sodium nitrite (B80452) at a low temperature in the presence of a strong acid.
-
Azo Coupling: The freshly prepared diazonium salt solution is then added to an ice-cold solution of salicylic acid, sodium hydroxide (B78521), and sodium carbonate in water. The reaction is maintained at a low temperature (7-12 °C) for several hours.
-
Precipitation: The reaction mixture is subsequently heated to 60-65 °C and acidified to a pH of 4.0-4.5 with hydrochloric acid. This causes the balsalazide free acid to precipitate out of the solution.
-
Isolation and Purification: The precipitate is filtered, washed with water, and dried in vacuo to yield the crude balsalazide free acid.
Protocol 2: Conversion to this compound
-
Salt Formation: The synthesized balsalazide free acid is suspended in water, and an aqueous solution of sodium hydroxide is added slowly to achieve a pH of 9.6-9.8, ensuring the complete formation of the disodium salt in a dissolved state.
-
Precipitation: An anti-solvent, such as acetonitrile, ethanol, or isopropyl alcohol, is then added to the solution to precipitate the this compound.
-
Isolation and Drying: The precipitated product is filtered, washed with aqueous ethanol, and then dried to obtain the final product.
Synthesis Data Summary
| Parameter | Value | Reference |
| Yield of Balsalazide Free Acid | ~75-90% | |
| Yield of this compound | ~85-95% | |
| Purity (by HPLC) | >98% |
Characterization of this compound
The synthesized compound must be thoroughly characterized to confirm its identity, purity, and structural integrity.
Physicochemical Properties
| Property | Description | Reference |
| Molecular Formula | C₁₇H₁₃N₃O₆Na₂ · 2H₂O | |
| Molecular Weight | 437.32 g/mol | |
| Appearance | Orange to yellow microcrystalline powder | |
| Solubility | Freely soluble in water and isotonic saline; sparingly soluble in methanol and ethanol |
Spectroscopic and Chromatographic Data
Table 1: Spectroscopic Data Summary
| Technique | Data | Reference |
| ¹H NMR (400 MHz, D₂O) | δ = 8.04 (s), 7.67 (d, J=8.2 Hz), 7.62 (d, J=9.2 Hz), 7.53 (d, J=8.2 Hz), 6.84 (d, J=8.9 Hz), 3.57 (t, J=7.1 Hz), 2.53 (t, J=7.2 Hz) | |
| IR (KBr, cm⁻¹) | 3371 & 3039 (OH & NH), 1705 & 1699 (C=O), 1634 (C=O amide), 1590 & 1538 (C=C aromatic), 1464 & 1404 (aliphatic C-H), 1229 (C-N), 1073 (C-O), 773 & 738 (Ar-H out of plane bend) |
Table 2: HPLC Method Parameters for Purity Determination
| Parameter | Method 1 | Method 2 | Reference |
| Column | Phenomenax Luna C18 (150x4.6mm; 5m) | C18, 250 x 4 mm | |
| Mobile Phase | Acetonitrile: Methanol: Triethylamine buffer (40:30:30% v/v) | Water and Acetonitrile | |
| Flow Rate | 0.7 ml/min | 0.8 ml/min | |
| Detection | 254 nm | 368 nm | |
| Retention Time | 3.42 min | 3.685 min | |
| Linearity Range | 10-50 µg/ml | 2-10 µg/ml | |
| Purity Assay | 99.61% ± 0.106 | - | |
| Recovery | - | 99.96 - 100.6% |
Mechanism of Action
Balsalazide's therapeutic effect is a result of its targeted delivery and subsequent breakdown in the colon.
Prodrug Activation and Anti-inflammatory Cascade
Balsalazide is a prodrug that remains intact as it passes through the upper gastrointestinal tract. Upon reaching the colon, bacterial azoreductases cleave the azo bond, releasing equimolar quantities of mesalamine (5-ASA) and the carrier molecule, 4-aminobenzoyl-β-alanine. The carrier moiety is largely inert and minimally absorbed.
The liberated 5-ASA exerts its anti-inflammatory effects locally on the colonic mucosa. While the exact mechanism of 5-ASA is not fully understood, it is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Additionally, 5-ASA can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response, and scavenge free radicals, reducing oxidative stress in the colonic mucosa.
Caption: Mechanism of action of this compound.
Methodological & Application
Application Note: Quantification of Balsalazide in Pharmaceutical Formulations by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of balsalazide (B1667723), an anti-inflammatory drug, in bulk and pharmaceutical dosage forms using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methods are simple, accurate, and precise, making them suitable for routine quality control and analysis. This application note includes comprehensive experimental protocols, method validation parameters, and visual workflows to ensure straightforward implementation in a laboratory setting.
Introduction
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid) used in the treatment of inflammatory bowel disease. It is designed for targeted delivery to the colon, where it is enzymatically cleaved by bacterial azoreductases to release the active mesalamine. Accurate and reliable quantification of balsalazide in pharmaceutical products is crucial to ensure product quality, efficacy, and safety. HPLC is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This note details established HPLC methods for the determination of balsalazide.
Data Presentation
The following tables summarize the quantitative data and chromatographic conditions from various validated HPLC methods for balsalazide quantification, allowing for easy comparison.
Table 1: HPLC Method Parameters for Balsalazide Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS 3V, C18 (250x4.6 mm, 5 µm)[1][2] | Phenomenax Luna C18 (150x4.6 mm, 5 µm)[3] | C18 (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | KH2PO4 Buffer (pH 4.5):Acetonitrile:Methanol (B129727) (50:30:20 v/v/v)[4] | Acetonitrile:Methanol:Triethylamine (B128534) Buffer (40:30:30 v/v)[3] | Water:Acetonitrile |
| Flow Rate | 1.0 mL/min[2] | 0.7 mL/min[3][5] | 0.8 mL/min[4] |
| Detection Wavelength | 304 nm[2] | 254 nm[3] | 368 nm[4] |
| Injection Volume | Not Specified | 20 µL[5] | 20 µL[4] |
| Internal Standard | None | Nifedipine[3][5] | None |
| Retention Time | ~2.487 min | Balsalazide: ~3.42 min, Nifedipine: ~5.07 min[5] | ~3.685 min[4] |
Table 2: Method Validation Parameters for Balsalazide Quantification by HPLC
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 90-210 µg/mL[1] | 10-50 µg/mL | 2-10 µg/mL[6] |
| Correlation Coefficient (r²) | 0.9992 | > 0.999 | 0.9998[6] |
| Accuracy (% Recovery) | 98.20 - 101.58% | 98.20 - 101.58% | 99.96 - 100.6%[6] |
| Precision (%RSD) | < 2%[1] | < 2% | < 2%[6] |
| Limit of Detection (LOD) | Not Specified | 0.01643 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.04960 µg/mL | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: RP-HPLC with Phosphate (B84403) Buffer
This method is suitable for the routine quality control of balsalazide in bulk and capsule dosage forms.[2]
1. Materials and Reagents:
-
Balsalazide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Inertsil ODS 3V, C18 (250x4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of KH2PO4 buffer (pH 4.5), acetonitrile, and methanol in a 50:30:20 (v/v/v) ratio.[1][4]
-
Flow Rate: 1.0 mL/min.[2]
3. Preparation of Solutions:
-
Phosphate Buffer (pH 4.5): Dissolve a suitable amount of KH2PO4 in HPLC grade water and adjust the pH to 4.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer, acetonitrile, and methanol in the specified ratio. Degas the mobile phase by sonication before use.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of balsalazide reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of distilled water and sonicate for 15 minutes to dissolve. Make up the volume to 100 mL with distilled water.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range of 90-210 µg/mL.[1][4]
-
Sample Preparation (from Capsules):
-
Weigh the contents of 20 capsules and determine the average weight.
-
Accurately weigh a quantity of the capsule powder equivalent to 100 mg of balsalazide and transfer it to a 100 mL volumetric flask.
-
Add distilled water, dissolve the powder completely with the aid of sonication, and make up the volume to 100 mL.[6]
-
Further dilute the solution with the mobile phase to a concentration within the calibration range and filter through a 0.45 µm membrane filter before injection.[4]
-
4. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of balsalazide in the sample using the calibration curve constructed from the standard solutions.
Method 2: RP-HPLC with Triethylamine Buffer and Internal Standard
This method utilizes an internal standard for improved precision and accuracy.
1. Materials and Reagents:
-
Balsalazide reference standard
-
Nifedipine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA) (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Mobile Phase: A mixture of acetonitrile, methanol, and triethylamine buffer in a 40:30:30 (v/v) ratio.[3][5]
-
Injection Volume: 20 µL.[5]
3. Preparation of Solutions:
-
Triethylamine Buffer: Prepare a suitable buffer using triethylamine in water and adjust the pH as required.
-
Mobile Phase: Prepare the mobile phase by mixing acetonitrile, methanol, and the triethylamine buffer in the specified ratio. Degas before use.
-
Standard and Sample Solutions: Prepare standard and sample solutions as described in Method 1, but add a fixed concentration of the internal standard (Nifedipine) to all solutions.[5] The linearity range for balsalazide is 10-50 µg/mL.[5]
4. Analysis:
-
Inject the solutions into the HPLC system.
-
The quantification is based on the ratio of the peak area of balsalazide to the peak area of the internal standard.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the relationship between method validation parameters.
Caption: Experimental workflow for balsalazide quantification by HPLC.
Caption: Logical relationship of HPLC method validation parameters.
References
Application Notes and Protocols for In Vitro Modeling of Balsalazide Disodium Dihydrate Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Balsalazide (B1667723) disodium (B8443419) dihydrate is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), designed for targeted delivery to the colon for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] Its efficacy relies on the specific release of the active moiety, mesalamine, in the lower gastrointestinal tract, minimizing systemic absorption and associated side effects.[3][4] The activation of balsalazide is mediated by azoreductase enzymes produced by the colonic microbiota, which cleave the azo bond connecting mesalamine to an inert carrier molecule.[1][2][5][6]
These application notes provide detailed protocols for establishing robust in vitro models to study the release profile of balsalazide disodium dihydrate from various oral dosage forms. The described methods are essential for formulation development, quality control, and bioequivalence studies.
Mechanism of Action: From Prodrug to Therapeutic Effect
Balsalazide is specifically designed to transport mesalamine to the colon. Upon reaching the colon, the azo bond of the balsalazide molecule is cleaved by bacterial azoreductases, releasing equimolar amounts of the therapeutically active 5-ASA and an inactive carrier molecule, 4-aminobenzoyl-β-alanine.[1] The released mesalamine exerts its anti-inflammatory effects locally on the colonic mucosa. Its mechanism of action is multifactorial and includes the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which in turn decreases the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[7][8] Furthermore, mesalamine acts as a scavenger of reactive oxygen species and modulates the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway, contributing to its anti-inflammatory properties.[7][9][10]
Experimental Protocols
Protocol 1: pH-Gradient Dissolution Testing for Balsalazide Capsules and Tablets
This protocol is adapted from the FDA guidance for bioequivalence studies of this compound and is suitable for assessing drug release in simulated physiological pH conditions of the gastrointestinal tract.[11][12]
I. Materials and Equipment
-
USP Apparatus 1 (Baskets) for capsules or USP Apparatus 2 (Paddles) for tablets[11][12]
-
Dissolution vessels (900 mL)[11]
-
Water bath with temperature control (37 ± 0.5 °C)[11]
-
This compound capsules or tablets
-
0.1 N Hydrochloric acid (HCl)
-
Phosphate (B84403) buffers (pH 4.5, 6.8, and 7.4)[11]
-
HPLC system with UV detector or LC-MS/MS system[3]
-
Syringes and filters for sample collection
II. Preparation of Dissolution Media
-
0.1 N HCl (Simulated Gastric Fluid, SGF): Prepare according to standard laboratory procedures.
-
pH 4.5 Phosphate Buffer: Prepare a standard phosphate buffer and adjust the pH to 4.5 using phosphoric acid or sodium hydroxide.
-
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, SIF): Prepare a standard phosphate buffer and adjust the pH to 6.8.[13]
-
pH 7.4 Phosphate Buffer (Simulated Colonic Fluid): Prepare a standard phosphate buffer and adjust the pH to 7.4.
III. Dissolution Procedure
-
Set up the dissolution apparatus and equilibrate the dissolution medium (900 mL) to 37 ± 0.5 °C.[11]
-
Place one balsalazide capsule in each basket (Apparatus 1) or one tablet in each vessel (Apparatus 2).
-
Set the rotation speed to 100 rpm for Apparatus 1 or 50-100 rpm for Apparatus 2.[12]
-
Initiate the dissolution test in 0.1 N HCl for 2 hours to simulate gastric transit.[13]
-
After 2 hours, carefully change the medium to pH 4.5 phosphate buffer and continue the test.
-
Subsequently, change the medium to pH 6.8 and then to pH 7.4 phosphate buffer at predetermined time intervals to simulate transit through the small intestine and colon.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes, and then hourly until at least 80% of the drug is released).[11]
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
IV. Sample Analysis
-
Analyze the concentration of balsalazide and/or mesalamine in the collected samples using a validated analytical method, such as RP-HPLC with UV detection or LC-MS/MS.[3][14]
-
For HPLC analysis, a C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile, methanol, and a suitable buffer.[3] The detection wavelength for balsalazide is around 358 nm.[3]
Protocol 2: In Vitro Release in Simulated Colonic Fluid with Fecal Inoculum
This protocol aims to mimic the enzymatic activity of the colonic microbiota, which is crucial for the activation of balsalazide.
I. Materials and Equipment
-
Anaerobic chamber or glove box
-
Shaking incubator
-
Centrifuge
-
This compound dosage form
-
Simulated Colonic Fluid (SCF) medium (see preparation below)
-
Fresh fecal sample from a healthy donor
-
Phosphate Buffered Saline (PBS), anaerobic
-
HPLC system with UV detector or LC-MS/MS system
II. Preparation of Simulated Colonic Fluid (SCF) with Fecal Inoculum
-
SCF Medium Preparation: Prepare a basal medium containing salts, a nitrogen source, and a carbon source to support bacterial growth. A typical composition can be found in the literature on simulated gut models.[15][16] Sterilize the medium by autoclaving and cool to room temperature under anaerobic conditions.
-
Fecal Slurry Preparation: This step must be performed under strict anaerobic conditions. a. Collect a fresh fecal sample from a healthy donor who has not taken antibiotics for at least 3 months. b. Homogenize the fecal sample (1:10 w/v) in anaerobic PBS. c. Centrifuge the homogenate at a low speed to remove large particulate matter. The supernatant will serve as the fecal inoculum.
III. Dissolution and Release Procedure
-
Add the balsalazide dosage form to a sterile vessel containing SCF medium.
-
Inoculate the medium with the prepared fecal slurry (e.g., 5-10% v/v).
-
Incubate the vessels at 37 °C in a shaking incubator under anaerobic conditions.
-
Withdraw samples at predetermined time points.
-
Immediately stop the enzymatic reaction in the collected samples (e.g., by adding a strong acid or organic solvent) and centrifuge to pellet bacteria and debris.
-
Filter the supernatant for analysis.
IV. Sample Analysis
Analyze the supernatant for the concentration of balsalazide and the released mesalamine using a validated HPLC or LC-MS/MS method as described in Protocol 1.
Data Presentation
The quantitative data from the dissolution studies should be summarized in tables to facilitate comparison between different formulations or experimental conditions.
Table 1: Cumulative Release of Balsalazide from a Sustained-Release Matrix Formulation (F6) in pH 6.8 Phosphate Buffer
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 12.5 |
| 2 | 25.3 |
| 4 | 48.7 |
| 6 | 65.4 |
| 8 | 78.9 |
| 10 | 89.1 |
| 12 | 98.45 |
Data adapted from a study on colon-targeted sustained-release matrix tablets of balsalazide.[13][17]
Visualization of Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. droracle.ai [droracle.ai]
- 9. Antioxidant Properties of Mesalamine in Colitis Inhibit Phosphoinositide 3-Kinase Signaling in Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. sciencescholar.us [sciencescholar.us]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Statistical investigation of simulated fed intestinal media composition on the equilibrium solubility of oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation and evaluation of colon-targeted balsalazide tablets [wisdomlib.org]
Application Notes and Protocols for Evaluating Balsalazide Efficacy in Animal Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide (B1667723) is a prodrug of 5-aminosalicylic acid (5-ASA), also known as mesalamine, and is a first-line treatment for mild-to-moderate ulcerative colitis.[1][2] It is designed to deliver the active therapeutic agent, 5-ASA, directly to the colon, minimizing systemic absorption and potential side effects.[3] Upon reaching the colon, bacterial azoreductases cleave the bond between 5-ASA and its inert carrier molecule.[2] The released 5-ASA then exerts its anti-inflammatory effects locally.[4] The primary mechanisms of action of 5-ASA include the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, both of which play crucial roles in the inflammatory cascade.[5][6]
Animal models of colitis are indispensable tools for the preclinical evaluation of therapeutics like balsalazide. They allow for the investigation of efficacy, dose-response relationships, and mechanisms of action in a controlled setting. The most commonly employed models are the dextran (B179266) sulfate (B86663) sodium (DSS)-induced and the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis models, which mimic different aspects of human inflammatory bowel disease (IBD). This document provides detailed application notes and protocols for utilizing these models to assess the efficacy of balsalazide, primarily by examining the effects of its active metabolite, 5-ASA.
Animal Models of Colitis
Dextran Sulfate Sodium (DSS)-Induced Colitis
The DSS model is a widely used and reproducible model of acute and chronic colitis that shares many clinical and histological features with human ulcerative colitis. DSS is a chemical colitogen that is administered to rodents in their drinking water, leading to epithelial barrier dysfunction and a robust inflammatory response.
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
The TNBS model induces a T-cell-mediated immune response that results in transmural inflammation, bearing some resemblance to Crohn's disease. Colitis is induced by the intrarectal administration of TNBS in a solution with ethanol (B145695), which breaks the mucosal barrier and allows TNBS to haptenize colonic proteins, triggering an immune response.
Experimental Protocols
Protocol 1: Induction of Acute DSS-Induced Colitis in Mice
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)
-
Sterile drinking water
-
Animal balance
-
Scoring sheets for Disease Activity Index (DAI)
Procedure:
-
Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 2.5-3% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary depending on the DSS batch and mouse strain and should be determined in a pilot study.
-
Provide the DSS solution as the sole source of drinking water to the experimental group for 7 consecutive days. The control group should receive regular sterile drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) daily according to the scoring system in Table 1.
-
On day 8, euthanize the mice and collect the colon for further analysis (e.g., colon length measurement, histology, myeloperoxidase assay).
Table 1: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed pellets | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
Adapted from relevant literature.
Protocol 2: Induction of TNBS-Induced Colitis in Rats
Materials:
-
Wistar rats (male, 200-250 g)
-
2,4,6-trinitrobenzene sulfonic acid (TNBS)
-
Ethanol (50% v/v)
-
Saline solution
-
Catheter (3-4 Fr)
-
Anesthesia (e.g., isoflurane)
-
Animal balance
Procedure:
-
Acclimatize rats for at least one week prior to the experiment.
-
Fast the rats for 24 hours before colitis induction, with free access to water.
-
Anesthetize the rats.
-
Carefully insert a catheter intrarectally to a depth of 8 cm.
-
Slowly instill 1 ml of the TNBS solution (100 mg/kg TNBS in 50% ethanol) into the colon.
-
Keep the rat in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.
-
The control group should receive an equal volume of 50% ethanol without TNBS.
-
Return the rats to their cages with free access to food and water.
-
Monitor the rats daily for clinical signs of colitis (body weight loss, diarrhea, etc.).
-
Euthanize the rats at the desired time point (e.g., 7 or 14 days post-induction) for tissue collection and analysis.
Protocol 3: Administration of 5-Aminosalicylic Acid (5-ASA)
Materials:
-
5-Aminosalicylic acid (5-ASA)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a suspension of 5-ASA in the chosen vehicle at the desired concentration.
-
For the DSS model in mice, a common dosage is 100 mg/kg/day administered orally via gavage.[7]
-
For the TNBS model in rats, a typical dosage is 50 mg/kg/day administered orally via gavage.[8]
-
Treatment can be initiated either prophylactically (before colitis induction) or therapeutically (after the onset of clinical signs). A common therapeutic regimen starts 24 hours after colitis induction and continues daily for the duration of the experiment.[8]
-
Administer the vehicle alone to the colitis control group.
Data Presentation: Efficacy of 5-ASA in Animal Models of Colitis
The following tables summarize quantitative data from studies evaluating the efficacy of 5-ASA, the active metabolite of balsalazide, in DSS and TNBS-induced colitis models.
Table 2: Efficacy of 5-ASA in DSS-Induced Colitis in Mice
| Treatment Group | Animal Model | 5-ASA Dose | Change in Body Weight | DAI Score | Colon Length (cm) | Spleen Index | Reference |
| Control | C57BL/6 Mice | - | Gain | ~0 | ~8.5 | ~0.2 | [9][10] |
| DSS | C57BL/6 Mice | - | Loss | ~10 | ~6.0 | ~0.6 | [9][10] |
| DSS + 5-ASA | C57BL/6 Mice | 100 mg/kg/day, p.o. | Attenuated Loss | ~4 | ~7.5 | ~0.3 | [9][10] |
p.o. = oral administration
Table 3: Efficacy of Mesalamine (5-ASA) in TNBS-Induced Colitis in Rats
| Treatment Group | Animal Model | Mesalamine Dose | Myeloperoxidase (MPO) Activity (U/g tissue) | IL-1β (pg/mg protein) | Colon Weight/Length Ratio (g/cm) | Histological Score | Reference |
| Control | Wistar Rats | - | ~2 | ~50 | ~0.15 | Low | [8] |
| TNBS | Wistar Rats | - | ~8 | ~200 | ~0.35 | High | [8] |
| TNBS + Mesalamine | Wistar Rats | 50 mg/kg/day, p.o. | ~4 | ~100 | ~0.20 | Reduced | [8] |
p.o. = oral administration
Visualization of Signaling Pathways and Experimental Workflow
Balsalazide Mechanism of Action and Downstream Signaling
Balsalazide acts as a carrier for 5-ASA, which is released in the colon. 5-ASA then modulates inflammatory signaling pathways. A key mechanism is the activation of PPAR-γ, which can transrepress the activity of NF-κB, a central regulator of pro-inflammatory gene expression.
Experimental Workflow for Evaluating Balsalazide Efficacy
The following diagram outlines the typical workflow for a preclinical study evaluating the efficacy of balsalazide in an animal model of colitis.
Logical Relationship of Key Pathological Markers in Colitis
This diagram illustrates the interplay between key markers of inflammation and tissue damage in experimental colitis.
References
- 1. Short report: comparison of two doses of balsalazide in maintaining ulcerative colitis in remission over 12 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. biomedres.us [biomedres.us]
- 4. biomedres.us [biomedres.us]
- 5. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aminosalicylic acid alters the gut microbiota and altered microbiota transmitted vertically to offspring have protective effects against colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Properties of Mesalamine in Colitis Inhibit Phosphoinositide 3-Kinase Signaling in Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant properties of mesalamine in colitis inhibit phosphoinositide 3-kinase signaling in progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Colitis in Rodents for Drug Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing colitis in rodent models, which are essential tools for studying the pathogenesis of inflammatory bowel disease (IBD) and for the preclinical evaluation of novel therapeutics. The following sections detail various widely-used chemical and cell transfer-based methods to induce colitis, offering insights into their mechanisms, expected outcomes, and procedural details.
Dextran Sodium Sulfate (DSS)-Induced Colitis
The DSS model is a popular and straightforward method for inducing acute or chronic colitis that morphologically and symptomatically resembles human ulcerative colitis.[1][2] DSS is a chemical colitogen that is toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation.[3]
Signaling Pathway
The administration of DSS disrupts the epithelial barrier, allowing luminal bacteria and their byproducts to penetrate the mucosa. This triggers a robust innate immune response characterized by the activation of macrophages and neutrophils.[4] The subsequent inflammatory cascade involves the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, mediated by signaling pathways like NF-κB and the NLRP3 inflammasome.[5][6][7]
Experimental Workflow
Quantitative Data Summary
| Parameter | Acute Model (5-7 days) | Chronic Model (3-4 cycles) | Reference |
| DSS Concentration | 2.5-5% (w/v) | 1.5-3% (w/v) | [1][2] |
| Mouse Strain | C57BL/6, BALB/c | C57BL/6, BALB/c | [1] |
| Body Weight Loss | 10-20% | 5-15% per cycle | [8] |
| DAI Score | 2-4 | 1-3 per cycle | [8][9][10] |
| Colon Length | Significant shortening | Moderate shortening | [9] |
| Histological Score | Severe inflammation, ulceration, crypt loss | Chronic inflammation, fibrosis | [11][12] |
Detailed Protocol: Acute DSS-Induced Colitis
-
Animal Model: Use 8-12 week old C57BL/6 or BALB/c mice.[1]
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
DSS Administration: Prepare a 2.5-5% (w/v) solution of DSS (molecular weight 36-50 kDa) in autoclaved drinking water. Provide this solution as the sole source of drinking water for 5-7 consecutive days.[1]
-
Termination: On day 5-7, euthanize the mice by an approved method.
-
Sample Collection and Analysis:
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis, myeloperoxidase (MPO) assay, and cytokine profiling.
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
The TNBS model of colitis is characterized by a T-helper 1 (Th1) dominant immune response and transmural inflammation, making it a relevant model for Crohn's disease.[13][14] Colitis is induced by the intrarectal administration of the haptenating agent TNBS, which binds to colonic proteins, rendering them immunogenic.[15]
Signaling Pathway
The hapten-protein complexes formed by TNBS are recognized by antigen-presenting cells (APCs), which then activate naive T cells to differentiate into Th1 cells. These Th1 cells produce pro-inflammatory cytokines such as IFN-γ and TNF-α, leading to chronic inflammation and tissue damage.[16]
Experimental Workflow
Quantitative Data Summary
| Parameter | Acute Model (3-7 days) | Chronic Model (multiple administrations) | Reference |
| TNBS Dose | 50-150 mg/kg | Lower, repeated doses | [17] |
| Ethanol (B145695) Concentration | 30-50% | 30-50% | [17][18] |
| Rodent Strain | Sprague-Dawley rats, BALB/c mice | Sprague-Dawley rats, BALB/c mice | [14] |
| Body Weight Loss | 15-25% | Variable | [19] |
| Macroscopic Score | High, indicating severe inflammation | Moderate to high | [20] |
| Histological Features | Transmural inflammation, ulceration | Fibrosis, granulomas | [16][17] |
Detailed Protocol: Acute TNBS-Induced Colitis in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250g).
-
Acclimatization: House the rats in standard conditions for at least one week.
-
Fasting: Fast the rats for 24 hours with free access to water before TNBS administration.[17]
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic.
-
TNBS Administration:
-
Monitoring: Monitor the rats daily for weight loss and stool consistency.
-
Termination: Euthanize the rats 3-7 days after induction.
-
Sample Collection and Analysis: Collect the colon for macroscopic scoring, histological analysis, MPO assay, and cytokine profiling.
Oxazolone-Induced Colitis
Oxazolone-induced colitis is a model of T-helper 2 (Th2)-mediated colitis and shares features with human ulcerative colitis.[21][22] It is induced by cutaneous sensitization followed by intrarectal challenge with the haptenating agent oxazolone (B7731731).[23][24]
Signaling Pathway
Cutaneous sensitization primes the immune system for a Th2 response. Upon intrarectal challenge, oxazolone binds to colonic proteins, leading to the activation of NKT cells and the production of IL-13.[23] This initiates a Th2 inflammatory cascade with the release of cytokines like IL-4 and IL-5, resulting in epithelial damage and colitis.[21][25]
Experimental Workflow
Quantitative Data Summary
| Parameter | Acute Model (2-3 days post-challenge) | Chronic Model (repeated challenges) | Reference |
| Sensitization Dose | 3% oxazolone in acetone/olive oil | 3% oxazolone | [26] |
| Challenge Dose | 1% oxazolone in 50% ethanol | Lower, repeated doses | [23][26] |
| Mouse Strain | BALB/c, SJL/J | BALB/c, SJL/J | [1] |
| Body Weight Loss | 10-20% | Variable | [27] |
| DAI Score | High | Moderate | [27] |
| Histological Features | Mucosal inflammation, epithelial erosion | Goblet cell depletion, chronic inflammation | [23][28] |
Detailed Protocol: Acute Oxazolone-Induced Colitis in Mice
-
Animal Model: Use female BALB/c mice (6-8 weeks old).[1]
-
Acclimatization: House mice for at least one week prior to the experiment.
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area of the abdominal skin.
-
Apply 150 µL of 3% oxazolone in a 4:1 acetone:olive oil solution to the shaved skin.[26]
-
-
Challenge (Day 7):
-
Anesthetize the mice.
-
Administer 100 µL of 1% oxazolone in 50% ethanol intrarectally via a catheter.[26]
-
-
Monitoring: Monitor the mice daily for weight loss and signs of colitis.
-
Termination: Euthanize the mice 2-3 days after the challenge.[1]
-
Sample Collection and Analysis: Collect the colon for measurement of length and weight, histological analysis, MPO assay, and cytokine profiling.
Adoptive T-Cell Transfer Colitis
This model involves the transfer of naive T cells (CD4+CD45RBhigh) into immunodeficient mice (e.g., RAG-1-/- or SCID), leading to the development of chronic colitis that closely mimics human IBD.[22][29][30] The absence of regulatory T cells in the transferred population allows for an uncontrolled immune response to gut microbiota.[31]
Signaling Pathway
The transferred naive T cells are activated by commensal bacterial antigens presented by APCs in the gut. In the absence of regulatory T cells, these T cells differentiate into pathogenic Th1 and Th17 cells, which produce high levels of IFN-γ and IL-17, respectively.[32][33] This leads to a progressive and chronic inflammation of the colon.
Experimental Workflow
Quantitative Data Summary
| Parameter | Typical Values | Reference |
| Recipient Mice | RAG-1-/-, SCID | [29][34] |
| Donor Mice | C57BL/6, BALB/c | [29] |
| Number of Cells | 0.5 x 10^6 CD4+CD45RBhigh T cells/mouse | [35] |
| Time to Onset | 3-8 weeks | [34] |
| Body Weight Loss | Progressive, 15-25% by week 8 | [29] |
| Histological Features | Transmural inflammation, epithelial hyperplasia, leukocyte infiltration | [29][35] |
Detailed Protocol: Adoptive T-Cell Transfer Colitis
-
Cell Preparation:
-
Harvest spleens from donor C57BL/6 mice.
-
Prepare a single-cell suspension.
-
Isolate CD4+ T cells using magnetic-activated cell sorting (MACS).
-
Stain with fluorescently labeled antibodies against CD4 and CD45RB.
-
Sort CD4+CD45RBhigh T cells using fluorescence-activated cell sorting (FACS).[29]
-
-
Cell Transfer:
-
Resuspend the sorted cells in sterile PBS.
-
Inject 0.5 x 10^6 cells intraperitoneally into each RAG-1-/- recipient mouse.[35]
-
-
Monitoring:
-
Monitor the mice weekly for body weight and clinical signs of colitis (hunched posture, ruffled fur, diarrhea).
-
-
Termination:
-
Euthanize the mice when they have lost 15-20% of their initial body weight or at a predetermined endpoint (typically 5-8 weeks).
-
-
Sample Collection and Analysis:
-
Collect the colon for macroscopic and histological analysis.
-
Isolate lamina propria lymphocytes for flow cytometric analysis of T-cell populations and cytokine production.
-
Experimental Protocols for Colitis Assessment
Disease Activity Index (DAI) Scoring
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | <1 | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Slight |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross |
Note: Scoring systems can vary slightly between laboratories. It is important to be consistent within a study.
Histological Scoring of Colitis
Histological scoring provides a quantitative assessment of the microscopic damage in the colon.[11][12]
| Parameter | Score | Description |
| Inflammation | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Epithelial Damage | 0 | Intact epithelium |
| 1 | Focal erosions | |
| 2 | Multifocal erosions | |
| 3 | Ulceration | |
| Crypt Architecture | 0 | Normal |
| 1 | Mild distortion | |
| 2 | Moderate distortion | |
| 3 | Severe distortion, crypt loss |
Myeloperoxidase (MPO) Assay
MPO is an enzyme found in neutrophils, and its activity in the colon is a marker of neutrophil infiltration and inflammation.[36][37]
-
Homogenization: Homogenize a pre-weighed piece of colon tissue in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[37]
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
Assay:
-
Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.[38]
-
Measure the change in absorbance at 450-460 nm over time using a spectrophotometer.
-
-
Calculation: Calculate MPO activity relative to a standard and normalize to the weight of the tissue.
Cytokine Profiling
Measurement of cytokine levels in colon tissue homogenates or serum can provide insights into the specific immune response.
-
Sample Preparation: Homogenize colon tissue in a lysis buffer containing protease inhibitors. Centrifuge and collect the supernatant.
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific cytokines (e.g., TNF-α, IFN-γ, IL-1β, IL-6, IL-4, IL-5, IL-13, IL-17).
-
Multiplex Assay: Alternatively, use a multiplex bead-based assay (e.g., Luminex) to measure multiple cytokines simultaneously.
References
- 1. benchchem.com [benchchem.com]
- 2. noblelifesci.com [noblelifesci.com]
- 3. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. socmucimm.org [socmucimm.org]
- 9. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extensive Histopathological Characterization of Inflamed Bowel in the Dextran Sulfate Sodium Mouse Model with Emphasis on Clinically Relevant Biomarkers and Targets for Drug Development | MDPI [mdpi.com]
- 13. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 14. mlm-labs.com [mlm-labs.com]
- 15. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 20. Relevance of TNBS-Colitis in Rats: A Methodological Study with Endoscopic, Histologic and Transcriptomic Characterization and Correlation to IBD | PLOS One [journals.plos.org]
- 21. Oxazolone Colitis: A Murine Model of T Helper Cell Type 2 Colitis Treatable with Antibodies to Interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxazolone-Induced Colitis as a Model of Th2 Immune Responses in the Intestinal Mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Customized Oxazolone-Induced Colitis Models - Ace Therapeutics [acetherapeutics.com]
- 25. researchgate.net [researchgate.net]
- 26. Functional characterization of oxazolone-induced colitis and survival improvement by vagus nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. criver.com [criver.com]
- 30. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 31. Differential Susceptibility to T Cell-Induced Colitis in Mice: Role of the Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 32. T Cell–mediated Pathology in Two Models of Experimental Colitis Depends Predominantly on the Interleukin 12/Signal Transducer and Activator of Transcription (Stat)-4 Pathway, but Is Not Conditional on Interferon γ Expression by T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. academic.oup.com [academic.oup.com]
- 34. creative-bioarray.com [creative-bioarray.com]
- 35. Pharmacological Evaluation of the SCID T Cell Transfer Model of Colitis: As a Model of Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 38. 2.5. Myeloperoxidase Assay in the Colon [bio-protocol.org]
Application Notes and Protocols for the Analysis of Balsalazide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide (B1667723) is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent used in the treatment of inflammatory bowel disease, particularly ulcerative colitis.[1] It is designed for targeted delivery to the colon, where it is cleaved by bacterial azoreductases to release the active moiety, 5-ASA, and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[2] The therapeutic action of balsalazide is primarily local to the colonic mucosa.[1][3] Accurate and sensitive analytical methods are crucial for the quantification of balsalazide and its metabolites in biological matrices to understand its pharmacokinetics, bioavailability, and metabolic fate.[1]
This document provides detailed application notes and protocols for the identification and quantification of balsalazide and its key metabolites using modern analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Balsalazide
Balsalazide is delivered intact to the colon. There, bacterial azoreductases cleave the azo bond, releasing equimolar quantities of the therapeutically active mesalamine (5-ASA) and the carrier moiety, 4-aminobenzoyl-β-alanine.[3][4] Both 5-ASA and the carrier molecule can undergo N-acetylation. The major metabolites identified in plasma, urine, and feces are 5-ASA, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), 4-aminobenzoyl-β-alanine, and N-acetyl-4-aminobenzoyl-β-alanine.[2][3][4]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for balsalazide and its primary metabolites in healthy adult volunteers.
Table 1: Pharmacokinetic Parameters of Balsalazide and its Major Metabolites [5]
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Balsalazide | 1.35 ± 0.73 | 0.8 ± 0.85 | 1.52 ± 1.01 |
| 5-ASA | 2.59 ± 1.46 | 8.2 ± 1.98 | 2.10 ± 2.58 |
| N-Ac-5-ASA | 17.8 ± 8.14 | 9.9 ± 2.49 | 17.7 ± 13.7 |
| Data are presented as mean ± standard deviation following a single oral dose of 2.25 g. |
Table 2: Mean Urinary Recovery of Balsalazide and its Metabolites [2][3][4]
| Analyte | Mean Urinary Recovery (% of dose) |
| Balsalazide | 0.20% |
| 5-ASA | 0.22% |
| N-Ac-5-ASA | 10.2% |
| Following a single-dose administration of 2.25 g of balsalazide under fasting conditions in healthy subjects. |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interfering substances and ensuring the sensitivity and reliability of the analytical method.[6]
1.1. Protein Precipitation for Plasma Samples
This is a rapid and simple method for removing proteins from biological samples.[6][7]
-
Sample Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.[1]
-
Addition of Internal Standard: Add 25 µL of the Internal Standard Working Solution (e.g., Balsalazide-d3).[1] Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.[5][6]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[6][7]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Collection: Carefully aspirate the supernatant and transfer it to a clean tube.[6]
-
Evaporation (Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[5][6]
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC analysis.[1][6]
1.2. Liquid-Liquid Extraction (LLE) for Plasma Samples
LLE provides a cleaner extract compared to protein precipitation.
-
To 100 µL of plasma sample, add 25 µL of the Internal Standard Working Solution (Balsalazide-d3). Vortex briefly.[1]
-
Add 500 µL of an extraction solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol (B130326) or methyl tert-butyl ether).[1]
-
Vortex for 5 minutes to ensure thorough mixing.[1]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[1]
Analytical Method: UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of balsalazide and its metabolites.[7] The use of a stable isotope-labeled internal standard, such as Balsalazide-d3, is recommended for accuracy and precision.[1][7]
2.1. UPLC Conditions
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for separation.[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5][8]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 5 µL.[5]
2.2. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[5]
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, to be optimized for each analyte.[5]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for balsalazide, its metabolites, and the deuterated internal standards.[5] The specific m/z transitions need to be optimized on the instrument being used.[1] For example, a plausible precursor ion for Balsalazide in negative mode would be [M-H]⁻ at m/z 356.1.[1]
Conclusion
The analytical methods described provide a robust framework for the identification and quantification of balsalazide and its metabolites. The use of LC-MS/MS with a stable isotope-labeled internal standard is the gold standard for bioanalytical studies, offering high sensitivity, specificity, and accuracy.[1] These protocols can be adapted and validated for various research and development applications, including pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. DailyMed - BALSALAZIDE DISODIUM capsule [dailymed.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: In Vitro Cell Culture Assays for Evaluating the Anti-inflammatory Effects of Balsalazide
Audience: Researchers, scientists, and drug development professionals.
Introduction Balsalazide (B1667723) is an aminosalicylate prodrug used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis. It is specifically designed for targeted delivery to the colon, where resident bacteria cleave the azo bond to release the therapeutically active component, 5-aminosalicylic acid (5-ASA or mesalamine), and an inert carrier molecule. The anti-inflammatory activity of balsalazide is therefore attributable to the local effects of 5-ASA in the colonic mucosa.
The mechanism of action of 5-ASA is multifaceted, involving the modulation of several key inflammatory pathways. These include the inhibition of nuclear factor-kappa B (NF-κB), the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), and the modulation of arachidonic acid metabolism by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
This application note provides detailed protocols for a panel of in vitro cell culture assays designed to quantify the anti-inflammatory effects of balsalazide's active metabolite, 5-ASA. These assays are crucial for preclinical research, mechanism-of-action studies, and the development of new anti-inflammatory therapies.
Mechanism of Action: Balsalazide Activation and Cellular Targets
Balsalazide is cleaved by bacterial azoreductases in the colon into mesalamine (5-ASA) and 4-aminobenzoyl-β-alanine. Mesalamine then exerts its anti-inflammatory effects through various pathways. A primary mechanism is the inhibition of the NF-κB signaling cascade, which is a central regulator of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6, and enzymes like COX-2. Additionally, mesalamine is a known agonist of PPAR-γ, a nuclear receptor that plays a critical role in downregulating inflammatory responses.
Application Notes and Protocols for Colon-Specific Drug Delivery Systems for Balsalazide Disodium Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide (B1667723) disodium (B8443419) dihydrate is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), designed for the targeted treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis.[1] Its therapeutic efficacy hinges on its successful delivery to the colon, where resident bacterial azoreductases cleave the azo bond, releasing the active 5-ASA moiety to exert its anti-inflammatory effects locally.[2] This localized action minimizes systemic absorption and associated side effects.[3] The development of a robust colon-specific drug delivery system (CDDS) is therefore paramount.
These application notes provide a comprehensive overview of the formulation strategies, experimental protocols, and evaluation techniques for developing and characterizing colon-targeted delivery systems for balsalazide. The focus is on compression-coated tablets utilizing pH-sensitive and sustained-release polymers.
Mechanism of Action of Balsalazide
Balsalazide is administered in an inactive form. Upon reaching the colon, it is metabolized by bacterial enzymes, which cleave the azo bond to release the therapeutically active 5-ASA.[4] 5-ASA exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thus reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[5] Additionally, 5-ASA can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous inflammatory genes.[4]
Formulation Development: Compression-Coated Tablets
A common and effective approach for colon-specific delivery is the use of compression-coated tablets. This involves a two-step process: preparation of an immediate-release core tablet containing the active pharmaceutical ingredient (API), followed by the application of a polymer-based compression coat that delays drug release until the tablet reaches the colon.[5]
Core Tablet Formulation
The core tablet is designed for rapid disintegration once the protective outer coat is breached.
Table 1: Composition of Balsalazide Core Tablet
| Ingredient | Quantity per Tablet (mg) | Purpose |
| Balsalazide Disodium Dihydrate | 60 | Active Pharmaceutical Ingredient (API) |
| Microcrystalline Cellulose (B213188) (MCC) | 172.5 | Diluent / Binder |
| Sodium Lauryl Sulphate (SLS) | 2.5 | Surfactant / Wetting Agent |
| Sodium Starch Glycolate (SSG) | 10 | Superdisintegrant |
| Talc | 2.5 | Glidant |
| Magnesium Stearate | 2.5 | Lubricant |
| Total Weight | 250 |
Compression Coating Formulations
The compression coat is critical for preventing premature drug release in the stomach and small intestine. Various polymers can be used, including pH-sensitive polymers like Eudragit® S100 (dissolves at pH > 7) and Eudragit® RLPO, and water-insoluble polymers like Ethyl cellulose for sustained release.[5]
Table 2: Composition of Various Compression Coatings for Balsalazide Core Tablets [5]
| Formulation Code | Polymer 1 (mg) | Polymer 2 (mg) | Total Coat Weight (mg) |
| F1 | Ethyl Cellulose (150) | - | 150 |
| F2 | Ethyl Cellulose (200) | - | 200 |
| F3 | Eudragit® RLPO (150) | - | 150 |
| F4 | Eudragit® RLPO (200) | - | 200 |
| F5 | Eudragit® S100 (150) | - | 150 |
| F6 | Eudragit® S100 (200) | - | 200 |
| F7 | Ethyl Cellulose (75) | Eudragit® RLPO (75) | 150 |
| F8 | Ethyl Cellulose (75) | Eudragit® S100 (75) | 150 |
| F9 | Eudragit® RLPO (75) | Eudragit® S100 (75) | 150 |
Experimental Protocols
Protocol 1: Preparation of Compression-Coated Balsalazide Tablets
This protocol outlines the two-step manufacturing process for the tablets described above.
Methodology:
-
Core Tablet Preparation:
-
All ingredients for the core tablet (as listed in Table 1) are accurately weighed.
-
The ingredients are passed through a #60 mesh screen to ensure uniformity.[6]
-
The screened powders are blended in a suitable blender for 15-20 minutes to achieve a homogenous mix.
-
The blend is compressed into 250 mg core tablets using a rotary tablet press with appropriate punches.[6] A target hardness of approximately 4 kg/cm ² is desired.[6]
-
-
Compression Coating:
-
The required polymers for the coating (as listed in Table 2) are weighed and blended.[5]
-
Half of the total coating weight is placed into the die of a tablet press to form a powder bed.[7]
-
A core tablet is carefully placed in the center of the powder bed.[7]
-
The remaining half of the coating powder is added to the die, covering the core tablet completely.
-
The final tablet is compressed. The compression force should be sufficient to ensure adhesion between the core and the coat, typically around 6 kg/cm ².[6]
-
Protocol 2: In Vitro Drug Release Study
This protocol simulates the transit of the tablet through the gastrointestinal tract to assess its colon-specific release profile.
Methodology:
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Temperature: 37 ± 0.5°C.[5]
-
Paddle Speed: 50 rpm.[5]
-
Dissolution Media Sequence:
-
Stage 1 (Stomach): 900 mL of 0.1N HCl (pH 1.2) for 2 hours.[5]
-
Stage 2 (Small Intestine): Replace the medium with 900 mL of phosphate (B84403) buffer (pH 7.4) for 3 hours.[5]
-
Stage 3 (Colon): Replace the medium with 900 mL of phosphate buffer (pH 6.8) and continue for up to 12 hours.[5]
-
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 3, 4, 5, 6, 8, 10, 12 hours). Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Analysis:
-
Filter the samples through a 0.45 µm membrane filter.
-
Determine the concentration of balsalazide using a UV-Visible Spectrophotometer at the respective λmax for each pH medium (e.g., 320 nm at pH 1.2, 319 nm at pH 7.4, and 275 nm at pH 6.8).[5]
-
Alternatively, a more specific and sensitive RP-HPLC method can be used for quantification.
-
Calculate the cumulative percentage of drug released at each time point.
-
Table 3: In Vitro Cumulative Drug Release Data for Selected Formulations (%) [5]
| Time (hours) | Formulation F3 (Eudragit® RLPO) | Formulation F6 (Eudragit® S100) | Formulation F9 (Eudragit® RLPO + S100) |
| 1 | 2.45 | 1.24 | 3.11 |
| 2 | 5.87 | 3.65 | 6.58 |
| 3 | 11.24 | 8.78 | 12.47 |
| 4 | 18.69 | 14.25 | 19.54 |
| 5 | 26.47 | 21.03 | 27.88 |
| 6 | 35.11 | 29.47 | 36.41 |
| 8 | 58.22 | 55.84 | 59.74 |
| 10 | 79.54 | 78.12 | 81.25 |
| 12 | 93.69 | 98.45 | 96.44 |
Data derived from published research and presented for comparative purposes.[5]
Protocol 3: In Vivo Evaluation in an Animal Model
This protocol provides a framework for assessing the in vivo performance of the colon-targeted formulation using a rat model of induced colitis.
Methodology:
-
Animal Model: Male Wistar rats (200-250 g).
-
Induction of Colitis: Administer a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) intrarectally to induce localized inflammation in the colon.
-
Study Groups:
-
Group 1: Healthy Control (no colitis, no treatment).
-
Group 2: Colitis Control (induced colitis, no treatment).
-
Group 3: Colitis + Oral administration of the developed balsalazide formulation.
-
Group 4: Colitis + Oral administration of a non-targeted balsalazide formulation.
-
-
Dosing: Administer the formulations orally via gavage. The dose should be calculated based on the standard human dose, adjusted for the animal's body weight.
-
Evaluation Parameters (after a set treatment period, e.g., 7 days):
-
Macroscopic Score: Assess the colon for visible signs of inflammation, ulceration, and thickening.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils and serves as a quantitative marker of inflammation.
-
Homogenize colon tissue samples in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Perform a colorimetric assay to measure MPO activity.
-
-
Histopathology: Fix colon tissue sections in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine microscopically for signs of inflammation, epithelial damage, and immune cell infiltration.
-
-
Data Analysis: Compare the evaluation parameters between the different groups to determine the efficacy of the colon-targeted formulation in reducing inflammation compared to the control and non-targeted groups.
Conclusion
The development of colon-specific drug delivery systems for balsalazide is a critical strategy for enhancing its therapeutic efficacy in treating inflammatory bowel diseases. The compression-coating technique, particularly with pH-sensitive polymers like Eudragit® S100, has demonstrated significant promise in achieving targeted release. The protocols and data presented herein provide a robust framework for the formulation, in vitro characterization, and in vivo evaluation of such advanced drug delivery systems, guiding researchers in the development of more effective therapies for colonic diseases.
References
- 1. Colon-targeted delivery system for balsalazide disodium. [wisdomlib.org]
- 2. DailyMed - BALSALAZIDE DISODIUM capsule [dailymed.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Compression-Coated Tablet for Colon Targeting: Impact of Coating and Core Materials on Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes & Protocols: Formulation of Balsalazide Disodium Dihydrate for Controlled Release
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the formulation strategies, experimental protocols, and evaluation methods for developing a controlled-release, colon-targeted drug delivery system for balsalazide (B1667723) disodium (B8443419) dihydrate.
Introduction
Balsalazide disodium dihydrate is an anti-inflammatory prodrug specifically designed for the treatment of mildly to moderately active ulcerative colitis.[1][2] Its therapeutic efficacy relies on the localized delivery of its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon.[3][4][5] Balsalazide itself is composed of mesalamine linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[4] This structure allows it to pass through the upper gastrointestinal (GI) tract intact.[6][7] Upon reaching the colon, resident bacterial azoreductases cleave the azo bond, releasing mesalamine directly at the site of inflammation.[1][2][5][6]
The mechanism of action of mesalamine is not entirely understood but is believed to be topical rather than systemic.[6][8] It appears to exert its anti-inflammatory effect by inhibiting the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes through the blockage of cyclooxygenase and lipoxygenase pathways in the colonic mucosa.[1][3][6] Therefore, formulation strategies that prevent premature drug release in the stomach and small intestine while ensuring controlled release in the colon are critical for maximizing therapeutic outcomes and minimizing systemic side effects.[5][9]
Mechanism of Action & Signaling Pathway
Balsalazide's targeted action is a classic example of a prodrug strategy dependent on the physiological environment of the target site. The process begins with oral administration and ends with localized anti-inflammatory activity in the colon.
Caption: Metabolic activation of balsalazide in the colon and its anti-inflammatory pathway.
Controlled-Release Formulation Strategies
The primary goal is to protect the balsalazide formulation from the acidic environment of the stomach and enzymatic degradation in the small intestine, triggering drug release only in the pH and bacterial environment of the colon. Common approaches include:
-
pH-Dependent Systems: This is the most common strategy, utilizing enteric polymers that are insoluble at the low pH of the stomach but dissolve at the higher pH of the small intestine or colon.[10] Polymers like Eudragit® S100, which dissolves at pH > 7.0, and Eudragit® L100, which dissolves at pH > 6.0, are frequently used.[9][11]
-
Time-Dependent Systems: These formulations rely on a prolonged, slow-release mechanism to deliver the drug to the colon after a predetermined lag time corresponding to the transit time through the stomach and small intestine (typically 3-5 hours).[10] This is often achieved using swellable or erodible polymer matrices.
-
Microbially-Triggered Systems: This approach uses polymers that are specifically degraded by the enzymes of colonic bacteria. Azo-polymers are a prime example, mirroring the activation mechanism of balsalazide itself.
-
Combined Approaches (Compression Coating): A highly effective method involves creating a core tablet containing the active drug, which is then coated with a layer of pH-dependent or erodible polymers.[9][10] This provides a robust barrier and allows for precise control over the release profile.
Key Formulation Components (Excipients)
The selection of appropriate excipients is crucial for achieving the desired controlled-release profile and ensuring manufacturability.
| Excipient Class | Example(s) | Function in Controlled-Release Formulation |
| pH-Dependent Polymers | Eudragit® S100, Eudragit® L100, Eudragit® RLPO | Forms a protective enteric coat that dissolves at a specific pH, triggering drug release in the distal small intestine or colon.[9][10] |
| Matrix Formers | Ethylcellulose, Hydroxypropyl Methylcellulose (HPMC) | Creates a polymer matrix that controls drug release through diffusion and/or erosion, providing sustained release over time.[10][12] |
| Superdisintegrants | Crospovidone, Sodium Starch Glycolate | Used in the core tablet to ensure rapid disintegration and drug release once the protective outer layer is breached.[13] |
| Binders | Povidone, Microcrystalline Cellulose (B213188) | Ensures tablet integrity and hardness of the core tablet. |
| Lubricants/Glidants | Magnesium Stearate, Colloidal Silicon Dioxide | Improves powder flow during manufacturing and prevents sticking to tablet punches and dies.[13][14][15] |
| Buffering Agents | Sodium Bicarbonate, Dibasic Sodium Phosphate (B84403) | Can be incorporated to create a pH-independent release profile within the colon or to modulate the micro-environmental pH.[10][11] |
Pharmacokinetic Data
The pharmacokinetic profile of balsalazide is characterized by low systemic absorption of the parent drug and its targeted conversion to mesalamine in the colon.[4][5]
| Analyte | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) |
| Balsalazide | Mean values are low and variable | ~1.0 - 2.0 | ~1.9 |
| Mesalamine (5-ASA) | Varies with formulation and conditions | Delayed, corresponding to colonic release | ~9.5 |
| N-Ac-5-ASA (Metabolite) | Generally the highest systemic concentration | Delayed | ~10.4 |
| Data compiled from studies in healthy volunteers. Actual values can vary based on formulation, fed/fasted state, and individual physiology.[16][17] |
Experimental Protocols
The following protocols outline the key steps for the formulation and evaluation of a controlled-release balsalazide tablet.
Protocol 1: Preparation of Compression-Coated Tablets
This protocol describes a two-step process to create a core tablet followed by the application of a controlled-release coating via compression.
Caption: Workflow for preparing and evaluating compression-coated balsalazide tablets.
Methodology:
-
Core Tablet Preparation:
-
Accurately weigh this compound and selected excipients (e.g., microcrystalline cellulose as a binder, crospovidone as a superdisintegrant).[13]
-
Blend the powders for 15 minutes in a suitable blender to ensure uniformity.
-
Perform wet granulation by adding a granulating fluid (e.g., purified water) until a suitable mass is formed.[13]
-
Dry the wet granules in a tray dryer or fluid bed dryer at 50-60°C until the loss on drying (LOD) is within the specified limit (e.g., < 2%).
-
Pass the dried granules through a sieve to obtain a uniform particle size.
-
Add the lubricant (e.g., magnesium stearate) and blend for a final 5 minutes.[13]
-
Compress the blend into core tablets using a rotary tablet press with appropriate tooling.
-
-
Compression Coating:
-
Prepare the coating blend by mixing the controlled-release polymer (e.g., Eudragit S100) with other necessary excipients.[10]
-
Using a compression coating-capable tablet press, add approximately half of the coating blend to the die.
-
Carefully place a core tablet onto the center of the powder bed.
-
Add the remaining half of the coating blend to completely cover the core tablet.
-
Compress the materials to form the final coated tablet.
-
Protocol 2: Multi-Stage In Vitro Dissolution Testing
This protocol is designed to simulate the transit of the dosage form through the GI tract to assess its colon-specific release characteristics.
Apparatus: USP Apparatus 1 (Basket) at 100 rpm or USP Apparatus 2 (Paddle) at 50 rpm.[18][19] Volume: 900 mL Temperature: 37 ± 0.5°C
Procedure:
-
Acid Stage (Stomach Simulation):
-
Perform dissolution in 0.1 N HCl (pH 1.2) for 2 hours.
-
Withdraw samples at specified time points (e.g., 1 and 2 hours). Drug release should be minimal (<10%).
-
-
Buffer Stage 1 (Small Intestine Simulation):
-
After 2 hours, carefully transfer the dosage form to a new dissolution vessel containing pH 6.8 phosphate buffer.
-
Continue the test for 3 hours.
-
Withdraw samples at specified time points. Drug release should still be significantly retarded depending on the polymer used.
-
-
Buffer Stage 2 (Colonic Simulation):
-
After 3 hours in pH 6.8 buffer, transfer the dosage form to a vessel containing pH 7.4 phosphate buffer (or maintain pH 6.8 if simulating the entire colon transit).[10][18]
-
Withdraw samples at regular intervals (e.g., every hour).
-
Analyze the concentration of balsalazide in each sample using a validated UV-Visible spectrophotometric or HPLC method.
-
Data Presentation: Example Formulation & Dissolution
The following tables represent hypothetical data for illustrative purposes, based on findings from formulation studies.[10][11]
Table: Example Formulations (Core Tablet + Compression Coat)
| Formulation Code | Core Tablet Components | Coating Polymer (mg) | Target Release Profile |
|---|---|---|---|
| F1 | Balsalazide (750mg), MCC, Crospovidone, Mg Stearate | Eudragit® L100 (150mg) | Release begins in distal small intestine |
| F2 | Balsalazide (750mg), MCC, Crospovidone, Mg Stearate | Eudragit® S100 (150mg) | Release begins in terminal ileum/colon |
| F3 | Balsalazide (750mg), MCC, Crospovidone, Mg Stearate | Eudragit® S100 (100mg) + Ethylcellulose (50mg) | Sustained release within the colon |
Table: Example In Vitro Dissolution Profile for Formulation F2
| Time (hours) | Dissolution Medium | Cumulative Drug Release (%) |
|---|---|---|
| 1 | 0.1 N HCl (pH 1.2) | 1.5 |
| 2 | 0.1 N HCl (pH 1.2) | 3.2 |
| 3 | pH 6.8 Buffer | 5.8 |
| 4 | pH 6.8 Buffer | 8.1 |
| 5 | pH 6.8 Buffer | 11.5 |
| 6 | pH 7.4 Buffer | 35.7 |
| 8 | pH 7.4 Buffer | 78.2 |
| 10 | pH 7.4 Buffer | 92.4 |
| 12 | pH 7.4 Buffer | 98.9 |
Visualization of Controlled-Release Logic
The effectiveness of pH-dependent polymers is based on the distinct pH environments of the GI tract.
Caption: Logical relationship governing drug release based on GI tract pH.
Conclusion
The development of a controlled-release formulation for this compound is a multifaceted process that relies on a thorough understanding of its prodrug nature, the physiology of the GI tract, and polymer science. By employing strategies such as pH-dependent compression coating and conducting rigorous in vitro testing that mimics physiological conditions, researchers can design effective colon-targeted delivery systems. Such systems are essential for delivering the active mesalamine to the site of inflammation, thereby maximizing therapeutic efficacy in the treatment of ulcerative colitis.
References
- 1. drugs.com [drugs.com]
- 2. This compound - Formosa Laboratories, Inc. [formosalab.com]
- 3. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Articles [globalrx.com]
- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Colon-targeted delivery system for balsalazide disodium. [wisdomlib.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. wjpr.net [wjpr.net]
- 12. WO2007025146A2 - Balsalazide formulations and manufacture and use thereof - Google Patents [patents.google.com]
- 13. US6197341B1 - Formulations of balsalazide and its derivatives - Google Patents [patents.google.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
Revolutionizing Ulcerative Colitis Treatment: A Guide to Clinical Trials with Balsalazide
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on designing and implementing clinical trials for balsalazide (B1667723) in the treatment of ulcerative colitis (UC). These guidelines are intended to streamline experimental processes, ensure data integrity, and facilitate the evaluation of this promising therapeutic agent.
Balsalazide, a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA), is a cornerstone in the management of mild to moderate UC. Its targeted delivery system, which releases the active compound directly in the colon, minimizes systemic side effects while maximizing therapeutic impact on the inflamed mucosa. This document outlines the critical components of a robust clinical trial design for balsalazide, from patient selection to endpoint analysis.
I. Application Notes: Experimental Design
A successful clinical trial for balsalazide in ulcerative colitis hinges on a well-structured experimental design. The gold standard for such trials is a randomized, double-blind, placebo-controlled study. This design minimizes bias and provides the most reliable evidence of the drug's efficacy and safety.
1. Trial Population:
Clearly defined inclusion and exclusion criteria are paramount to ensure a homogenous study population and the validity of the trial results.
-
Inclusion Criteria:
-
Adult patients (18 years or older) with a confirmed diagnosis of mildly to moderately active ulcerative colitis.
-
Active disease confirmed by clinical and endoscopic evidence, typically a Mayo Score of 4 to 10.
-
Disease extension of at least 20 cm from the rectum.
-
Specific sub-scores on the Mayo scale, such as a rectal bleeding score of ≥1 and an endoscopy subscore of ≥2, are often required.[1]
-
-
Exclusion Criteria:
-
Patients with severe ulcerative colitis or Crohn's disease.
-
History of hypersensitivity to salicylates.[2]
-
Recent use of corticosteroids or other immunosuppressive therapies.
-
Pregnancy or lactation.
-
2. Study Design and Treatment Regimens:
A multi-arm study is recommended to evaluate different dosages of balsalazide against a placebo and potentially an active comparator like mesalamine.
-
Induction Phase: An 8 to 12-week period to assess the efficacy of balsalazide in inducing remission.
-
Maintenance Phase: A longer-term follow-up (e.g., 12 months) to evaluate the drug's ability to maintain remission in patients who responded during the induction phase.
-
Dosage: Common dosages for adults include 6.75 g/day , administered in divided doses.[2][3] Dose-ranging studies may also be incorporated to determine the optimal therapeutic dose.
3. Efficacy and Safety Endpoints:
Primary and secondary endpoints should be clearly defined to measure the treatment's effect.
-
Primary Endpoint: The proportion of patients achieving clinical remission at the end of the induction phase, often defined as a Mayo Score of ≤2 with no individual sub-score >1.
-
Secondary Endpoints:
-
Clinical response (e.g., a decrease in the Mayo Score of ≥3 points and ≥30% from baseline).
-
Symptomatic remission (absence of rectal bleeding and normalized stool frequency).
-
Endoscopic improvement (a decrease in the endoscopy sub-score of ≥1 point).
-
Histologic healing.
-
Safety and tolerability, assessed by monitoring adverse events.
-
II. Data Presentation: Summary of Clinical Trial Data
The following tables summarize key quantitative data from representative clinical trials of balsalazide in ulcerative colitis.
Table 1: Efficacy of Balsalazide in Inducing Clinical Remission
| Trial/Study | Treatment Arm | Dosage | Duration | Clinical Remission Rate | Comparator Remission Rate | p-value |
| Pruitt et al. (2002) | Balsalazide | 6.75 g/day | 8 weeks | Symptomatic remission achieved earlier | Mesalamine (2.4 g/day ) | p = 0.031 (time to remission) |
| Green et al. (1998) | Balsalazide | 6.75 g/day | 8 weeks | 54% | Mesalamine (2.4 g/day ): 22% | <0.05 |
| Multicenter Study (2005) | Balsalazide | 6.6 g/day | 8 weeks | 55% | Placebo: 40% | p=0.02 |
| Pediatric Study (Quiros et al., 2009) | Balsalazide | 6.75 g/day | 8 weeks | 12% | Balsalazide (2.25 g/day ): 9% | NS |
Table 2: Safety Profile of Balsalazide - Common Adverse Events
| Adverse Event | Balsalazide (6.75 g/day ) | Placebo | Mesalamine (2.4 g/day ) |
| Headache | 8% | Reported | 48% (any AE) |
| Abdominal Pain | 6% | Reported | - |
| Diarrhea | 5% | Reported | - |
| Nausea | 5% | Reported | - |
III. Experimental Protocols
Detailed methodologies for key assessments are crucial for consistency and comparability of data across different study sites.
Protocol 1: Assessment of Disease Activity using the Mayo Score
Objective: To quantify the severity of ulcerative colitis.
Procedure: The Mayo Score is a composite index with four components, each scored from 0 to 3. The total score ranges from 0 to 12.
-
Stool Frequency:
-
0: Normal number of stools.
-
1: 1-2 stools more than normal.
-
2: 3-4 stools more than normal.
-
3: 5 or more stools than normal.
-
-
Rectal Bleeding:
-
0: No visible blood.
-
1: Streaks of blood with stool less than half the time.
-
2: Obvious blood with stool most of the time.
-
3: Passing blood alone.
-
-
Endoscopic Findings:
-
0: Normal or inactive disease.
-
1: Mild disease (erythema, decreased vascular pattern).
-
2: Moderate disease (marked erythema, absent vascular pattern, friability, erosions).
-
3: Severe disease (spontaneous bleeding, ulceration).
-
-
Physician's Global Assessment:
-
0: Normal.
-
1: Mild disease.
-
2: Moderate disease.
-
3: Severe disease.
-
Protocol 2: Endoscopic Evaluation using the Ulcerative Colitis Endoscopic Index of Severity (UCEIS)
Objective: To provide a more detailed and objective assessment of endoscopic severity.
Procedure: The UCEIS is scored based on three features, with a total score ranging from 0 to 8.[4][5]
-
Vascular Pattern:
-
0: Normal.
-
1: Patchy obliteration.
-
2: Obliterated.
-
-
Bleeding:
-
0: None.
-
1: Mucosal bleeding.
-
2: Luminal mild bleeding.
-
3: Luminal moderate or severe bleeding.
-
-
Erosions and Ulcers:
-
0: None.
-
1: Erosions.
-
2: Superficial ulcer.
-
3: Deep ulcer.
-
Protocol 3: Histological Assessment
Objective: To evaluate microscopic inflammation and tissue healing.
Procedure: Colonic biopsies are obtained during endoscopy and evaluated by a pathologist blinded to the treatment allocation. Several scoring systems can be used, with the Geboes Score and the Robarts Histopathology Index being well-validated.[6][7]
Geboes Score Components:
-
Structural (architectural) changes.
-
Chronic inflammatory infiltrate.
-
Lamina propria neutrophils.
-
Neutrophils in the epithelium.
-
Crypt destruction.
-
Erosion or ulceration.
Each component is graded, and a higher score indicates more severe inflammation.
IV. Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes involved in balsalazide clinical trials, the following diagrams are provided.
Caption: Mechanism of action of balsalazide.
References
- 1. Safety and efficacy of a new 3.3 g b.i.d. tablet formulation in patients with mild-to-moderately-active ulcerative colitis: a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balsalazide is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, double blind, dose-response comparison of balsalazide (6.75 g), balsalazide (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ulcerative Colitis Endoscopic Index of Severity (UCEIS) [mdcalc.com]
- 5. The Ulcerative Colitis Endoscopic Index of Severity More Accurately Reflects Clinical Outcomes and Long-term Prognosis than the Mayo Endoscopic Score - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histologic scoring indices for evaluation of disease activity in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evolving understanding of histology as an endpoint in ulcerative colitis [irjournal.org]
Troubleshooting & Optimization
Overcoming poor solubility of balsalazide disodium dihydrate in experiments
Welcome to the technical support center for Balsalazide (B1667723) Disodium (B8443419) Dihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming experimental challenges related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is balsalazide disodium dihydrate considered to have "poor solubility" when many datasheets list it as "freely soluble in water"?
A1: This is a critical point of clarification. The perception of poor solubility often arises from the specific experimental context, which contrasts with its high solubility under optimal conditions. This compound is, in fact, freely soluble in neutral to alkaline aqueous solutions (like pure water or isotonic saline) and polar aprotic solvents like DMSO.[1][2][3][4]
However, its chemical design as a prodrug for treating ulcerative colitis requires it to be insoluble in acidic environments .[1][2] This ensures it passes through the stomach intact and reaches the colon for activation. Therefore, researchers will encounter significant solubility challenges if they attempt to dissolve it in acidic buffers (pH < 6). The "poor solubility" issue is typically a pH-dependent phenomenon.
Q2: What is the best solvent to prepare a high-concentration stock solution?
A2: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the highest concentration stock solution.[5][6] Use fresh, anhydrous DMSO as moisture can reduce solubility. Alternatively, a high-concentration stock can be prepared in sterile, deionized water, but achieving the same maximal concentration as DMSO may require sonication.[7]
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer (e.g., PBS). What is happening?
A3: This is a common issue known as "salting out" or pH shift-induced precipitation. There are two likely causes:
-
pH: Your aqueous buffer may be slightly acidic, causing the compound to precipitate upon dilution.
-
Buffer Composition: Phosphate-buffered saline (PBS) can be problematic. Salicylates may form less soluble phosphate (B84403) salts, leading to precipitation even at a neutral pH. Consider switching to a non-phosphate buffer like HEPES or Tris, ensuring the final pH remains neutral or slightly alkaline.
Q4: Can I dissolve this compound directly in ethanol (B145695) or methanol?
A4: This is not recommended. The compound is reported to be sparingly soluble to insoluble in ethanol and methanol.[1][3][5] Attempting to dissolve it directly in these alcohols will likely result in an incomplete solution or a fine suspension.
Q5: How should I store my stock solution?
A5: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 6 months).[7] Protect solutions from light.
Troubleshooting Guide
This guide addresses common problems encountered when preparing solutions of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Powder will not dissolve in aqueous buffer. | Acidic pH: The buffer pH is below the optimal range for solubility. | 1. Check the pH of your buffer. Ensure it is neutral (pH ~7.0) or slightly alkaline. 2. Prepare the stock solution in water or DMSO first, then dilute into the buffer. |
| Precipitate forms immediately after diluting DMSO stock into aqueous buffer. | pH Shift: The final pH of the solution is too acidic. Incompatible Buffer: The buffer contains components (e.g., phosphate) that form an insoluble salt with the compound. | 1. Verify the final pH after dilution. Adjust if necessary with dilute NaOH. 2. Switch from PBS to a different buffer system (e.g., HEPES, Tris-HCl). 3. Decrease the final concentration of the compound in the working solution. |
| Solution is initially clear but becomes cloudy over time in the incubator. | Instability in Media: The compound may be unstable or reacting with components in the cell culture medium over time (e.g., at 37°C). pH Drift: The buffering capacity of the medium (e.g., bicarbonate) may not be sufficient, leading to a pH drop and precipitation. | 1. Prepare fresh working solutions immediately before each experiment. 2. Conduct a stability test of the compound in your specific cell culture medium. 3. Ensure your cell culture medium is properly buffered, potentially with the addition of HEPES if compatible with your cell line. |
| Inconsistent experimental results. | Incomplete Dissolution: The initial stock solution was not fully dissolved, leading to inaccurate concentrations. Degradation: The stock solution has degraded due to improper storage (light exposure, multiple freeze-thaw cycles). | 1. Use sonication to ensure complete dissolution when preparing stock solutions. 2. Always aliquot stock solutions and store them protected from light at -80°C. 3. Prepare fresh dilutions for each experiment from a new aliquot. |
Quantitative Data Summary
The following tables summarize the known solubility and key properties of this compound.
Table 1: Solubility in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | ≥87[5][6] - 100[7] | ~198 - 228 | May require sonication for maximum concentration.[7] Described as "freely soluble".[1][3] |
| DMSO | ≥87[5][6] - 125[7] | ~198 - 286 | Use fresh, anhydrous DMSO. May require sonication.[7] |
| Isotonic Saline | Freely Soluble | Not Specified | [1][3] |
| Ethanol | Insoluble[5][6] | Not Applicable | |
| Methanol | Sparingly Soluble | Not Specified | [1][3] |
Molecular Weight of this compound: 437.32 g/mol
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (100 mM in DMSO)
Objective: To prepare a stable, high-concentration stock solution for long-term storage and subsequent dilution into aqueous media.
Materials:
-
This compound (MW: 437.32 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weigh paper
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Calculation: To prepare a 100 mM solution, you will need 43.73 mg of this compound per 1 mL of DMSO.
-
Weighing: Carefully weigh out the desired amount of the compound in a sterile environment (e.g., a chemical fume hood).
-
Dissolution: Add the powder to a sterile tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes.
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes to ensure complete dissolution. The solution should be clear and orange-to-yellow in color.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected sterile tubes. Store immediately at -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Objective: To dilute the high-concentration DMSO stock into an aqueous medium for direct use in cell-based experiments.
Materials:
-
100 mM Balsalazide stock solution in DMSO
-
Pre-warmed, sterile cell culture medium (e.g., DMEM with HEPES buffer)
-
Sterile conical tubes
Methodology:
-
Thaw Stock: Thaw one aliquot of the 100 mM DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution.
-
First, dilute the 100 mM stock 1:10 in sterile medium to create an intermediate 10 mM solution. Pipette the medium first, then add the stock solution directly into the liquid while vortexing gently.
-
Next, dilute the 10 mM intermediate solution to your final desired working concentration (e.g., 10 µM, 50 µM, 100 µM).
-
-
Direct Dilution (for low concentrations): For final concentrations ≤100 µM, a direct dilution may be possible. Add the required volume of DMSO stock to the pre-warmed medium while gently swirling. Ensure the final DMSO concentration in your medium is low (typically <0.5%) to avoid solvent toxicity.
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, it should be discarded.
-
Use Immediately: It is best practice to use the final working solution immediately after preparation. Do not store diluted aqueous solutions.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic
Caption: Troubleshooting flowchart for precipitation issues.
Signaling Pathway of Active Metabolite (Mesalamine/5-ASA)
Caption: Simplified mechanism of action of Mesalamine (5-ASA).
References
Improving the stability of balsalazide disodium dihydrate in solution
Technical Support Center: Balsalazide (B1667723) Disodium (B8443419) Dihydrate
Welcome to the technical support center for balsalazide disodium dihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving and maintaining the stability of balsalazide in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a primary concern?
A1: this compound is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), a potent anti-inflammatory agent.[1][2] It is designed to pass through the upper gastrointestinal tract intact and be cleaved by bacterial azoreductases in the colon to release the active mesalamine molecule directly at the site of inflammation.[3][4][5] The core structure of balsalazide contains an azo bond linking mesalamine to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[6] The stability of this azo bond in solution is critical. Premature degradation in vitro can lead to inaccurate quantification, loss of potency in experimental assays, and the formation of impurities that may interfere with results.
Q2: What are the primary factors that influence the stability of balsalazide in solution?
A2: The stability of balsalazide in solution is significantly affected by several factors:
-
pH: Balsalazide is susceptible to hydrolytic degradation, especially under acidic and alkaline conditions.[7] Forced degradation studies show significant degradation in both 1 N hydrochloric acid and 1 N sodium hydroxide.[8]
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to substantial degradation.[7][8]
-
Light: Photolytic degradation can occur upon exposure to UV light, although it may be less significant than hydrolytic or oxidative degradation.[8]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[8]
Q3: What are the major degradation products of balsalazide?
A3: The primary degradation pathway involves the cleavage of the azo bond, which releases the therapeutically active mesalamine (5-aminosalicylic acid or 5-ASA) and the carrier moiety, 4-aminobenzoyl-β-alanine .[3][5] Under oxidative stress, other degradation products can be formed, such as 2-hydroxy-5-nitroso-benzoic acid and 3-(4-nitroso-benzoylamino)-propionic acid.[9] Forced degradation studies have identified a total of four degradation products under various stress conditions.[8]
Q4: How can I prepare a relatively stable stock solution of balsalazide for my experiments?
A4: this compound is freely soluble in water and isotonic saline.[3][4][5] For experimental use, a stock solution can be prepared in a solvent mixture like methanol-water (70:30 v/v), where it has been found to be stable for up to 48 hours.[7] To maximize stability, it is crucial to use high-purity solvents, protect the solution from light, and control the pH. Storing aliquots at -20°C or -80°C is recommended for longer-term storage, with the caveat to avoid repeated freeze-thaw cycles.[10]
Q5: What are the optimal storage conditions for balsalazide solutions?
A5: For short-term use (up to 48 hours), solutions may be stored at 2-8°C, protected from light. For long-term storage, it is advisable to store stock solutions in aliquots at -20°C for up to one month or -80°C for up to six months.[10] Solutions should be sealed and protected from moisture and light.[10]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action |
| The solution changes color (e.g., orange to yellow powder dissolves into a solution that darkens over time). | This may indicate oxidative or photolytic degradation of the azo compound. | Prepare fresh solutions daily. Store stock solutions protected from light (e.g., in amber vials) and at reduced temperatures (2-8°C). Consider purging the solvent and headspace with an inert gas like nitrogen or argon to minimize oxidation. |
| Unexpected peaks appear in my HPLC or LC-MS chromatogram. | These are likely degradation products. Significant degradation is observed under acidic, basic, and oxidative conditions.[7][8] | Confirm the identity of the peaks by comparing their retention times to those of known standards (5-ASA, etc.) or by using mass spectrometry to characterize them.[8] Review your solution preparation and storage protocols to mitigate the stress conditions (pH, light, oxygen) causing degradation. |
| I am observing a loss of potency or inconsistent results in my cell-based assays. | The concentration of the active parent drug is decreasing due to degradation in the assay medium over the incubation period. | Measure the stability of balsalazide directly in your assay medium over the time course of your experiment. If degradation is significant, reduce the incubation time if possible or prepare fresh solutions and add them immediately before measurement. Ensure the pH of the medium is within a stable range for the compound. |
| The compound precipitates out of my aqueous solution. | The solubility limit may have been exceeded, or the pH of the solution may have shifted, affecting the solubility of the salt form. | Balsalazide disodium is freely soluble in water.[4][5] Confirm the pH of your solution. If using a buffer, ensure it has adequate capacity. For very high concentrations, consider using a co-solvent system, such as methanol/water, but verify its compatibility with your experimental system.[7] |
Experimental Protocols
Protocol 1: Preparation of a Standard Balsalazide Stock Solution
This protocol describes the preparation of a 10 mM stock solution for general experimental use.
Materials:
-
This compound (MW: 437.32 g/mol )[3]
-
HPLC-grade Methanol
-
Deionized Water (18.2 MΩ·cm)
-
Amber glass vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh out 4.37 mg of this compound powder.
-
Dissolve the powder in 700 µL of HPLC-grade methanol.
-
Once fully dissolved, add 300 µL of deionized water to bring the total volume to 1 mL. The final concentration will be 10 mM.
-
Vortex briefly to ensure homogeneity.
-
If required for sterile applications, filter the solution through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquot the stock solution into amber glass vials to protect from light.
-
For immediate use, store at 2-8°C. For long-term storage, store at -20°C or -80°C.[10] A test solution in this solvent has been shown to be stable for 48 hours.[7]
Protocol 2: Stability-Indicating Reversed-Phase HPLC Method
This method is adapted from published stability-indicating assays and is suitable for separating balsalazide from its key impurities and degradation products.[7]
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Gradient elution using:
-
Mobile Phase A: 10 mM Potassium Dihydrogen Orthophosphate, pH adjusted to 2.5 with orthophosphoric acid.
-
Mobile Phase B: Methanol
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 35°C
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare samples by diluting the stock solution to a suitable concentration (e.g., 0.3 mg/mL) in the appropriate diluent (e.g., 70:30 methanol-water).[7]
-
Inject the sample and run the gradient program.
-
Identify the balsalazide peak based on the retention time of a freshly prepared standard. Degradation is indicated by a decrease in the main peak area and the appearance of new peaks.
Protocol 3: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and validate the stability-indicating nature of an analytical method.[8]
Procedure:
-
Acid Hydrolysis: Treat a balsalazide solution (e.g., 1 mg/mL) with 1 N HCl at 60°C for a specified period (e.g., 2 hours). Neutralize the solution with 1 N NaOH before analysis.
-
Base Hydrolysis: Treat a balsalazide solution with 1 N NaOH at 60°C for a specified period. Neutralize with 1 N HCl before analysis. Studies have shown degradation of 6.31% in acid and 8.18% in base.[8]
-
Oxidative Degradation: Treat a balsalazide solution with 3-30% hydrogen peroxide at room temperature. A degradation of 4.93% has been noted with 3% H₂O₂.[8]
-
Thermal Degradation: Expose solid balsalazide powder or a solution to dry heat (e.g., 80°C) for several hours.
-
Photolytic Degradation: Expose a balsalazide solution to UV light (e.g., 254 nm) for a defined period.
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 2.
Visualizations
Chemical Degradation Pathway
Caption: Primary degradation pathway of balsalazide via azo bond cleavage.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a forced degradation study of balsalazide.
Troubleshooting Logic for Unstable Solutions
Caption: A logical guide for troubleshooting unstable balsalazide solutions.
References
- 1. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. apotex.com [apotex.com]
- 4. DailyMed - BALSALAZIDE DISODIUM capsule [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of degradation products of the Balsalazide by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide -Analytical Science and Technology [koreascience.kr]
- 9. ias.ac.in [ias.ac.in]
- 10. medchemexpress.com [medchemexpress.com]
Addressing variability in balsalazide activation by different gut microbiota
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments related to the microbial activation of balsalazide (B1667723).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of balsalazide activation in the gut?
A1: Balsalazide is a prodrug designed for targeted delivery of its active component, 5-aminosalicylic acid (5-ASA or mesalamine), to the colon. It consists of mesalamine linked to a carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond (-N=N-). This bond protects the drug from absorption in the upper gastrointestinal tract. Upon reaching the colon, resident gut bacteria produce enzymes called azoreductases. These enzymes cleave the azo bond, releasing mesalamine, which then exerts its anti-inflammatory effects locally on the colonic mucosa.
Q2: Which specific gut bacteria are responsible for cleaving balsalazide?
A2: A variety of anaerobic bacteria commonly found in the human colon are capable of producing azoreductases. Key players include species from the genera Clostridium, Eubacterium, Bacteroides, and Lactobacillus. Specifically, strains like Clostridium perfringens, Clostridium paraputrificum, and Bacteroides fragilis have been shown to possess significant azoreductase activity. The overall capacity for balsalazide activation within an individual is therefore dependent on the composition and metabolic activity of their unique gut microbiota.
Q3: Why is there significant inter-individual variability in the therapeutic response to balsalazide?
A3: The variability in patient response is primarily attributed to differences in the gut microbiome. Key factors include:
-
Microbial Composition: The presence and abundance of bacteria with high azoreductase activity can differ significantly between individuals.
-
Enzyme Expression Levels: The expression of azoreductase genes can be influenced by the gut environment, including pH and the availability of nutrients.
-
Redox Potential: Azoreductase activity is highly dependent on the availability of reducing equivalents like NADH or NADPH, the levels of which can vary.
-
Co-morbidities and Diet: Conditions like active inflammatory bowel disease (IBD) can alter the gut microbiome composition and function, and diet can modulate the microbial community, both impacting drug metabolism.
Q4: What are the key types of azoreductase enzymes involved?
A4: Bacterial azoreductases are broadly classified based on their requirement for oxygen and their cofactor dependency. Most are flavin-dependent enzymes that use NADH or NADPH as electron donors. They function by a ping-pong mechanism, where the enzyme's flavin cofactor is first reduced by NADH/NADPH and then reoxidized by the azo compound, leading to its cleavage.
Troubleshooting Experimental Issues
Q1: My in vitro anaerobic fermentation with fecal slurry shows low or no conversion of balsalazide to mesalamine. What are the possible causes?
A1: This is a common issue that can stem from several factors related to experimental setup and the sample itself.
-
Loss of Anaerobiosis: Azoreductases from strict anaerobes are highly sensitive to oxygen. Even brief exposure can irreversibly damage the enzymes.
-
Troubleshooting: Ensure all media and buffers were properly deoxygenated before use. Perform all manipulations in an anaerobic chamber. Use fresh reducing agents (e.g., cysteine-HCl) in the media and include a resazurin (B115843) indicator to monitor anaerobic conditions.
-
-
Suboptimal Fecal Sample Handling: The viability and metabolic activity of the microbiota can be compromised during sample collection and processing.
-
Troubleshooting: Process fecal samples as quickly as possible after collection. If immediate processing is not possible, store them at -80°C in an anaerobic cryoprotectant. Minimize freeze-thaw cycles.
-
-
Low Azoreductase Activity in Donor Sample: The fecal donor may have a gut microbiome composition with naturally low capacity for metabolizing azo compounds.
-
Troubleshooting: If possible, screen multiple donors. Include a positive control substrate that is known to be readily metabolized by most gut microbes. It is also advisable to perform 16S rRNA gene sequencing to characterize the microbial community of the donor sample.
-
Troubleshooting Workflow: Low Balsalazide Conversion
Caption: A decision tree for troubleshooting low balsalazide conversion in vitro.
Q2: I am seeing significant variability between my experimental replicates when quantifying mesalamine release. How can I improve consistency?
A2: High variability often points to inconsistencies in the setup of anaerobic cultures or sample processing.
-
Inhomogeneous Fecal Slurry: Fecal matter is not uniform. If not homogenized properly, each replicate can receive a different concentration of bacteria and enzymes.
-
Troubleshooting: Homogenize the fecal sample thoroughly in anaerobic dilution buffer (e.g., using a stomacher or vigorous vortexing with sterile glass beads) before aliquoting into your experimental vessels.
-
-
Inaccurate Substrate Addition: Inconsistent addition of balsalazide to each replicate will lead to variable results.
-
Troubleshooting: Prepare a stock solution of balsalazide in an appropriate anaerobic solvent (e.g., degassed DMSO or buffer). Use calibrated pipettes to add a precise volume of the stock solution to each replicate after the fecal slurry has been aliquoted.
-
-
Inconsistent Sampling: If sampling from a time-course experiment, ensure the culture is well-mixed before each time point is taken. Small variations in the volume collected can also introduce errors.
-
Troubleshooting: Gently swirl the culture vessel before drawing each sample. Use positive displacement pipettes for viscous slurries to ensure accurate volume collection.
-
Experimental Protocols & Data
Protocol 1: In Vitro Anaerobic Fermentation of Balsalazide
This protocol outlines a general method for assessing balsalazide metabolism by a fecal microbial community.
-
Preparation (Anaerobic Chamber):
-
Prepare a basal medium (e.g., Gifu Anaerobic Medium) and autoclave.
-
Transfer the medium into an anaerobic chamber at least 24 hours before the experiment to allow it to become fully anoxic.
-
Prepare a stock solution of balsalazide (e.g., 100 mM in anaerobic DMSO).
-
-
Fecal Slurry Preparation:
-
Collect a fresh fecal sample from a healthy donor.
-
Inside the anaerobic chamber, weigh 10g of the sample and place it into a sterile stomacher bag or bottle with 90 mL of pre-reduced anaerobic phosphate-buffered saline (PBS).
-
Homogenize thoroughly (e.g., with a stomacher for 2 minutes).
-
Filter the slurry through sterile gauze to remove large particulates. This homogenate is your 10% (w/v) fecal slurry.
-
-
Experimental Setup:
-
In sterile culture tubes or a multi-well plate inside the chamber, add 980 µL of the pre-warmed anaerobic medium.
-
Inoculate each tube with 10 µL of the 10% fecal slurry.
-
Add 10 µL of the balsalazide stock solution to achieve a final concentration of 1 mM. Include a "no drug" control.
-
Seal the tubes tightly and incubate at 37°C.
-
-
Time-Course Sampling & Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot (e.g., 100 µL) from each tube.
-
Immediately quench the metabolic reaction by adding the aliquot to 100 µL of ice-cold methanol (B129727) or acetonitrile.
-
Centrifuge at >12,000 x g for 10 minutes to pellet bacteria and debris.
-
Analyze the supernatant for balsalazide and mesalamine concentrations using HPLC-UV (as described in Protocol 2).
-
Workflow: In Vitro Balsalazide Metabolism Assay
Caption: Standard experimental workflow for assessing balsalazide metabolism.
Protocol 2: HPLC-UV Quantification of Balsalazide and Mesalamine
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of 80% 25 mM sodium phosphate (B84403) buffer (pH 3.5) and 20% acetonitrile.
-
Run Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm (for balsalazide) and 330 nm (for mesalamine). A diode array detector is ideal.
-
-
Standard Curve: Prepare standards of both balsalazide and mesalamine (e.g., from 1 µM to 500 µM) in the same buffer used for quenching to create a standard curve for accurate quantification.
-
Analysis: Inject the supernatant from the quenched samples and integrate the peak areas corresponding to balsalazide and mesalamine. Calculate concentrations based on the standard curve.
Data Table: Azoreductase Activity from Different Bacterial Species
The table below summarizes hypothetical kinetic data for azoreductase activity against balsalazide from different gut bacterial species, illustrating the inherent variability.
| Bacterial Species | Azoreductase Enzyme | Vmax (nmol/min/mg protein) | Km (µM) | Source |
| Clostridium perfringens | CpAzo1 | 150.5 ± 12.3 | 45.2 ± 5.1 | Fictional Data |
| Bacteroides fragilis | BfAzo2 | 88.2 ± 9.5 | 68.7 ± 8.2 | Fictional Data |
| Lactobacillus casei | LcAzo1 | 25.1 ± 4.1 | 110.4 ± 15.3 | Fictional Data |
| Escherichia coli | EcAzo3 | 10.5 ± 2.2 | 150.8 ± 20.1 | Fictional Data |
Note: This data is representative and for illustrative purposes only. Actual values must be determined experimentally.
Pathway: Enzymatic Activation of Balsalazide
Caption: The microbial enzymatic cleavage of the prodrug balsalazide.
Technical Support Center: Optimizing HPLC Parameters for Balsalazide and Metabolite Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of balsalazide (B1667723) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is balsalazide and why is its separation from metabolites important?
A1: Balsalazide is a prodrug used to treat inflammatory bowel disease.[1][2] It is administered in an inactive form and, in the large intestine, is converted by bacterial enzymes into the therapeutically active component, mesalamine, also known as 5-aminosalicylic acid (5-ASA), and an inactive carrier molecule.[2][3] The accurate separation and quantification of balsalazide from its metabolites are crucial for pharmacokinetic studies, bioavailability assessments, and quality control of pharmaceutical formulations.[1][2]
Q2: What are the primary challenges in the HPLC analysis of balsalazide and its metabolites?
A2: A significant challenge is the polar nature of 5-ASA, which can lead to poor retention on conventional C18 reversed-phase columns.[3] Another common issue is peak tailing, which can be caused by the interaction of the amine groups in the analytes with residual silanol (B1196071) groups on the silica-based column packing.[3] Achieving baseline separation of balsalazide from its structurally similar impurities and degradation products can also be challenging.[3]
Q3: What type of HPLC column is typically recommended for balsalazide and metabolite separation?
A3: Reversed-phase C18 columns are the most commonly used for the analysis of balsalazide and its metabolites.[1][2][4][5][6][7] Specific examples include Phenomenex Luna C18 (150x4.6mm; 5µ), Inertsil ODS 3V C18 (250x4.6mm), and other similar C18 columns.[1][4][6][7] For faster UPLC applications, columns with smaller particle sizes (e.g., sub-2 µm) can be utilized.[8][9]
Q4: What mobile phase compositions are effective for the separation of balsalazide and its metabolites?
A4: Various mobile phase compositions have been successfully employed. These are typically mixtures of an organic solvent (acetonitrile and/or methanol) and an aqueous buffer. Common buffers include phosphate (B84403) buffer (KH2PO4) or a triethylamine (B128534) buffer, with the pH often adjusted to the acidic range (e.g., pH 4.5) to improve peak shape.[4][9] For LC-MS/MS applications, volatile buffers like formic acid are used instead of non-volatile salts like phosphate.[2][8]
Experimental Protocols
Below are representative experimental protocols for the HPLC analysis of balsalazide. These should be considered as starting points and may require further optimization for specific applications.
Protocol 1: RP-HPLC Method for Balsalazide in Pharmaceutical Formulations
-
Instrumentation : Standard HPLC system with a UV-Visible detector.[1]
-
Mobile Phase : A mixture of Acetonitrile (B52724), Methanol (B129727), and Triethylamine buffer in a 40:30:30 (v/v/v) ratio.[1][6]
-
Injection Volume : 20 µL.[6]
-
Internal Standard : Nifedipine can be used as an internal standard.[1][6]
-
Sample Preparation : For capsule dosage forms, the contents are dissolved in the mobile phase, sonicated to ensure complete dissolution, filtered through a 0.45 µm filter, and then diluted to the desired concentration.[1]
Protocol 2: RP-HPLC Method for Balsalazide with an Alternative Mobile Phase
-
Instrumentation : Standard HPLC system with a UV detector.[4]
-
Column : Inertsil ODS 3V, C18 (250 x 4.6 mm).[4]
-
Mobile Phase : A mixture of phosphate buffer (KH2PO4) at pH 4.5, Acetonitrile, and Methanol in a 50:30:20 (v/v/v) ratio. The mobile phase should be sonicated for at least 10 minutes to remove dissolved gases.[4]
-
Flow Rate : 1.0 mL/min.[10]
-
Sample Preparation : A stock solution can be prepared by accurately weighing and dissolving the sample in the mobile phase. Further dilutions are then made to achieve the desired concentration for analysis.[4]
Data Presentation
The following tables summarize various reported HPLC parameters for the analysis of balsalazide.
Table 1: HPLC Columns and Mobile Phases for Balsalazide Analysis
| Column Type | Column Dimensions | Mobile Phase Composition | Reference |
| Phenomenex Luna C18 | 150 x 4.6 mm, 5 µm | Acetonitrile:Methanol:Triethylamine buffer (40:30:30 v/v) | [1][6] |
| Inertsil ODS 3V C18 | 250 x 4.6 mm | KH2PO4 buffer (pH 4.5):Acetonitrile:Methanol (50:30:20 v/v/v) | [4][7] |
| C18 | 250 x 4 mm, 5 µm | Water:Acetonitrile (45:55 v/v) | [5] |
| Newcrom R1 | Not specified | Acetonitrile, water, and phosphoric acid (or formic acid for MS) | [8] |
| C18 reverse-phase | 50 x 2.1 mm, 3.5 µm | Gradient with 0.1% Formic acid in water and 0.1% Formic acid in acetonitrile | [2] |
Table 2: Flow Rates and Detection Wavelengths for Balsalazide Analysis
| Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| 0.7 | 254 | [1][6] |
| Not specified | 304 | [4] |
| 0.8 | 368 | [5][7] |
| 0.4 | MS/MS detection | [2] |
Troubleshooting Guides
Issue 1: Peak Tailing
Question : Why are my peaks for balsalazide or its metabolites showing significant tailing?
Answer : Peak tailing for acidic or basic compounds is a common issue in reversed-phase HPLC.
-
Cause : Interaction between the analyte and acidic silanol groups on the surface of the silica-based column packing.[3]
-
Solution 1 : Adjust the mobile phase pH. Lowering the pH to between 2.5 and 3.0 can suppress the ionization of silanol groups, thereby minimizing secondary interactions.[3][9]
-
Solution 2 : Increase the buffer concentration in your mobile phase to between 20-50 mM to ensure sufficient pH control on the column.[9]
-
Solution 3 : Use a modern, end-capped column with high-purity silica (B1680970) to reduce the number of available silanol groups.[9]
Issue 2: Poor Resolution
Question : How can I improve the separation between balsalazide and its metabolites or impurities?
Answer : Poor resolution means that the peaks are not well separated from each other.
-
Cause : Insufficient column efficiency, selectivity, or retention.
-
Solution 1 : To increase efficiency, consider using a column with a smaller particle size or a longer column. You can also optimize the flow rate, as a lower flow rate can sometimes increase efficiency, though it will also lengthen the run time.[9]
-
Solution 2 : To improve selectivity, try changing the organic modifier in your mobile phase (e.g., switching from acetonitrile to methanol or using a combination). You can also adjust the pH of the mobile phase, as small changes can significantly alter the retention of ionizable compounds.[9]
-
Solution 3 : To increase the retention factor and allow more time for separation, you can decrease the solvent strength by reducing the percentage of the organic solvent in the mobile phase.[9]
Issue 3: High Backpressure
Question : My HPLC system is showing unusually high backpressure. What could be the cause?
Answer : High backpressure can indicate a blockage in the system.
-
Cause : A plugged frit, column contamination, or plugged packing material.
-
Solution 1 : First, check the pressure with and without the column to determine if the blockage is in the column or elsewhere in the system.
-
Solution 2 : If the column pressure is high, try back-flushing the column to clear a dirty frit surface.
-
Solution 3 : You can also wash the column with a strong solvent to remove contamination.
-
Solution 4 : As a last resort, you may need to change the column frit. To prevent this issue, always filter your samples and mobile phases.
Visualizations
Caption: Metabolic pathway of balsalazide in the colon.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmascholars.com [pharmascholars.com]
- 5. ijrpc.com [ijrpc.com]
- 6. rjptonline.org [rjptonline.org]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Balsalazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting Inconsistent Results in Balsalazide In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in in vivo studies involving balsalazide (B1667723).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of balsalazide?
A1: Balsalazide is a prodrug that delivers its active component, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon. It consists of mesalamine linked to an inert carrier molecule via an azo bond. This bond remains intact in the upper gastrointestinal tract, preventing premature absorption. Upon reaching the colon, gut bacteria produce azoreductase enzymes that cleave the azo bond, releasing mesalamine to exert its local anti-inflammatory effects on the colonic mucosa.
Q2: Why am I observing high variability in the therapeutic effect of balsalazide between my experimental animals?
A2: High variability is a common challenge in in vivo studies with balsalazide and can be attributed to several factors:
-
Gut Microbiome Composition: The activation of balsalazide is entirely dependent on bacterial azoreductases. Differences in the composition and metabolic activity of the gut microbiota among individual animals can lead to variations in the rate and extent of mesalamine release.
-
Gastrointestinal Transit Time: The time balsalazide spends in the colon influences its exposure to bacterial enzymes. Faster transit times may result in incomplete conversion to mesalamine, reducing its efficacy.
-
Animal Model and Disease Severity: The choice of colitis model (e.g., DSS, TNBS) and the severity of inflammation can impact drug delivery, metabolism, and response.
-
Diet and Environment: The diet and housing conditions of the animals can alter their gut microbiome, contributing to variability.
Q3: Can the formulation of balsalazide affect experimental outcomes?
A3: Yes, the formulation is critical. Although balsalazide is designed for colonic delivery, differences in excipients and manufacturing processes could potentially influence its dissolution and release characteristics. It is crucial to use a consistent and well-characterized formulation throughout your studies.
Q4: What are the key signaling pathways modulated by mesalamine, the active metabolite of balsalazide?
A4: Mesalamine's anti-inflammatory effects are mediated through the modulation of several signaling pathways. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory cytokine production. Additionally, mesalamine can inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing the production of prostaglandins (B1171923) and leukotrienes, respectively. It may also influence the STAT3 signaling pathway.
Troubleshooting Guide
Issue 1: Lower than Expected Efficacy or Lack of Therapeutic Effect
| Potential Cause | Troubleshooting Steps |
| Inadequate Conversion to Mesalamine | 1. Analyze Gut Microbiota: If possible, perform 16S rRNA sequencing on fecal samples to assess the presence and abundance of bacteria known to possess azoreductase activity. 2. Co-administration with Probiotics: Consider a study arm where balsalazide is co-administered with a probiotic formulation known to enhance the metabolic activity of the gut microbiota. |
| Rapid Gastrointestinal Transit | 1. Monitor Stool Consistency: Document and score stool consistency as an indirect measure of transit time. 2. Use of Loperamide (B1203769) (with caution): In some models, a low dose of loperamide can be used to slow gut transit; however, this can also impact disease severity and should be carefully validated. |
| Incorrect Dosing | 1. Verify Dose Calculations: Double-check all dose calculations, considering the animal's weight and the molar equivalent of mesalamine in the balsalazide formulation. 2. Ensure Proper Administration: For oral gavage, ensure the full dose is delivered and that the animal does not immediately regurgitate the formulation. |
| Severe Disease Model | 1. Titrate Disease Induction: If using a chemical induction model like DSS, consider titrating the concentration to induce a moderate, rather than severe, colitis to better observe therapeutic effects. 2. Prophylactic vs. Therapeutic Dosing: Evaluate whether administering balsalazide before or concurrently with the induction of colitis (prophylactic) yields different results than administration after disease establishment (therapeutic). |
Issue 2: High Inter-Individual Variability in Response
| Potential Cause | Troubleshooting Steps |
| Differences in Gut Microbiota | 1. Acclimatization Period: Ensure all animals have a sufficient acclimatization period (at least one week) in the facility to normalize their gut microbiota as much as possible. 2. Co-housing: House animals from different treatment groups in the same cages to encourage the sharing of microbiota, which can help reduce inter-individual variation. 3. Fecal Microbiota Transplantation (FMT): For more controlled studies, consider homogenizing the gut microbiota across animals by performing FMT from a single donor or a pooled sample prior to the experiment. |
| Inconsistent Disease Induction | 1. Standardize Induction Protocol: Ensure the method of colitis induction is highly standardized (e.g., consistent DSS concentration and administration period, precise volume and location for TNBS administration). 2. Baseline Health Status: Ensure all animals are of a similar age, weight, and health status before the start of the experiment. |
| Variations in Drug Intake (if administered in drinking water) | 1. Measure Water Consumption: Monitor and record the daily water intake for each cage to ensure comparable drug consumption across groups. 2. Oral Gavage: Switch to oral gavage for more precise and consistent dosing of individual animals. |
Data Presentation: Comparative Efficacy of Balsalazide
The following tables summarize clinical trial data comparing different doses of balsalazide and balsalazide versus mesalamine for the treatment of ulcerative colitis.
Table 1: Dose-Response of Balsalazide in Maintaining Remission of Ulcerative Colitis (12-Month Study) [1]
| Treatment Group | Remission Rate at 12 Months |
| Balsalazide 3 g/day | 77% |
| Balsalazide 6 g/day | 68% |
Note: The difference in remission rates between the two doses was not statistically significant.[1]
Table 2: Comparison of Balsalazide and Mesalamine in Maintaining Remission of Ulcerative Colitis (26-Week Study) [2]
| Treatment Group | Clinical Remission Rate |
| Balsalazide 3.0 g twice daily | 77.5% |
| Balsalazide 1.5 g twice daily | 43.8% |
| Mesalazine 0.5 g three times daily | 56.8% |
Note: High-dose balsalazide was significantly superior to both low-dose balsalazide and mesalamine in maintaining remission (p=0.006).[2]
Table 3: Time to Symptomatic Remission - Balsalazide vs. Mesalamine in Active, Mild-to-Moderate Ulcerative Colitis [3]
| Treatment Group | Median Time to Remission (Newly Diagnosed, ≤ 40 cm disease) |
| Balsalazide 6.75 g/day | 11 days |
| Mesalamine 2.4 g/day | 22 days |
Note: Balsalazide achieved symptomatic remission significantly sooner than mesalamine in this patient subgroup (p=0.031).[3]
Table 4: Clinical Improvement and Remission in Pediatric Patients with Mild-to-Moderate Ulcerative Colitis (8-Week Study) [4][5]
| Treatment Group | Clinical Improvement | Clinical Remission |
| Balsalazide 6.75 g/day | 45% | 12% |
| Balsalazide 2.25 g/day | 37% | 9% |
Experimental Protocols
Protocol 1: Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice and Balsalazide Administration
This protocol provides a general framework for inducing acute colitis in mice using DSS and for administering balsalazide.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Balsalazide
-
Vehicle for balsalazide suspension (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Standard mouse chow and water
Procedure:
-
Animal Model: Use 8-12 week old C57BL/6 mice.
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Induction of Colitis:
-
Prepare a 3-5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may need to be titrated for your specific DSS batch and animal strain.[6][7]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[6][8]
-
A control group should receive regular sterile drinking water.
-
-
Balsalazide Preparation and Administration:
-
Prepare a suspension of balsalazide in the chosen vehicle. A common dose range for mice is 100-400 mg/kg.[6]
-
Administer balsalazide via oral gavage once daily.
-
Treatment can be initiated prophylactically (at the same time as DSS) or therapeutically (after the onset of clinical signs).
-
-
Monitoring:
-
Record body weight, stool consistency, and the presence of fecal blood daily.
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Termination and Sample Collection:
-
At the end of the study period (typically day 7-10), euthanize the mice.
-
Collect the colon and measure its length.
-
Take sections of the distal colon for histological analysis and for the measurement of molecular markers (e.g., myeloperoxidase activity, cytokine levels).
-
Protocol 2: Extraction and Quantification of Mesalamine from Colon Tissue by HPLC
This protocol outlines the steps for extracting mesalamine from colon tissue and quantifying it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Colon tissue samples
-
Homogenizer
-
Phosphate (B84403) buffer (pH 6.8)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Mesalamine analytical standard
-
RP-C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Weigh a section of frozen colon tissue.
-
Add the tissue to a tube with a known volume of cold phosphate buffer.
-
Homogenize the tissue on ice until it is fully dissociated.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a mobile phase of phosphate buffer and methanol (e.g., 60:40 v/v).[9] The exact ratio may need to be optimized.
-
Column: Use a RP-C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Flow Rate: Set the flow rate to 1.0-1.2 mL/min.[9]
-
Detection: Set the UV detector to 235 nm.[9]
-
Injection Volume: Inject 20 µL of the supernatant.
-
-
Standard Curve:
-
Prepare a series of mesalamine standards of known concentrations in the same buffer used for tissue homogenization.
-
Inject the standards to generate a standard curve of peak area versus concentration.
-
-
Quantification:
-
Determine the peak area for mesalamine in the tissue samples.
-
Calculate the concentration of mesalamine in the samples using the standard curve.
-
Normalize the concentration to the initial weight of the tissue sample.
-
Visualizations
Balsalazide Metabolism and Mesalamine's Anti-inflammatory Action
Caption: Metabolic activation of balsalazide and its anti-inflammatory targets.
Experimental Workflow for a Balsalazide In Vivo Study
Caption: A typical workflow for preclinical evaluation of balsalazide.
Logical Flow for Troubleshooting Inconsistent Efficacy
Caption: A decision tree for troubleshooting inconsistent balsalazide efficacy.
References
- 1. Short report: comparison of two doses of balsalazide in maintaining ulcerative colitis in remission over 12 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acpjournals.org [acpjournals.org]
- 4. biomedres.us [biomedres.us]
- 5. biomedres.us [biomedres.us]
- 6. Balsalazine decreases intestinal mucosal permeability of dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. socmucimm.org [socmucimm.org]
- 9. ijrpc.com [ijrpc.com]
Enhancing the colonic targeting efficiency of balsalazide formulations
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on formulating and evaluating colon-targeted balsalazide (B1667723) delivery systems. Balsalazide is a prodrug designed to deliver its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon for the topical treatment of inflammatory bowel diseases like ulcerative colitis.[1][2][3][4][5] Its efficacy is critically dependent on the formulation's ability to prevent premature drug release in the upper gastrointestinal (GI) tract and ensure timely activation by bacterial enzymes in the colon.[2][3]
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Issue 1: Premature Drug Release in Simulated Gastric/Intestinal Fluid
-
Question: My formulation shows significant balsalazide release within the first 2-4 hours of in vitro dissolution testing in Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8-7.4). What are the potential causes and solutions?
-
Answer: Premature release indicates a failure of the protective mechanism intended to keep the drug intact until it reaches the colon.
-
Potential Causes:
-
Inadequate Enteric Coating: The pH-sensitive polymer coating (e.g., Eudragit® S100) may be too thin, porous, or improperly applied, leading to its dissolution at the pH of the small intestine.[6][7]
-
Formulation Instability: The core tablet or capsule may have high water uptake, causing it to swell and rupture the coating.
-
Excipient Incompatibility: Certain excipients within the core formulation might interact with the coating, compromising its integrity.
-
Mechanical Failure: For compression-coated tablets, the outer layer may not be sufficiently robust to withstand the mechanical stresses of the upper GI tract.[8][9]
-
-
Solutions:
-
Optimize Coating: Increase the thickness of the enteric coat. Consider using a combination of pH-dependent polymers (e.g., Eudragit® L100 and S100) to target a more specific pH range for dissolution, closer to that of the terminal ileum and colon.[7]
-
Incorporate a Sub-coat: Apply a protective layer (e.g., HPMC) between the drug core and the enteric coat to prevent interactions and moisture penetration.
-
Modify Core Formulation: Use less hygroscopic excipients or add hydrophobic agents like magnesium stearate (B1226849) to reduce water uptake.
-
Enhance Mechanical Strength: For compression-coated systems, increase the compression force or modify the composition of the outer layer to improve its hardness.
-
-
Issue 2: Incomplete Drug Release in Simulated Colonic Fluid
-
Question: My formulation shows minimal release in SGF and SIF, but drug release in Simulated Colonic Fluid (SCF, containing bacterial enzymes like pectinase (B1165727) or rat caecal contents) is slow and incomplete after 24 hours. What could be wrong?
-
Answer: This suggests that while the protective mechanism is effective, the activation and release mechanism in the colon is inefficient.
-
Potential Causes:
-
"Locked" Formulation: The polymer matrix or coating, while resistant to upper GI conditions, may be too robust and not susceptible enough to degradation by colonic bacteria.
-
Insufficient Microbial Action: The concentration or activity of the enzymes in the in vitro SCF model may be too low to effectively degrade the formulation's matrix or coating (e.g., pectin, chitosan).[10][11]
-
Low Drug Solubility: The released mesalamine may have poor solubility in the dissolution medium, leading to a plateau in the release profile that doesn't reflect the complete disintegration of the formulation.
-
-
Solutions:
-
Optimize Polymer Combination: If using a microbial-degradable system, adjust the concentration of the polysaccharide (e.g., pectin). Consider blending it with a more soluble polymer to create channels for fluid ingress and drug release upon partial enzymatic degradation.[11]
-
Validate SCF Model: Ensure the SCF preparation is correct and the enzymatic activity is sufficient. Prepare fresh rat caecal content medium for each experiment, as enzyme activity can diminish over time.[10]
-
Improve Drug Solubility: Add surfactants to the dissolution medium to ensure sink conditions are maintained, which can improve the dissolution rate of the released drug.
-
-
Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)
-
Question: My formulation performed well in vitro, showing ideal colon-targeted release. However, in vivo pharmacokinetic studies in rats show high systemic absorption of mesalamine and a short Tmax. Why is there a discrepancy?
-
Answer: A poor IVIVC is a common challenge in colon-targeted drug delivery.[12] It often points to physiological factors not fully replicated in the in vitro model.
-
Potential Causes:
-
Gastric Emptying & Transit Time Variability: The fixed time points in an in vitro dissolution test (e.g., 2 hours in SGF, 3 hours in SIF) do not account for the high variability of GI transit times in vivo.[13] A formulation may exit the stomach faster or slower than anticipated.
-
Different Mechanical Stresses: The gentle agitation of a USP dissolution apparatus does not replicate the powerful peristaltic contractions of the stomach and small intestine, which can cause premature failure of coatings.
-
Species Differences: The gut microbiome and pH of a rat are different from those of a human. A formulation dependent on specific bacterial enzymes or a narrow pH trigger may not behave as expected in the animal model.[12]
-
-
Solutions:
-
Refine In Vitro Model: Use a more dynamic and bio-predictive dissolution model, such as a multi-compartment system that better simulates the changing pH, fluid volume, and mechanical forces of the GI tract.[12]
-
Consider the Animal Model: Acknowledge the limitations of the rat model. While useful for initial screening, results should be interpreted with caution. Consider models that more closely mimic human colonic physiology if possible.
-
Level A IVIVC: To establish a true Level A correlation, it is necessary to compare the in vitro dissolution profile directly with the in vivo absorption rate.[14] This may require developing several formulations with different release rates to build a robust correlation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary activation mechanism of balsalazide?
Balsalazide is a prodrug that remains largely intact in the upper GI tract.[3] Upon reaching the colon, it is metabolized by bacterial azoreductase enzymes, which are abundant in the colonic microbiota.[2][15] These enzymes cleave the azo bond in the balsalazide molecule, releasing the therapeutically active mesalamine (5-ASA) and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[3][15][16] This targeted release ensures high local concentrations of 5-ASA at the site of colonic inflammation.[2]
Q2: What are the main formulation strategies for enhancing the colonic targeting of balsalazide?
While balsalazide is inherently a colon-targeted prodrug, formulation strategies are crucial to protect it during transit. Key approaches include:
-
pH-Dependent Systems: Using enteric polymers (e.g., Eudragit® S100, Eudragit® L100) that are insoluble at the low pH of the stomach but dissolve at the higher pH of the lower small intestine and colon.[6][7]
-
Microbially-Triggered Systems: Incorporating polysaccharides like pectin, chitosan, or guar (B607891) gum into the formulation. These are resistant to human digestive enzymes but are degraded by the enzymes produced by colonic bacteria.[4][11]
-
Time-Controlled Release Systems (TCRS): Designing a formulation with a lag time of 5-6 hours, corresponding to the average transit time to the colon.[13] This is often achieved with swellable or erodible polymer coatings.
Q3: How do I prepare Simulated Colonic Fluid (SCF) for in vitro testing?
There are several methods. A common approach for testing microbially-triggered systems involves using rat caecal contents:
-
Male Wistar rats (200-300 g), maintained on a normal diet, are euthanized.[10]
-
The caeca are isolated, and the contents are carefully removed.[10]
-
The contents are weighed and suspended in a buffer solution (e.g., phosphate (B84403) buffer pH 6.8) to create a 4% w/v suspension.[11]
-
This suspension is added to the dissolution vessel, which should be maintained under anaerobic conditions (purged with nitrogen or CO2) to mimic the colonic environment.[10] Alternatively, a simpler SCF can be prepared using a buffer (pH 6.8) containing commercially available enzymes like pectinase (e.g., 6 g/L) for pectin-based formulations.[10]
Q4: What is the mechanism of action of the released mesalamine (5-ASA)?
Mesalamine exerts its anti-inflammatory effects locally on the colonic mucosa through several mechanisms. It is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, which reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2] Additionally, 5-ASA can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that controls the expression of many inflammatory genes.[2] It also has antioxidant properties, helping to neutralize reactive oxygen species that contribute to tissue damage.[2]
Data Presentation
Table 1: Comparison of In Vitro Release Profiles for Different Balsalazide Formulations
| Formulation Strategy | % Release in SGF (2h) | % Release in SIF (4h) | % Release in SCF (12h) | Reference |
| Standard Capsule | < 5% | < 10% | > 90% | Fictional Data |
| Eudragit® S100 Coated Tablet | < 2% | < 5% | > 95% | [6] |
| Pectin-Based Matrix Tablet | < 10% | < 15% | ~85% | [11] |
| Compression Coated Tablet | < 5% | < 10% | > 98% | [8][9] |
Table 2: Key Pharmacokinetic Parameters of Balsalazide and Metabolites (Human Studies)
| Analyte | Tmax (hours) | t½ (half-life, hours) | Note | Reference |
| Balsalazide | ~1.9 | ~1.9 | Systemic exposure to the prodrug is low.[15] | [17][18] |
| Mesalamine (5-ASA) | ~9.5 | ~9.5 | The active moiety, released in the colon. | [16][17][18] |
| N-Ac-5-ASA | ~10.4 | ~10.5 | The primary metabolite of 5-ASA. | [17][18] |
Experimental Protocols
Protocol 1: Multi-Stage In Vitro Dissolution Testing
This protocol is designed to simulate the transit of a formulation through the GI tract.
-
Apparatus: USP Apparatus II (Paddle Method) at 37 ± 0.5 °C, 50-100 RPM.
-
Stage 1 (Stomach):
-
Medium: 750 mL of Simulated Gastric Fluid (SGF, pH 1.2, without enzymes).
-
Duration: 2 hours.
-
Sampling: Withdraw samples at 1h and 2h.
-
-
Stage 2 (Small Intestine):
-
Medium: Add 250 mL of 0.2 M sodium phosphate buffer to the vessel to adjust the pH to 6.8 (Simulated Intestinal Fluid, SIF).
-
Duration: 3-4 hours.
-
Sampling: Withdraw samples at regular intervals (e.g., every hour).
-
-
Stage 3 (Colon):
-
Medium: Transfer the formulation to a new vessel containing 900 mL of Simulated Colonic Fluid (SCF, pH 6.8-7.0, containing rat caecal contents or relevant enzymes). Maintain anaerobic conditions.
-
Duration: Up to 24 hours.
-
Sampling: Withdraw samples at regular intervals.
-
-
Analysis: Analyze the concentration of balsalazide and mesalamine in the collected samples using a validated HPLC method.
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
This protocol provides a general framework for assessing the systemic exposure of balsalazide and its metabolites.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Groups:
-
Group 1: Test Formulation (e.g., novel coated balsalazide tablet).
-
Group 2: Control (e.g., unformulated balsalazide or an existing product).
-
-
Administration: Administer the formulation orally via gavage.[15] The dose should be calculated based on body weight.
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80 °C until analysis.
-
Bioanalysis: Determine the plasma concentrations of balsalazide, mesalamine (5-ASA), and N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
Visualizations
Caption: Workflow for development and evaluation of colon-targeted formulations.
Caption: Balsalazide activation and Mesalamine's anti-inflammatory pathways.
References
- 1. biomedres.us [biomedres.us]
- 2. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Colon Targeted Drug Delivery Systems: A Review on Primary and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Correlation of Colon-Targeted Compression-Coated Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. japsonline.com [japsonline.com]
- 12. In Vitro Methodologies for Evaluating Colon-Targeted Pharmaceutical Products and Industry Perspectives for Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjarr.com [wjarr.com]
- 14. scitepress.org [scitepress.org]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. drugs.com [drugs.com]
Mitigating side effects of balsalazide in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing balsalazide (B1667723) in animal models of inflammatory bowel disease (IBD).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of balsalazide in animal models of colitis?
A1: Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA).[1][2][3] In the colon, bacterial azoreductases cleave the azo bond in balsalazide, releasing the active 5-ASA.[3] The anti-inflammatory effects of 5-ASA are thought to be mediated through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway and the reduction of oxidative stress.[4][5]
Q2: What are the common side effects of balsalazide observed in animal models?
A2: While extensive studies on the side effects of balsalazide in animal models are limited, it is generally considered well-tolerated.[2][6] Some studies have reported a lack of nephrotoxic effects in rats and dogs at specific doses. However, researchers should monitor for signs of gastrointestinal distress, such as diarrhea or exacerbation of colitis symptoms, which have been occasionally reported in clinical settings.
Q3: Are there any known strategies to mitigate the potential side effects of balsalazide in animal models?
A3: Direct studies on mitigating balsalazide-specific side effects in animal models are not widely available. However, based on the known mechanisms of colitis and the actions of 5-ASA, co-administration with antioxidants or probiotics may be a rational approach to explore. For instance, N-acetylcysteine (NAC) has shown protective effects in rodent models of colitis by reducing oxidative stress and inflammation.[7][8][9][10][11] Probiotics have also been investigated to restore gut microbiota balance and reduce inflammation in experimental colitis.[12][13][14] A clinical study in humans has shown that combining balsalazide with the probiotic VSL#3 was well-tolerated and effective.[15]
Troubleshooting Guides
Issue 1: Exacerbated Colitis Symptoms Post-Balsalazide Administration
Potential Cause: While balsalazide is intended to treat colitis, in rare instances, a paradoxical worsening of symptoms might occur. This could be due to individual animal sensitivity or alterations in the gut microbiome.
Troubleshooting Steps:
-
Re-evaluate Dosage: Ensure the administered dose is within the reported therapeutic range for the specific animal model. High doses may not always correlate with better efficacy and could potentially lead to adverse effects.[16]
-
Assess Gut Microbiome: Consider collecting fecal samples for microbiome analysis to determine if there are significant dysbiotic changes.
-
Co-administration with Probiotics: Based on clinical findings and research in animal models, consider a pilot study with co-administration of a probiotic formulation. Probiotics may help stabilize the gut microbiome and reduce inflammation.[12][13][15]
Issue 2: Signs of Systemic Oxidative Stress
Potential Cause: The inflammatory milieu in colitis models is characterized by significant oxidative stress. While balsalazide has antioxidant properties, additional support may be needed in severe models.
Troubleshooting Steps:
-
Measure Oxidative Stress Markers: Quantify markers of oxidative stress such as malondialdehyde (MDA) and myeloperoxidase (MPO) in colon tissue, and assess the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[4]
-
Co-administration with N-acetylcysteine (NAC): NAC is a potent antioxidant that has been shown to be effective in reducing oxidative stress in experimental colitis.[7][8][9][10][11] A pilot study to evaluate the co-administration of NAC with balsalazide could be beneficial.
Quantitative Data Summary
Table 1: Effect of Balsalazide on Oxidative Stress Markers in DSS-Induced Colitis in Mice
| Treatment Group | MDA Content (nmol/mg prot) | MPO Activity (U/g prot) | SOD Activity (U/mg prot) | GSH-Px Activity (U/mg prot) |
| Control | 1.5 ± 0.3 | 2.0 ± 0.5 | 25.0 ± 3.0 | 15.0 ± 2.0 |
| DSS Model | 4.5 ± 0.8 | 8.0 ± 1.5 | 10.0 ± 2.0 | 5.0 ± 1.0 |
| Balsalazide (141 mg/kg) | 2.5 ± 0.5 | 4.0 ± 0.8 | 20.0 ± 2.5 | 12.0 ± 1.5 |
| Balsalazide (423 mg/kg) | 2.0 ± 0.4 | 3.0 ± 0.6 | 22.0 ± 2.8 | 14.0 ± 1.8 |
Data adapted from a study on DSS-induced colitis in mice.[4] Values are represented as mean ± SD.
Table 2: Effects of N-acetylcysteine (NAC) in Acetic Acid-Induced Colitis in Rats
| Treatment Group | Macroscopic Score | Microscopic Score | MPO Activity (U/g tissue) | MDA Level (nmol/g tissue) |
| Control | 0.2 ± 0.1 | 0.1 ± 0.1 | 25 ± 5 | 1.0 ± 0.2 |
| Acetic Acid Model | 3.8 ± 0.4 | 3.5 ± 0.5 | 150 ± 20 | 4.5 ± 0.6 |
| NAC (500 mg/kg, i.p.) | 1.5 ± 0.3 | 1.2 ± 0.2 | 70 ± 10 | 2.0 ± 0.3 |
| NAC (500 mg/kg, intrarectal) | 1.2 ± 0.2 | 1.0 ± 0.2 | 60 ± 8 | 1.8 ± 0.3 |
Data synthesized from studies on acetic acid-induced colitis in rats.[7][10] Values are represented as mean ± SD.
Experimental Protocols
Protocol 1: Evaluation of Balsalazide in a DSS-Induced Colitis Mouse Model
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Induction of Colitis: Administer 5% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in drinking water for 7 consecutive days.
-
Treatment Groups:
-
Group 1: Control (no DSS, no treatment).
-
Group 2: DSS + Vehicle.
-
Group 3: DSS + Balsalazide (e.g., 141 mg/kg, administered intragastrically daily).
-
Group 4: DSS + Balsalazide (e.g., 423 mg/kg, administered intragastrically daily).
-
-
Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis (Day 8):
-
Sacrifice animals and collect colon tissue.
-
Measure colon length and weight.
-
Fix a distal segment of the colon in 10% buffered formalin for histological analysis (H&E staining).
-
Homogenize the remaining colon tissue for biochemical assays:
-
Myeloperoxidase (MPO) activity assay.
-
Malondialdehyde (MDA) assay for lipid peroxidation.
-
Superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activity assays.
-
-
Protocol 2: Investigating the Mitigating Effects of N-acetylcysteine (NAC) in a Colitis Rat Model
-
Animal Model: Male Wistar rats (200-250 g).
-
Induction of Colitis: Administer 4% acetic acid intrarectally.
-
Treatment Groups:
-
Group 1: Control (saline intrarectally).
-
Group 2: Acetic Acid + Vehicle.
-
Group 3: Acetic Acid + Balsalazide (dose to be determined).
-
Group 4: Acetic Acid + Balsalazide + NAC (e.g., 500 mg/kg, administered intraperitoneally or intrarectally daily).
-
-
Monitoring: Observe animals for clinical signs of colitis (weight loss, diarrhea).
-
Endpoint Analysis (e.g., Day 4):
-
Sacrifice animals and collect colon tissue.
-
Score macroscopic damage.
-
Perform histological evaluation.
-
Measure MPO activity and MDA levels in colon homogenates.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colon homogenates using ELISA.
-
Visualizations
Caption: Mechanism of action of balsalazide in the colon.
Caption: Experimental workflow for mitigating balsalazide side effects.
References
- 1. biomedres.us [biomedres.us]
- 2. Review article: balsalazide therapy in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Balsalazine decreases intestinal mucosal permeability of dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety of balsalazide therapy in the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beneficial effects of N-acetylcysteine on acetic acid-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of N-acetylcysteine on acetic acid-induced colitis in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of N-acetylcysteine on colitis induced by acetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine expresses powerful anti-inflammatory and antioxidant activities resulting in complete improvement of acetic acid-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-acetyl-L-cysteine combined with mesalamine in the treatment of ulcerative colitis: Randomized, placebo-controlled pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lessons from probiotic-host interaction studies in murine models of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Engineered Probiotic Saccharomyces boulardii Reduces Colitis-Associated Colorectal Cancer Burden in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Low-dose balsalazide plus a high-potency probiotic preparation is more effective than balsalazide alone or mesalazine in the treatment of acute mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Short report: comparison of two doses of balsalazide in maintaining ulcerative colitis in remission over 12 months - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Balsalazide Impurity Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the analytical methods for detecting impurities in balsalazide (B1667723). It is intended for researchers, scientists, and drug development professionals to assist in refining their experimental approaches.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of balsalazide and its impurities, particularly when using High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | The pH of the mobile phase is too close to the pKa of balsalazide.[1][2] | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa. A pH of around 4.5 is often a good starting point.[1][2] |
| Secondary interactions with the stationary phase due to active silanol (B1196071) sites.[1][2] | Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 10 mM) to improve peak symmetry.[1] Use a modern, end-capped C18 column.[2] | |
| Column overload from injecting a sample with too high a concentration.[1][2] | Reduce the injection volume or dilute the sample.[1][2] | |
| The sample is dissolved in a solvent stronger than the mobile phase.[2] | Dissolve the sample in the mobile phase itself or in a weaker solvent.[2] | |
| Variable Retention Times | Inadequate column equilibration between injections.[1] | Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection.[1] |
| Fluctuations in pump pressure or flow rate.[1] | Check the HPLC pump for any leaks and ensure it is properly primed.[1] | |
| Changes in the mobile phase composition.[1] | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[1] | |
| Temperature fluctuations.[1] | Use a column oven to maintain a consistent temperature.[1] | |
| No Peak or a Very Small Peak | Incorrect mobile phase composition.[1] | Verify that the mobile phase was prepared correctly, paying close attention to the ratio of aqueous buffer to the organic modifier.[1] |
| Sample degradation in the mobile phase.[1] | Check the stability of balsalazide in the prepared mobile phase.[1] | |
| Injector issue. | Ensure the injector is functioning correctly and injecting the specified volume.[1] | |
| Peak Merging with Blank | Insufficient retention of the analyte. | Decrease the organic modifier content in the mobile phase to increase the retention time.[1] |
| Contamination in the mobile phase or the HPLC system. | Use high-purity solvents and freshly prepared mobile phase. Flush the system to remove any potential contaminants.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for developing an HPLC method for balsalazide impurity analysis?
A1: A robust starting point is a reversed-phase HPLC (RP-HPLC) method using a C18 column.[2][3] A common mobile phase consists of a phosphate (B84403) or acetate (B1210297) buffer with a pH around 4.5, mixed with an organic modifier like acetonitrile (B52724) and/or methanol (B129727).[1] For example, a mixture of KH2PO4 buffer (pH 4.5), acetonitrile, and methanol (50:30:20 v/v/v) has been used successfully.[1][3]
Q2: How does the pH of the mobile phase affect the retention of balsalazide?
A2: The pH of the mobile phase is a critical parameter. Balsalazide contains carboxylic acid groups. At a pH below its pKa, the compound is in its less polar, protonated form, leading to longer retention times on a C18 column.[1] Conversely, at a pH above the pKa, it is in its more polar, ionized form, resulting in shorter retention times.[1] A pH of 4.5 has been found to provide good separation.[1][4] It is important to note that very low pH values can negatively impact the lifespan of the column.[1][4]
Q3: What is the role of the organic modifier in the mobile phase?
A3: Organic modifiers like acetonitrile or methanol are used to control the elution strength of the mobile phase in reverse-phase chromatography.[1] Increasing the proportion of the organic modifier will decrease the retention time of balsalazide. The choice between acetonitrile and methanol can also affect the selectivity of the separation, and sometimes a combination of both is used to optimize resolution.[1]
Q4: Can I use gradient elution for balsalazide analysis?
A4: Yes. While many reported methods use isocratic elution, a gradient elution can be beneficial for separating complex mixtures of impurities and degradation products.[1][5] One stability-indicating method utilized a simple mobile-phase gradient prepared from methanol and phosphate buffer (pH 2.5).[5]
Q5: What are the known process-related impurities and degradation products of balsalazide?
A5: Forced degradation studies have identified several degradation products (DPs). Under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), balsalazide can degrade into impurities such as 3-({4-[(E)-(4-hydroxyphenyl) diazenyl]benzoyl}amino)propanoic acid (DP 1), 4-[(E)-(4-hydroxyphenyl)diazenyl] benzamide (B126) (DP 2), 5-[(E)-(4-carbamoylphenyl)diazenyl]-2-hydroxybenzoic acid (DP 3), and 3-({4-[(E)-phenyldiazenyl]benzoyl}amino)propanoic acid (DP 4).[4]
Quantitative Data Summary
The following tables summarize quantitative data from various validated analytical methods for balsalazide.
Table 1: Summary of RP-HPLC Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 90-210 µg/mL[3] | 2-10 µg/mL[3][6] | 10-50 µg/mL[3][7] |
| Correlation Coefficient (r²) | 0.9992[3] | 0.9998[3] | 0.9996[3] |
| Recovery (%) | Not Specified | 99.96 - 100.6[3][6] | 98.20 - 101.58[3] |
| Precision (%RSD) | < 2%[3] | Not Specified | < 2%[3] |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
Table 2: Summary of HPTLC Method Validation Parameters
| Parameter | Value |
| Linearity Range | 500-3000 ng/band[3] |
| Correlation Coefficient (r²) | 0.999[3] |
Experimental Protocols
Key Experiment 1: RP-HPLC Method for Balsalazide and Impurity Detection
This section details a common RP-HPLC method for the analysis of balsalazide and its impurities.[4]
-
Instrumentation: Agilent 1100 series HPLC system with a quaternary pump and UV detector.[4]
-
Column: Spherisorb ODS2 (250 × 4.6 mm, 5.0 µm).[4]
-
Mobile Phase: A mixture of 0.2 M sodium acetate solution (pH 4.5) and methanol in a 55:45 (v/v) ratio, pumped isocratically.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35 ºC.[4]
-
Detection Wavelength: 255 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Standard Solution Preparation: Prepare a stock solution of balsalazide and its impurities at 1 mg/mL in methanol. Further dilutions can be made with the mobile phase to achieve the desired concentrations.[4]
-
Sample Preparation (from Capsules): Weigh the contents of 20 capsules to determine the average weight. Accurately weigh a quantity of powder equivalent to 100 mg of balsalazide and transfer it to a 100 mL volumetric flask. Add distilled water, dissolve the powder completely, and make up the volume. Further dilute the solution as needed to fall within the calibration range and filter through a 0.45 µm membrane filter before injection.[3]
Key Experiment 2: Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[4][8][9]
-
Acid Degradation: Treat the balsalazide sample with an acidic solution (e.g., 0.1 N HCl) and heat.[4]
-
Base Degradation: Treat the balsalazide sample with a basic solution (e.g., 0.1 N NaOH) at room temperature.[4]
-
Oxidative Degradation: Treat the balsalazide sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[4]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).[4]
-
Photolytic Degradation: Expose the drug substance to UV light.[4]
After exposure to the stress conditions for a specified duration, the samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by the developed HPLC method to identify and quantify any degradation products.[4]
Visualizations
Caption: A generalized workflow for the analytical quantification of Balsalazide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of degradation products of the Balsalazide by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide -Analytical Science and Technology [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. ijrpc.com [ijrpc.com]
- 7. rjptonline.org [rjptonline.org]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Enhancing the Bioavailability of Balsalazide's Active Metabolite, Mesalamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of mesalamine (5-aminosalicylic acid or 5-ASA), the active metabolite of balsalazide (B1667723).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for increasing the bioavailability of mesalamine from balsalazide?
A1: The bioavailability of mesalamine from balsalazide is primarily localized to the colon. Therefore, strategies to "increase bioavailability" in this context refer to maximizing the concentration of mesalamine at its site of action in the colon. This is achieved by ensuring the prodrug, balsalazide, transits to the colon intact, followed by efficient cleavage of its azo bond by bacterial azoreductases to release mesalamine.[1][2][3][4][5][6]
Q2: What are the key formulation strategies to enhance the colonic delivery of balsalazide?
A2: Key strategies focus on protecting the drug from the acidic environment of the stomach and premature release in the small intestine. These include:
-
pH-sensitive coatings: Utilizing polymers that dissolve at the higher pH of the colon.[7][8][9]
-
Time-dependent release systems: Formulations designed to release the drug after a specific transit time, corresponding to arrival in the colon.[7][8][10]
-
Microbially-triggered systems: Employing polymers that are specifically degraded by the enzymes of the gut microbiota in the colon.[3][8][9][11]
-
Compression coating: This involves a core tablet containing the drug, which is then coated with polymers to delay release until it reaches the colon.[12]
Q3: How does the gut microbiota influence the conversion of balsalazide to mesalamine?
A3: The gut microbiota is essential for the activation of balsalazide. Specific bacteria in the colon produce azoreductase enzymes that cleave the azo bond of balsalazide, releasing the active mesalamine and an inert carrier molecule.[2][4][13] The composition and metabolic activity of an individual's gut microbiota can, therefore, influence the rate and extent of this conversion.
Q4: What are the main challenges in developing and testing colon-targeted formulations of balsalazide?
A4: Researchers may face several challenges, including:
-
Intersubject variability: Differences in gastrointestinal transit time, pH, and gut microbiota composition among individuals can lead to variable drug release and bioavailability.[8][14]
-
Formulation complexity: Developing a robust formulation that consistently delivers the drug to the colon is technically challenging.[1][11][14]
-
Predictive in vitro models: Simulating the complex environment of the human colon in the laboratory is difficult, making it challenging to predict in vivo performance.[1][15]
-
Scale-up: Transitioning from a laboratory-scale formulation to a larger manufacturing scale can present unforeseen challenges.[11]
Troubleshooting Guides
Issue 1: Premature Release of Mesalamine in In Vitro Dissolution Studies
| Potential Cause | Troubleshooting Step |
| Inadequate enteric coating: The pH-sensitive polymer coating is too thin or not uniformly applied, leading to dissolution in simulated gastric or small intestinal fluid. | 1. Increase coating thickness: Apply a thicker layer of the enteric polymer. 2. Optimize coating process: Ensure uniform coating by adjusting spray rate, atomization pressure, and drying conditions. 3. Select a different polymer: Choose a polymer with a higher pH dissolution threshold if release is occurring in the simulated small intestine.[7][8] |
| Mechanical stress: The formulation is not robust enough to withstand the mechanical stresses of the dissolution apparatus, leading to premature rupture. | 1. Incorporate strengthening excipients: Add excipients that improve the mechanical strength of the formulation.[16] 2. Modify dissolution method: Use a dissolution apparatus that better simulates the gentle peristaltic movements of the gut. |
| Inappropriate dissolution media: The pH or composition of the simulated fluids does not accurately reflect the intended gastrointestinal environment. | 1. Verify media preparation: Ensure the pH and composition of the simulated gastric and intestinal fluids are correct. 2. Use biorelevant media: Employ dissolution media that more closely mimic the composition of human intestinal fluids. |
Issue 2: Incomplete or Slow Release of Mesalamine in Simulated Colonic Fluid
| Potential Cause | Troubleshooting Step |
| Insufficient microbial activity in the in vitro model: The concentration or activity of azoreductase-producing bacteria in the fecal slurry or simulated gut model is too low. | 1. Increase fecal slurry concentration: Use a higher concentration of fecal matter in the dissolution medium. 2. Use fresh fecal samples: Ensure the fecal samples used for the slurry are fresh to maintain bacterial viability. 3. Enhance azoreductase activity: Consider adding cofactors like NADH or FMN to the medium, which can enhance enzyme activity.[2][13] |
| Formulation matrix is too dense: The polymer matrix of the tablet or capsule is too dense, preventing the ingress of fluid and the release of the drug. | 1. Adjust polymer concentration: Reduce the concentration of the release-retarding polymer. 2. Incorporate a superdisintegrant: Add a superdisintegrant to the core formulation to facilitate breakup in the colonic environment.[17] |
| Drug-excipient interactions: The drug may be interacting with excipients in a way that inhibits its release. | 1. Conduct compatibility studies: Perform studies such as DSC and FTIR to identify any interactions between balsalazide and the excipients.[17] 2. Select alternative excipients: If an interaction is identified, replace the problematic excipient. |
Issue 3: High Variability in In Vivo Animal Studies
| Potential Cause | Troubleshooting Step |
| Differences in gut microbiota between animals: The composition of the gut microbiota can vary significantly between individual animals, leading to differences in the rate of balsalazide conversion. | 1. Standardize animal housing and diet: House animals under identical conditions and provide a standardized diet to minimize variations in gut microbiota. 2. Co-house animals: Housing animals together can help to normalize their gut microbiota. 3. Use animals from a single supplier: Sourcing animals from the same supplier can reduce genetic and microbial variability. |
| Inconsistent induction of experimental colitis: The method used to induce colitis may not be producing a consistent level of inflammation across all animals. | 1. Refine induction protocol: Standardize the concentration and administration of the colitis-inducing agent (e.g., DSS or TNBS).[18][19][20] 2. Monitor disease activity: Use a standardized scoring system to monitor the severity of colitis and ensure consistency across groups. |
| Variable gastric emptying and intestinal transit: Differences in the time it takes for the formulation to reach the colon can lead to variability in drug release and absorption. | 1. Fast animals before dosing: Fasting animals overnight can help to standardize gastric emptying.[21] 2. Use a consistent dosing vehicle: Administer the formulation in a consistent volume and type of vehicle. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Balsalazide and its Metabolites in Healthy Adults
| Parameter | Balsalazide | Mesalamine (5-ASA) | N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) |
| Tmax (median, hours) | 0.5 - 2.0 | 12.0 - 24.0 | 12.0 - 24.0 |
| Terminal Half-life (hours) | 1.9 | 9.5 | 10.5 |
| Urinary Excretion (% of dose) | ~0.16 | ~4.6 | ~15.6 |
| Data are representative values from studies with varying dosing regimens and subject populations.[20] |
Table 2: In Vitro Degradation Half-life of Azo-Bonded Prodrugs in Pooled Human Fecal Slurry
| Prodrug | Half-life (t1/2, minutes) |
| Sulfasalazine | 32.8 |
| Balsalazide | 80.9 |
| Olsalazine | 145.1 |
| This demonstrates the relative rates at which colonic bacteria cleave the azo bonds of different prodrugs.[1] |
Experimental Protocols
Protocol 1: In Vitro Fecal Slurry Model for Balsalazide Metabolism
Objective: To assess the rate and extent of mesalamine release from a balsalazide formulation in the presence of colonic microbiota.
Materials:
-
Fresh human fecal samples from healthy donors.
-
Phosphate buffered saline (PBS), pH 7.4, pre-reduced and maintained under anaerobic conditions.
-
Balsalazide formulation.
-
Anaerobic chamber.
-
Shaking incubator.
-
Centrifuge.
-
HPLC system for analysis.
Methodology:
-
Preparation of Fecal Slurry:
-
Incubation:
-
Add the balsalazide formulation to the fecal slurry at a predetermined concentration.
-
Incubate the mixture at 37°C in a shaking incubator under anaerobic conditions.
-
-
Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots of the incubation mixture.
-
Immediately stop the enzymatic reaction by adding a quenching agent (e.g., acetonitrile (B52724) or by flash-freezing).
-
-
Sample Preparation and Analysis:
-
Centrifuge the samples to pellet the solids.
-
Filter the supernatant.
-
Analyze the concentration of balsalazide and mesalamine in the supernatant using a validated HPLC method.
-
Protocol 2: In Vivo Evaluation in a Rodent Model of Colitis
Objective: To evaluate the efficacy of a novel balsalazide formulation in reducing inflammation in an experimental model of colitis.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Dextran (B179266) sulfate (B86663) sodium (DSS) or 2,4,6-trinitrobenzenesulfonic acid (TNBS) for colitis induction.
-
Balsalazide formulation and vehicle control.
-
Standardized diet.
-
Tools for oral gavage and sample collection.
Methodology:
-
Acclimatization:
-
Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
-
-
Induction of Colitis:
-
Treatment:
-
Administer the balsalazide formulation or vehicle control orally by gavage daily, starting at the time of colitis induction or after the establishment of disease.
-
-
Monitoring and Assessment:
-
Monitor body weight, stool consistency, and the presence of blood in the stool daily. Calculate a Disease Activity Index (DAI) score.[27]
-
At the end of the study, sacrifice the animals and collect the colon.
-
Measure colon length and weight.
-
Collect colonic tissue for histological analysis to assess inflammation, ulceration, and tissue damage.
-
Analyze tissue homogenates for myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Mesalamine in the treatment and maintenance of remission of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse but desolate landscape of gut microbial azoreductases: A rationale for idiopathic IBD drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a reproducible small intestinal microbiota model and its integration into the SHIME®-system, a dynamic in vitro gut model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mesalazine in inflammatory bowel disease: A trendy topic once again? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colon Targeted Drug Delivery Systems: A Review on Primary and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. SHIME® Gut Microbiome Simulator | ProDigest [prodigest.eu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Evidence for Significantly Enhancing Reduction of Azo Dyes in Escherichia coli by Expressed Cytoplasmic Azoreductase (AzoA) of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. In Vitro Methodologies for Evaluating Colon-Targeted Pharmaceutical Products and Industry Perspectives for Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. A Review on Chemical-Induced Inflammatory Bowel Disease Models in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. Protocol for preparing murine fecal microbiota transplant and fecal microbiota metabolites for in vivo and in vitro use - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and characterization of a fecal-induced peritonitis model of murine sepsis: results from a multi-laboratory study and iterative modification of experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A New Cecal Slurry Preparation Protocol with Improved Long-Term Reproducibility for Animal Models of Sepsis | PLOS One [journals.plos.org]
- 25. Protocol for preparing murine fecal microbiota transplant and fecal microbiota metabolites for in vivo and in vitro use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Induction of experimental acute ulcerative colitis in rats by administration of dextran sulfate sodium at low concentration followed by intracolonic administration of 30% ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Balsalazide Dosage in Preclinical Colitis Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting balsalazide (B1667723) dosage to achieve optimal efficacy in preclinical models of colitis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of balsalazide?
Balsalazide is a prodrug of 5-aminosalicylic acid (5-ASA). It is designed to deliver 5-ASA to the colon with minimal systemic absorption. In the colon, bacterial azoreductases cleave the bond between 5-ASA and its inert carrier molecule.[1] The released 5-ASA then acts locally on the colonic mucosa to exert its anti-inflammatory effects.[1][2] The precise mechanism of 5-ASA is not fully understood but is thought to involve the inhibition of inflammatory mediators like prostaglandins (B1171923) and leukotrienes by blocking the cyclooxygenase and lipoxygenase pathways.[1][2] It may also inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses.[1]
Q2: What are the common preclinical models of colitis for testing balsalazide?
The most common preclinical models for studying colitis and testing the efficacy of drugs like balsalazide are chemically induced models, primarily:
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: This model is induced by administering DSS in the drinking water of rodents.[2][3] It causes acute or chronic colitis, with pathology that resembles human ulcerative colitis, particularly in the acute phase.[3][4]
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model involves the intrarectal administration of TNBS dissolved in ethanol (B145695).[5][6] It typically induces a T-cell-mediated immune response and transmural inflammation, which shares some features with Crohn's disease.[6][7]
Q3: How can I determine a starting dose for balsalazide in my preclinical model?
A common approach is to extrapolate a starting dose from the human clinical dose using allometric scaling based on body surface area. The recommended human dose for mildly to moderately active ulcerative colitis is 6.75 g/day .[8][9][10][11]
To convert the human dose to a Human Equivalent Dose (HED) for different animal species, the following formula can be used:
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Where Km is a conversion factor.
Table 1: Dose Conversion Factors for Extrapolation from Human Doses
| Species | Body Weight (kg) | Km |
| Human | 60 | 37 |
| Rat | 0.15 | 6 |
| Mouse | 0.02 | 3 |
Data sourced from FDA guidance on dose conversion.
For example, to convert the human dose of 6.75 g/day (for a 60 kg person, this is 112.5 mg/kg) to a rat dose:
Rat Dose (mg/kg) = 112.5 mg/kg x (37 / 6) ≈ 694 mg/kg
It is crucial to perform a dose-response study to determine the optimal effective dose in your specific model and experimental conditions. Non-clinical toxicology studies in rats have used oral doses of up to 2 g/kg/day without tumorigenic effects.[8][12]
Troubleshooting Guides
Issue 1: High variability in colitis induction and drug efficacy.
-
Possible Cause: Inconsistent DSS or TNBS administration, variability in animal strain, age, or microbiome.
-
Troubleshooting Steps:
-
Standardize Induction Protocol: Ensure consistent concentration and administration of the inducing agent. For DSS, use DSS with a specific molecular weight (typically 36-50 kDa) and prepare fresh solutions regularly.[3] For TNBS, ensure consistent volume and concentration are administered intrarectally.[6]
-
Animal Characteristics: Use animals of the same strain, age, and sex from a single supplier.[13] Acclimatize animals to the facility for at least one week before starting the experiment.
-
Housing Conditions: House animals in a controlled environment with consistent light-dark cycles, temperature, and humidity.
-
Microbiome: Be aware that the gut microbiome can significantly influence the severity of colitis and the metabolism of balsalazide. Consider co-housing animals to normalize their gut flora.
-
Issue 2: Lack of therapeutic effect with balsalazide treatment.
-
Possible Cause: Insufficient dosage, improper drug administration, or timing of treatment initiation.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of balsalazide doses to determine the effective dose in your model.
-
Route of Administration: For oral administration in rodents, oral gavage is a common method to ensure accurate dosing. Balsalazide capsules can be opened and the contents suspended in a suitable vehicle like sterile water or applesauce.[8][14]
-
Timing of Treatment: The timing of treatment initiation is critical. Treatment can be prophylactic (started before or at the same time as colitis induction) or therapeutic (started after the onset of clinical signs of colitis). The choice depends on the research question.
-
Vehicle Control: Always include a vehicle control group to ensure that the observed effects are due to balsalazide and not the vehicle.
-
Issue 3: Unexpected adverse effects or mortality in the treatment group.
-
Possible Cause: Drug toxicity at the administered dose, or exacerbation of colitis.
-
Troubleshooting Steps:
-
Dose Reduction: If toxicity is suspected, reduce the dose of balsalazide.
-
Monitor Animal Health: Closely monitor animals for signs of distress, including excessive weight loss, lethargy, and ruffled fur. Define humane endpoints for euthanasia.
-
Necropsy and Histopathology: Perform a thorough necropsy and histopathological examination of major organs to assess for any signs of toxicity. Non-clinical studies have shown no nephrotoxic effects in rats or dogs at doses up to 2 g/kg.[8]
-
Experimental Protocols
DSS-Induced Acute Colitis in Mice
-
Animal Selection: Use 8-12 week old C57BL/6 mice.
-
Acclimatization: Acclimatize mice for at least one week.
-
Induction: Administer 2-4% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 days.[3][4]
-
Balsalazide Administration:
-
Prepare a suspension of balsalazide in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the desired dose of balsalazide by oral gavage once or twice daily.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
At the end of the study, sacrifice the mice and collect the colon.
-
-
Endpoint Analysis:
-
Measure colon length and weight.
-
Perform histological analysis of the colon to assess inflammation, ulceration, and crypt damage.
-
Measure myeloperoxidase (MPO) activity in the colon as a marker of neutrophil infiltration.
-
Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colonic tissue homogenates.
-
TNBS-Induced Colitis in Rats
-
Animal Selection: Use male Sprague-Dawley rats (180-220 g).
-
Acclimatization: Acclimatize rats for at least one week.
-
Induction:
-
Fast rats for 24 hours with free access to water.
-
Lightly anesthetize the rats.
-
Instill 10-15 mg of TNBS dissolved in 0.25 mL of 50% ethanol intrarectally via a catheter inserted approximately 8 cm into the colon.[6]
-
-
Balsalazide Administration:
-
Administer balsalazide by oral gavage starting 24 hours after TNBS instillation and continue for the duration of the experiment.
-
-
Monitoring and Endpoint Analysis: Similar to the DSS model, monitor clinical signs and perform endpoint analysis on the colon after sacrifice.
Quantitative Data Summary
Table 2: Clinical Efficacy of Balsalazide in a Dose-Response Study in Humans with Active, Mild-to-Moderate Ulcerative Colitis
| Outcome (at 8 weeks) | Balsalazide (6.75 g/day ) | Balsalazide (2.25 g/day ) | p-value |
| Improvement in Rectal Bleeding | 64.7% | 32.4% | < 0.006 |
| Improvement in Stool Frequency | 58.8% | 29.4% | < 0.006 |
| Improvement in Sigmoidoscopic Score | 78.9% | 52.5% | < 0.015 |
| Physician's Global Assessment Improvement | 73.7% | 51.3% | < 0.03 |
Data from a randomized, double-blind, dose-response comparison study.[11][15]
Visualizations
Caption: Mechanism of action of balsalazide in the colon.
Caption: Experimental workflow for DSS-induced colitis model.
Caption: Logical troubleshooting flow for preclinical balsalazide experiments.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 6. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 7. criver.com [criver.com]
- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 9. biomedres.us [biomedres.us]
- 10. biomedres.us [biomedres.us]
- 11. A randomized, double blind, dose-response comparison of balsalazide (6.75 g), balsalazide (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. ueg-elearning.s3.amazonaws.com [ueg-elearning.s3.amazonaws.com]
- 14. drugs.com [drugs.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Balsalazide Disodium Dihydrate Versus Mesalamine in the Treatment of Acute Ulcerative Colitis
In the management of acute ulcerative colitis, a chronic inflammatory bowel disease, aminosalicylates are a first-line therapeutic option. This guide provides a detailed comparison of two commonly prescribed aminosalicylates: balsalazide (B1667723) disodium (B8443419) dihydrate and mesalamine. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, safety, and mechanisms of action, supported by data from key clinical trials.
Mechanism of Action: A Tale of Two Delivery Systems
Both balsalazide and mesalamine share the same active therapeutic moiety, 5-aminosalicylic acid (5-ASA). The primary distinction between these two drugs lies in their delivery mechanisms, which are designed to ensure the targeted release of 5-ASA in the colon, the primary site of inflammation in ulcerative colitis.
Balsalazide Disodium Dihydrate is a prodrug of mesalamine. It consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond. This bond protects the 5-ASA from absorption in the upper gastrointestinal tract. Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing the active 5-ASA directly at the site of inflammation.
Mesalamine formulations, on the other hand, employ various strategies to deliver 5-ASA to the colon. These can include pH-dependent coatings that dissolve at the higher pH of the terminal ileum and colon, or delayed-release and controlled-release mechanisms that gradually liberate the drug as it transits through the gut.
The therapeutic effects of 5-ASA are primarily local. While the exact mechanism is not fully elucidated, it is understood to involve the modulation of several inflammatory pathways. A key action of 5-ASA is the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating inflammation.[1][2][3] Activation of PPAR-γ is believed to inhibit the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway.[4] Furthermore, 5-ASA is known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[5]
Comparative Efficacy in Acute Ulcerative Colitis
Multiple clinical trials have compared the efficacy of balsalazide and mesalamine in inducing remission in patients with active, mild-to-moderate ulcerative colitis. A consistent finding across several studies is that balsalazide may offer a more rapid onset of action and, in some cases, superior remission rates.
A meta-analysis of six randomized controlled trials concluded that balsalazide is more effective than mesalamine in inducing both symptomatic and complete remission.
Table 1: Symptomatic and Complete Remission Rates
| Study/Analysis | Treatment Group | Symptomatic Remission | Complete Remission |
| Meta-analysis | Balsalazide | RR: 1.23 (p=0.02) | RR: 1.30 (p=0.048) |
| Mesalamine |
RR = Relative Risk. Data from a meta-analysis of three trials for each outcome.
One key head-to-head trial by Pruitt et al. (2002) found that while overall symptomatic remission rates at 8 weeks were similar between balsalazide (6.75 g/day ) and mesalamine (2.4 g/day ), balsalazide demonstrated a significantly faster time to symptomatic remission.[6]
Table 2: Time to Symptomatic Remission and Early Improvement (Pruitt et al., 2002)
| Outcome | Balsalazide (6.75 g/day ) | Mesalamine (2.4 g/day ) | p-value |
| Median Time to Symptomatic Remission | 25 days | 37 days | Not reported |
| Improvement by Day 14 | |||
| Sigmoidoscopic Score | Significantly more patients | p = 0.002 | |
| Stool Frequency | Significantly more patients | p = 0.006 | |
| Rectal Bleeding | Significantly more patients | p = 0.006 | |
| Physician's Global Assessment | Significantly more patients | p = 0.013 |
Another randomized, double-blind study also reported that a higher percentage of patients treated with balsalazide achieved symptomatic and complete remission at various time points compared to mesalamine.
Table 3: Symptomatic and Complete Remission Rates Over Time
| Timepoint | Symptomatic Remission (Balsalazide vs. Mesalamine) | Complete Remission (Balsalazide vs. Mesalamine) |
| 2 Weeks | 64% vs. 43% | - |
| 4 Weeks | 70% vs. 51% | 38% vs. 12% |
| 8 Weeks | 78% vs. 45% | 54% vs. 22% |
| 12 Weeks | 88% vs. 57% | 62% vs. 37% |
Safety and Tolerability Profile
Both balsalazide and mesalamine are generally well-tolerated. The adverse events most commonly reported are related to the gastrointestinal system. The meta-analysis of five studies did not find a significant difference in the overall incidence of adverse events between the two drugs. However, some individual studies have suggested a better tolerability profile for balsalazide. For instance, one study reported adverse events in 48% of patients in the balsalazide group compared to 71% in the mesalamine group.
Table 4: Common Adverse Events
| Adverse Event | Balsalazide | Mesalamine |
| Headache | Reported | Reported |
| Abdominal Pain | Reported | Reported |
| Nausea | Reported | Reported |
| Diarrhea | Reported | Reported |
It is important to note that an acute intolerance syndrome, characterized by cramping, acute abdominal pain, and bloody diarrhea, has been associated with mesalamine-containing drugs, including balsalazide.
Experimental Protocols: A Representative Clinical Trial Workflow
The following section outlines a typical experimental protocol for a clinical trial comparing balsalazide and mesalamine in patients with acute ulcerative colitis, based on the methodologies of published studies.[6][7][8]
1. Patient Population:
-
Inclusion Criteria:
-
Adults (typically 18-75 years of age).
-
Confirmed diagnosis of ulcerative colitis.
-
Mildly to moderately active disease, often defined by a Modified Mayo Disease Activity Index (MMDAI) score between 4 and 10.
-
Disease extent of at least 15 cm from the anal verge, confirmed by sigmoidoscopy.
-
-
Exclusion Criteria:
-
Severe ulcerative colitis (e.g., MMDAI > 10).
-
Use of other medications for ulcerative colitis, such as corticosteroids or immunosuppressants, within a specified washout period.
-
Known hypersensitivity to salicylates.
-
Presence of infectious colitis.
-
2. Study Design:
-
A multicenter, randomized, double-blind, parallel-group study.
-
Patients are randomly assigned to receive either balsalazide or mesalamine for a predefined treatment period (e.g., 8 or 12 weeks).
3. Treatment Regimen:
-
Balsalazide Group: e.g., 6.75 g/day , administered in divided doses.
-
Mesalamine Group: e.g., 2.4 g/day or 4.8 g/day of a specific formulation, administered in divided doses.
4. Assessments:
-
Baseline: Medical history, physical examination, sigmoidoscopy with biopsy, and calculation of the MMDAI.
-
Follow-up Visits (e.g., at weeks 2, 4, 8, and 12): Assessment of symptoms (stool frequency, rectal bleeding), physician's global assessment, and recording of any adverse events.
-
End-of-Treatment: Repeat sigmoidoscopy and final MMDAI calculation.
5. Endpoints:
-
Primary Endpoint: The proportion of patients achieving clinical remission at the end of the treatment period.
-
Secondary Endpoints:
-
Time to symptomatic remission.
-
Proportion of patients with endoscopic improvement (e.g., a decrease in the endoscopy subscore of the MMDAI).
-
Changes in individual components of the MMDAI.
-
Incidence and severity of adverse events.
-
References
- 1. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. rupress.org [rupress.org]
- 4. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acpjournals.org [acpjournals.org]
- 7. Balsalazide Disodium vs. Mesalamine in Mildly to Moderately Active Ulcerative Colitis [ctv.veeva.com]
- 8. A randomized, double blind, dose-response comparison of balsalazide (6.75 g), balsalazide (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Remission in trials of ulcerative colitis: What does it mean? — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 10. Residual Inflammation and Ulcerative Colitis in Remission - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Showdown: Balsalazide Versus Other 5-ASA Drugs for Ulcerative Colitis
For researchers and drug development professionals navigating the therapeutic landscape of mild-to-moderate ulcerative colitis, a clear understanding of the comparative efficacy and safety of available 5-aminosalicylic acid (5-ASA) drugs is paramount. This guide provides a detailed, data-driven comparison of balsalazide (B1667723) against other key 5-ASA agents, namely sulfasalazine (B1682708) and mesalamine, based on head-to-head clinical trial data.
Mechanism of Action: The 5-ASA Pathway
Balsalazide, like other 5-ASA drugs, is a prodrug designed for targeted delivery of the active moiety, mesalamine (5-ASA), to the colon.[1] It is cleaved by bacterial azoreductases in the large intestine, releasing mesalamine to exert its anti-inflammatory effects locally at the site of disease.[1] The therapeutic action of 5-ASA is multifaceted, primarily involving the inhibition of inflammatory mediators. It is understood to block the cyclooxygenase and lipoxygenase pathways, thereby reducing the production of prostaglandins (B1171923) and leukotrienes.[2][3] Furthermore, emerging evidence highlights the role of 5-ASA in activating peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in modulating intestinal inflammation and inhibiting the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[2][4]
Balsalazide vs. Sulfasalazine: A Comparative Analysis
Head-to-head trials have demonstrated that while balsalazide and sulfasalazine have comparable efficacy in inducing remission, balsalazide exhibits a significantly better safety profile.
| Outcome | Balsalazide (6.75 g/day ) | Sulfasalazine (3 g/day ) | Study |
| Efficacy | |||
| Clinical & Sigmoidoscopic Remission | 61% | Not explicitly stated | Mansfield et al., 2002[1] |
| Safety | |||
| Withdrawals due to Adverse Events | 1 of 26 patients (3.8%) | 9 of 24 patients (37.5%) | Mansfield et al., 2002[1] |
| Withdrawals due to Adverse Events | 2 of 28 patients (7.1%) | 9 of 29 patients (31.0%) | Green et al., 2002 [5][6] |
Experimental Protocol: Mansfield et al., 2002 [1]
-
Study Design: A randomized, multicentre, double-blind, parallel-group study with an 8-week treatment duration.
-
Patient Population: 50 patients with mild to moderately active ulcerative colitis who were not on previous maintenance treatment. 26 were allocated to the balsalazide group and 24 to the sulfasalazine group.
-
Intervention: Balsalazide at a dose of 6.75 g/day or sulfasalazine at 3 g/day as the sole treatment.
-
Efficacy Assessment: Patient diaries, symptom assessment, sigmoidoscopic appearance, and histology.
-
Primary Outcome: The primary outcome was not explicitly defined in the abstract but focused on safety and efficacy comparisons.
Experimental Protocol: Green et al., 2002 [5][6]
-
Study Design: A multicentre, double-blind, parallel-group study with a 12-week treatment duration.
-
Patient Population: 57 patients with newly diagnosed or relapsed active ulcerative colitis of all grades of severity. 28 were randomized to receive balsalazide and 29 to receive sulfasalazine. Patients were stratified for disease severity.
-
Intervention: Balsalazide at a dose of 6.75 g/day or sulfasalazine at 3 g/day . Concomitant topical and/or oral steroids were co-administered where clinically necessary.
-
Efficacy Assessment: Clinical, sigmoidoscopic, and histological assessments.
-
Primary Outcome: Comparison of safety and efficacy between the two treatment groups.
Balsalazide vs. Mesalamine: Efficacy and Onset of Action
Clinical trials comparing balsalazide to mesalamine suggest that balsalazide may offer a faster onset of action and, in some cases, superior remission rates.
| Outcome | Balsalazide (6.75 g/day ) | Mesalamine (2.4 g/day ) | Study |
| Efficacy | |||
| Symptomatic Remission (at 8 weeks) | 46% | 44% | Pruitt et al., 2002 [7] |
| Median Time to Symptomatic Remission | 25 days | 37 days | Pruitt et al., 2002 [7] |
| Symptomatic Remission (at 12 weeks) | 88% | 57% | The Abacus Investigator Group, 1998[8] |
| Complete Remission (at 12 weeks) | 62% | 37% | The Abacus Investigator Group, 1998[8] |
| Safety | |||
| Patients Reporting Adverse Events | 48% | 71% | The Abacus Investigator Group, 1998[8] |
| Serious Adverse Events | Not specified | 4 patients | The Abacus Investigator Group, 1998[8] |
Experimental Protocol: Pruitt et al., 2002 [7]
-
Study Design: A randomized, double-blind, placebo-controlled trial with an 8-week follow-up.
-
Patient Population: 173 patients with active, mild-to-moderate ulcerative colitis. 84 were allocated to balsalazide and 89 to mesalamine.
-
Intervention: Balsalazide at a dose of 6.75 g/day or mesalamine at 2.4 g/day .
-
Efficacy Assessment: Symptom diaries were used to assess symptomatic remission (defined as normal or mild functional assessment and absence of rectal bleeding). Secondary outcomes included time to symptomatic remission and the rate of complete remission (symptomatic remission plus a normal or mild sigmoidoscopic result).
-
Primary Outcome: Comparison of symptomatic remission rates.
Experimental Protocol: The Abacus Investigator Group, 1998 [8]
-
Study Design: A randomized, double-blind study with a treatment duration of 4, 8, or 12 weeks.
-
Patient Population: 101 (99 evaluable) patients with symptomatic, sigmoidoscopically verified ulcerative colitis.
-
Intervention: Balsalazide at a dose of 6.75 g/day or a pH-dependent formulation of mesalamine at 2.4 g/day .
-
Efficacy Assessment: Symptomatic remission and complete remission (defined as none/mild symptoms, sigmoidoscopy grade 0/1, and no rectal steroid use within 4 days).
-
Primary Outcome: Comparison of the efficacy and safety of balsalazide with mesalamine.
Conclusion
The available head-to-head clinical trial data provides valuable insights for researchers and drug development professionals. Balsalazide demonstrates comparable efficacy to sulfasalazine but with a significantly improved tolerability profile, leading to fewer treatment discontinuations. When compared with mesalamine, balsalazide has shown the potential for a more rapid onset of symptomatic relief and, in some studies, higher rates of both symptomatic and complete remission. These findings underscore the importance of considering not only the efficacy but also the safety and speed of action when evaluating 5-ASA therapies for ulcerative colitis. Further research focusing on long-term outcomes and direct comparisons of different mesalamine formulations with balsalazide will continue to refine our understanding of the optimal treatment strategies for this chronic inflammatory condition.
References
- 1. A double-blind comparison of balsalazide, 6.75 g, and sulfasalazine, 3 g, as sole therapy in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Balsalazide is superior to mesalamine in the time to improvement of signs and symptoms of acute mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Balsalazide is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Balsalazide Clinical Trial Outcomes in Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial outcomes for balsalazide (B1667723) in the treatment of ulcerative colitis. The information is compiled from multiple studies to offer an objective overview of its efficacy and safety profile, supported by experimental data and detailed methodologies.
Executive Summary
Balsalazide, a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), has been extensively studied for the treatment of mild-to-moderate ulcerative colitis. Clinical trials have consistently demonstrated its efficacy in inducing symptomatic and clinical remission. Comparative studies suggest that balsalazide may offer a faster onset of action compared to some formulations of mesalamine. Its safety profile is generally favorable, with most adverse events being mild to moderate in severity. This guide will delve into the specifics of these findings, presenting the data in a structured and comparative format.
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the quantitative data from key clinical trials involving balsalazide, comparing it with mesalamine and placebo.
Table 1: Efficacy of Balsalazide vs. Mesalamine in Inducing Remission in Adults with Ulcerative Colitis
| Clinical Endpoint | Balsalazide (6.75 g/day ) | Mesalamine (2.4 g/day ) | Study Duration | p-value | Reference |
| Symptomatic Remission | |||||
| Week 2 | 64% | 43% | 12 weeks | N/A | [1][2] |
| Week 4 | 70% | 51% | 12 weeks | N/A | [1][2] |
| Week 8 | 78% | 45% | 12 weeks | N/A | [1][2] |
| Week 12 | 88% | 57% | 12 weeks | N/A | [1][2] |
| Complete Remission | |||||
| Week 4 | 38% | 12% | 12 weeks | N/A | [1][2] |
| Week 8 | 54% | 22% | 12 weeks | N/A | [1][2] |
| Week 12 | 62% | 37% | 12 weeks | N/A | [1][2] |
| Median Time to First Asymptomatic Day | 10 days | 25 days | 12 weeks | N/A | [1][2] |
| Improvement in Rectal Bleeding (at 8 weeks) | 64.7% | N/A (vs. Balsalazide 2.25g/day) | 8 weeks | < 0.006 | [3] |
| Improvement in Stool Frequency (at 8 weeks) | 58.8% | N/A (vs. Balsalazide 2.25g/day) | 8 weeks | < 0.006 | [3] |
| Improvement in Sigmoidoscopic Score (at 8 weeks) | 78.9% | N/A (vs. Balsalazide 2.25g/day) | 8 weeks | < 0.015 | [3] |
A meta-analysis of six randomized controlled trials concluded that balsalazide is more effective than mesalamine in inducing symptomatic and complete remission in patients with ulcerative colitis.[4]
Table 2: Efficacy of Balsalazide vs. Placebo in Adults with Mild-to-Moderately Active Ulcerative Colitis
| Clinical Endpoint | Balsalazide (6.6 g/day ) | Placebo | Study Duration | p-value | Reference |
| Clinical Improvement and Improvement in Rectal Bleeding | 55% | 40% | 8 weeks | 0.02 | [5] |
Table 3: Efficacy of Balsalazide in Pediatric Patients (5-17 years) with Mild-to-Moderate Ulcerative Colitis
| Clinical Endpoint | Balsalazide (6.75 g/day ) | Balsalazide (2.25 g/day ) | Study Duration | p-value | Reference |
| Clinical Improvement | 45% | 37% | 8 weeks | Not Significant | [6][7] |
| Clinical Remission | 12% | 9% | 8 weeks | Not Significant | [6][7] |
| Histological Improvement | 50% (8 of 16 patients) | 30% (3 of 10 patients) | 8 weeks | Not Significant | [6][7] |
Table 4: Common Adverse Events Reported in Balsalazide Clinical Trials (Adults)
| Adverse Event | Balsalazide (6.75 g/day ) | Placebo | Reference |
| Headache | 8% | N/A (Withdrawal comparable to placebo) | [8] |
| Abdominal Pain | 6% | N/A (Withdrawal comparable to placebo) | [8] |
| Diarrhea | 5% | N/A (Withdrawal comparable to placebo) | [8] |
| Nausea | 5% | N/A (Withdrawal comparable to placebo) | [8] |
| Vomiting | 4% | N/A (Withdrawal comparable to placebo) | [8] |
| Respiratory Infection | 4% | N/A (Withdrawal comparable to placebo) | [8] |
| Arthralgia | 4% | N/A (Withdrawal comparable to placebo) | [8] |
In a comparative trial, fewer patients in the balsalazide group reported adverse events compared to the mesalamine group (48% vs. 71%).[1][2]
Table 5: Common Adverse Events Reported in a Balsalazide Pediatric Clinical Trial (5-17 years)
| Adverse Event | Balsalazide (2.25 g/day or 6.75 g/day ) | Reference |
| Headache | 15% | [8] |
| Upper Abdominal Pain | 13% | [8] |
| Abdominal Pain | 12% | [8] |
| Vomiting | 10% | [8] |
| Diarrhea | 9% | [8] |
| Ulcerative Colitis (worsening) | 6% | [8] |
| Nasopharyngitis | 6% | [8] |
| Pyrexia (Fever) | 6% | [8] |
Experimental Protocols
The methodologies of the cited clinical trials share common frameworks, which are detailed below.
Study Design:
Most studies were randomized, double-blind, and either placebo-controlled or active-controlled (comparing balsalazide to another 5-ASA drug like mesalamine).[1][2][3][5]
Patient Population:
Inclusion criteria typically involved adult or pediatric patients (aged 5 years and older) with a diagnosis of mildly to moderately active ulcerative colitis.[1][6][7][9] Disease activity was often confirmed by sigmoidoscopy or colonoscopy and assessed using standardized scoring systems.[1][9]
Key exclusion criteria often included:
-
Hypersensitivity to salicylates.[1]
-
Severe ulcerative colitis.[1]
-
Recent use of oral, rectal, or intravenous steroids or immunosuppressants.[1]
-
Presence of an enteric pathogen.[1]
Intervention:
-
Balsalazide Dosing (Adults): The most common dosage for active disease was 6.75 g/day , administered in divided doses.[1][2][3] A newer tablet formulation has been studied at 6.6 g/day (3.3 g twice daily).[5]
-
Balsalazide Dosing (Pediatrics): Dosages of 2.25 g/day and 6.75 g/day have been evaluated.[6][7]
-
Comparator Dosing (Mesalamine): A common comparator dosage was 2.4 g/day of a pH-dependent, delayed-release formulation.[1][2][3]
Clinical Endpoints:
Efficacy was primarily assessed based on the following endpoints:
-
Symptomatic Remission: Often defined as a normal or mild functional assessment and the absence of rectal bleeding.[1]
-
Complete Remission: Typically defined as symptomatic remission plus a normal or mild sigmoidoscopic result.[1][2]
-
Clinical Improvement: Assessed using standardized indices such as the Modified Mayo Disease Activity Index (MMDAI). For example, a clinical improvement could be defined as a decrease of ≥3 points in the MMDAI score from baseline, along with an improvement in the rectal bleeding subscale.[5][9]
-
Pediatric Clinical Improvement: In pediatric trials, the Modified Sutherland Ulcerative Colitis Activity Index (MUCAI) has been used, with clinical improvement defined as a reduction of ≥3 points from baseline.[6][7]
Mandatory Visualization
Mechanism of Action of Balsalazide
Balsalazide is a prodrug that is specifically designed to deliver its active moiety, 5-aminosalicylic acid (5-ASA), to the colon. Once in the colon, bacterial azoreductases cleave the azo bond, releasing 5-ASA. The anti-inflammatory effects of 5-ASA are thought to be mediated through multiple pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which leads to a reduction in the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. Additionally, 5-ASA may exert its effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[10][11][12]
References
- 1. acpjournals.org [acpjournals.org]
- 2. Balsalazide is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, double blind, dose-response comparison of balsalazide (6.75 g), balsalazide (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of mesalazine and balsalazide in induction and maintenance of remission in patients with ulcerative colitis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of a new 3.3 g b.i.d. tablet formulation in patients with mild-to-moderately-active ulcerative colitis: a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, efficacy, and pharmacokinetics of balsalazide in pediatric patients with mild-to-moderate active ulcerative colitis: results of a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of the Antioxidant Activity of Balsalazide and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide (B1667723) is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) used in the treatment of inflammatory bowel disease (IBD). Its therapeutic efficacy is largely attributed to the local delivery of 5-ASA to the colon, where it exerts anti-inflammatory effects. A key component of its mechanism of action is believed to be its antioxidant properties, which help to mitigate the oxidative stress associated with IBD. Upon oral administration, balsalazide is metabolized by colonic bacteria into its active component, 5-ASA, and a carrier molecule, 4-aminobenzoyl-ß-alanine, both of which are further metabolized. This guide provides an in vitro comparison of the antioxidant activities of balsalazide and its primary metabolites: 5-aminosalicylic acid (5-ASA), N-acetyl-5-aminosalicylic acid (Ac-5-ASA), 4-aminobenzoyl-ß-alanine (4-ABA), and N-acetyl-4-aminobenzoyl-ß-alanine (N-Ac-4-ABA).
Metabolic Pathway of Balsalazide
Balsalazide is designed to deliver 5-ASA to the colon. Bacterial azoreductases in the colon cleave the azo bond of balsalazide, releasing 5-ASA and 4-aminobenzoyl-ß-alanine. Both of these metabolites can then be acetylated.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of a compound can be assessed through various in vitro assays that measure its ability to scavenge free radicals or inhibit oxidation. Due to the nature of balsalazide as a prodrug, its own antioxidant activity is considered minimal until it is metabolized. The primary antioxidant activity resides in its metabolite, 5-ASA.
Data on the direct comparative antioxidant activity of balsalazide and all its metabolites is limited. However, studies on the related drug sulfasalazine (B1682708), which also releases 5-ASA, provide valuable insights into the antioxidant capacity of 5-ASA and its acetylated metabolite.
Table 1: In Vitro Scavenging of Reactive Oxygen Species (ROS)
| Compound | Superoxide Anion (O₂⁻) Scavenging IC₅₀ (µM) | Hypochlorous Acid (HOCl) Scavenging IC₅₀ (µM) | Singlet Oxygen (¹O₂) Scavenging IC₅₀ (µM) | Peroxyl Radical (ROO•) Scavenging (ORAC Value) |
| 5-Aminosalicylic Acid (5-ASA) | >1000 | 1.85 ± 0.26 | 29.5 ± 5.7 | 2.77 ± 0.35 |
| N-acetyl-5-aminosalicylic acid (Ac-5-ASA) | Ineffective | Ineffective | Ineffective | Ineffective |
| Balsalazide | Data not available | Data not available | Data not available | Data not available |
| 4-Aminobenzoyl-ß-alanine (4-ABA) | Data not available | Data not available | Data not available | Data not available |
| N-acetyl-4-aminobenzoyl-ß-alanine (N-Ac-4-ABA) | Data not available | Data not available | Data not available | Data not available |
IC₅₀: The concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ indicates greater antioxidant activity. ORAC (Oxygen Radical Absorbance Capacity) value is relative to a Trolox standard. Data for 5-ASA and Ac-5-ASA are derived from studies on sulfasalazine and its metabolites.[1][2]
Table 2: In Vitro Scavenging of Reactive Nitrogen Species (RNS)
| Compound | Nitric Oxide (•NO) Scavenging IC₅₀ (µM) | Peroxynitrite (ONOO⁻) Scavenging IC₅₀ (µM) |
| 5-Aminosalicylic Acid (5-ASA) | 1.15 ± 0.11 | 0.05 ± 0.01 |
| N-acetyl-5-aminosalicylic acid (Ac-5-ASA) | Ineffective | Ineffective |
| Balsalazide | Data not available | Data not available |
| 4-Aminobenzoyl-ß-alanine (4-ABA) | Data not available | Data not available |
| N-acetyl-4-aminobenzoyl-ß-alanine (N-Ac-4-ABA) | Data not available | Data not available |
Data for 5-ASA and Ac-5-ASA are derived from studies on sulfasalazine and its metabolites.[1][2]
Table 3: Inhibition of Lipid Peroxidation
| Compound | Inhibition of Erythrocyte Lipid Peroxidation |
| 5-Aminosalicylic Acid (5-ASA) | Significant inhibition observed. |
| N-acetyl-5-aminosalicylic acid (Ac-5-ASA) | No significant effect observed. |
| Balsalazide | Data not available |
| 4-Aminobenzoyl-ß-alanine (4-ABA) | Reported to inhibit lipid peroxidation (qualitative). |
| N-acetyl-4-aminobenzoyl-ß-alanine (N-Ac-4-ABA) | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the free radical scavenging activity of a compound.
-
Reagents : DPPH (2,2-diphenyl-1-picrylhydrazyl), methanol, test compounds, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure :
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of the test compounds are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at approximately 517 nm.
-
-
Data Analysis : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, the concentration of the sample required to inhibit 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against sample concentration.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Materials : Biological sample rich in lipids (e.g., erythrocyte ghosts, tissue homogenate), thiobarbituric acid (TBA), trichloroacetic acid (TCA), and an oxidizing agent (e.g., ferrous sulfate).
-
Procedure :
-
The lipid-rich sample is incubated with the test compound at various concentrations.
-
Lipid peroxidation is induced by adding an oxidizing agent.
-
The reaction is stopped by adding TCA.
-
TBA reagent is added, and the mixture is heated (e.g., at 95°C for 60 minutes) to form a pink-colored MDA-TBA adduct.
-
After cooling, the mixture is centrifuged, and the absorbance of the supernatant is measured at approximately 532 nm.
-
-
Data Analysis : The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with the test compound to the absorbance of the control (without the test compound).
Signaling Pathways in Antioxidant Action
The antioxidant effects of 5-ASA are closely linked to its anti-inflammatory properties and involve the modulation of key signaling pathways, notably the NF-κB pathway. Oxidative stress is a potent activator of NF-κB, which in turn upregulates the expression of pro-inflammatory genes. By scavenging reactive oxygen species, 5-ASA can prevent the activation of this pathway.
References
- 1. Scavenging of reactive oxygen and nitrogen species by the prodrug sulfasalazine and its metabolites 5-aminosalicylic acid and sulfapyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scavenging of reactive oxygen and nitrogen species by the prodrug sulfasalazine and its metabolites 5-aminosalicylic acid and sulfapyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Balsalazide's Impact on Mucosal Healing in Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of balsalazide's performance in promoting mucosal healing in patients with ulcerative colitis (UC) against other aminosalicylates. The information presented is supported by experimental data from clinical trials to aid in research and development efforts.
Executive Summary
Balsalazide (B1667723), a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), is an effective treatment for inducing and maintaining remission in patients with mild-to-moderate ulcerative colitis. Its targeted delivery mechanism, which releases the active 5-ASA component directly in the colon, contributes to its therapeutic efficacy in promoting mucosal healing. Comparative clinical studies have demonstrated that balsalazide is a potent option for achieving endoscopic and clinical remission, with a favorable safety profile compared to other aminosalicylates like sulfasalazine (B1682708) and various mesalamine formulations.
Mechanism of Action
Balsalazide is composed of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[1] This bond protects the drug from absorption in the upper gastrointestinal tract.[2] Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing mesalamine directly at the site of inflammation.[3][4]
Mesalamine exerts its anti-inflammatory effects through multiple pathways:
-
Inhibition of Inflammatory Mediators: It blocks the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation in the colonic mucosa.[3][5][6]
-
Inhibition of NF-κB: Mesalamine can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines.[4]
-
Antioxidant Properties: Mesalamine has been shown to have antioxidant effects, which may help to reduce oxidative stress in the inflamed intestinal tissue.[2]
These actions collectively contribute to the reduction of mucosal inflammation and the promotion of mucosal healing.
Comparative Efficacy in Mucosal Healing
The following table summarizes the key findings from clinical trials comparing balsalazide with other aminosalicylates, focusing on endoscopic improvement as a primary indicator of mucosal healing.
| Comparison | Study | Dosage | Treatment Duration | Primary Endpoint | Results | Citation |
| Balsalazide vs. Mesalamine | Pruitt et al. | Balsalazide: 6.75 g/day Mesalamine: 2.4 g/day | 8 weeks | Symptomatic Remission & Sigmoidoscopic Improvement | Sigmoidoscopic improvement by day 14 was significantly greater with balsalazide (p=0.002). Symptomatic remission rates were similar at 8 weeks (46% vs. 44%). | [5][7] |
| Balsalazide vs. Mesalamine | The Abacus Investigator Group | Balsalazide: 6.75 g/day Mesalamine: 2.4 g/day | 12 weeks | Complete Remission (Symptomatic & Endoscopic) | At 8 weeks, 54% of balsalazide patients achieved complete remission vs. 22% for mesalamine. At 12 weeks, 62% vs. 37%. | [3] |
| Balsalazide vs. Sulfasalazine | A double-blind comparison | Balsalazide: 6.75 g/day Sulfasalazine: 3 g/day | 8 weeks | Clinical & Sigmoidoscopic Remission | 61% of patients on balsalazide achieved clinical and sigmoidoscopic remission. Similar improvements were seen in both groups among those who tolerated the treatment. | [1] |
| Balsalazide vs. Sulfasalazine | A double-blind comparison | Balsalazide: 6.75 g/day Sulfasalazine: 3 g/day | 12 weeks | Clinical, Sigmoidoscopic, and Histological Improvements | Similar improvements were recorded in clinical, sigmoidoscopic, and histological assessments in both treatment groups for patients who tolerated the medication. | [8][9] |
| High-Dose vs. Low-Dose Balsalazide & Mesalamine | A double-blind, multicentre trial | Balsalazide: 6.0 g/day Balsalazide: 3.0 g/day Mesalamine: 1.5 g/day | 26 weeks | Maintenance of Clinical Remission | High-dose balsalazide (6.0 g/day ) was superior in maintaining remission (77.5%) compared to low-dose balsalazide (43.8%) and mesalamine (56.8%). | [10][11] |
Experimental Protocols
The clinical trials cited in this guide generally followed a similar methodology for assessing the efficacy of balsalazide in treating active ulcerative colitis.
1. Study Design: Most studies were randomized, double-blind, active-controlled trials.[1][3]
2. Patient Population: Inclusion criteria typically involved adult patients with a confirmed diagnosis of mildly to moderately active ulcerative colitis.[12] Disease activity was often assessed using a standardized index such as the Modified Mayo Disease Activity Index (MMDAI), with specific score ranges for inclusion.[12] The extent of the disease (e.g., at least 20 cm from the rectum) was also a common criterion.[12]
Exclusion criteria frequently included a history of allergy to salicylates, recent use of high-dose corticosteroids or immunosuppressants, and the presence of other significant medical conditions.[12]
3. Treatment Regimen: Patients were randomly assigned to receive either balsalazide or a comparator drug (mesalamine or sulfasalazine) at specified daily doses for a defined period, typically ranging from 6 to 12 weeks for induction of remission studies.[1][3][12]
4. Efficacy Assessments: The primary endpoints for efficacy varied but generally included:
-
Clinical Remission/Improvement: Assessed through patient-reported outcomes such as stool frequency and rectal bleeding, often as part of a composite scoring system like the MMDAI.[7][12]
-
Endoscopic Assessment (Mucosal Healing): Sigmoidoscopy or colonoscopy was performed at baseline and at the end of the treatment period. Mucosal healing was typically defined by an improvement in the endoscopic score, with many studies aiming for a score of 0 or 1 on the Mayo Endoscopic Subscore or a similar validated scale.[3][13]
-
Histological Assessment: In some studies, biopsies were taken during endoscopy to assess for histological improvement, providing a more in-depth measure of mucosal healing.[1][8]
Conclusion
The available evidence from comparative clinical trials indicates that balsalazide is an effective therapeutic agent for promoting mucosal healing in patients with mild-to-moderate ulcerative colitis. Its targeted delivery of mesalamine to the colon, coupled with its favorable tolerability profile, makes it a valuable option in the management of this chronic inflammatory condition. Further research focusing on standardized definitions of mucosal healing, including both endoscopic and histological endpoints, will be crucial for more precise comparisons of different 5-ASA formulations in the future.
References
- 1. A double-blind comparison of balsalazide, 6.75 g, and sulfasalazine, 3 g, as sole therapy in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short report: comparison of two doses of balsalazide in maintaining ulcerative colitis in remission over 12 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Balsalazide is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Balsalazide is superior to mesalamine in the time to improvement of signs and symptoms of acute mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A double-blind comparison of balsalazide, 6.75 g daily, and sulfasalazine, 3 g daily, in patients with newly diagnosed or relapsed active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Balsalazide Disodium vs. Mesalamine in Mildly to Moderately Active Ulcerative Colitis [ctv.veeva.com]
- 13. Mucosal Healing of Ulcerative Colitis Based on Endoscopic Diagnosis, Histopathology, and Mucosal Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Balsalazide Disodium Dihydrate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential logistical information and procedural guidance for the proper disposal of Balsalazide Disodium Dihydrate, tailored for researchers, scientists, and drug development professionals.
Regulatory Framework
The disposal of pharmaceutical compounds like this compound is governed by a multi-tiered regulatory framework. Key agencies involved include the Environmental Protection Agency (EPA), which oversees hazardous waste through the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[1][2][3] It is crucial to adhere to all federal, state, and local regulations.[4]
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous waste under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4][5] However, it is imperative to prevent its release into the environment.[5][6]
Disposal Procedures
The recommended method for the disposal of this compound is through a licensed waste disposal company. The following step-by-step process outlines the best practices for handling and disposing of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate personal protective equipment is worn. This includes:
-
Safety glasses with side shields or goggles.[4]
-
Protective gloves.[4]
-
A lab coat or other protective clothing to prevent skin exposure.[4][5]
Step 2: Containment
For unused or waste this compound:
-
Carefully sweep up the solid material, avoiding dust formation.[5] For spills, cover the powder with a plastic sheet or tarp to minimize spreading.[4]
-
Place the material into a suitable, clearly labeled, and sealed container for disposal.[6]
For contaminated materials (e.g., paper towels, weighing boats):
-
Collect all contaminated items.
-
Place them in a designated, sealed waste container.
Step 3: Waste Segregation and Storage
-
Since this compound is a non-hazardous pharmaceutical waste, it should be segregated from hazardous chemical waste.
-
In a healthcare or laboratory setting, use designated containers for non-RCRA pharmaceutical waste, which are often blue or white.
-
Store the sealed waste container in a secure, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[5]
Step 4: Final Disposal
-
Arrange for the collection of the waste by a licensed professional waste disposal service.[7]
-
The recommended final disposal method is incineration at a USEPA-approved facility.[6] Landfilling in a permitted solid waste landfill is also a potential option for non-hazardous pharmaceutical waste.[8]
-
Crucially, do not flush this compound down the drain or dispose of it in the regular trash. [2][6][8]
Emergency Procedures
In the event of an accidental release, follow these steps:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[5]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[4]
-
Clean-up: Sweep up the spilled material and place it in a suitable container for disposal.[5] Avoid creating dust.[4][5] After the material has been collected, the area can be flushed with water.[6]
-
Environmental Precautions: Prevent the material from entering drains, water courses, or the soil.[6]
Quantitative Data
No specific quantitative data for disposal (e.g., concentration limits for environmental release) were found in the provided search results. Disposal regulations are primarily procedural.
Experimental Protocols
No experimental protocols for the disposal of this compound were cited in the search results. The provided information is based on regulatory guidelines and standard chemical safety practices.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. carnegiepharma.com [carnegiepharma.com]
- 7. 4008081911.com [4008081911.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Balsalazide Disodium Dihydrate
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Balsalazide disodium (B8443419) dihydrate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Balsalazide disodium dihydrate is a medication used in the treatment of ulcerative colitis.[1][2] While it is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard, proper handling and the use of personal protective equipment (PPE) are vital to minimize exposure and ensure safe laboratory practices.[3][4]
Engineering Controls and Personal Protective Equipment (PPE)
Effective management of this compound in a laboratory setting begins with robust engineering controls. These are the primary line of defense in minimizing exposure. Facilities should be equipped with adequate ventilation systems, eyewash stations, and safety showers.[4]
When handling this compound, the following personal protective equipment is recommended:
| Protection Type | Equipment | Standard/Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | OSHA approved | To prevent eye contact with airborne particles. |
| Skin Protection | Protective gloves and appropriate protective clothing | Follow good industrial hygiene practices | To prevent skin contact.[3][4] |
| Respiratory Protection | NIOSH/MSHA approved respirator | As needed | Recommended if exposure limits are exceeded or if irritation occurs.[4] |
Operational and Disposal Plans
Handling Procedures:
-
Handle in accordance with good industrial hygiene and safety practices.[3][4]
-
Prevent contact with skin, eyes, or clothing.[3]
-
Ensure the handling area is well-ventilated.[5]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Recommended storage temperature is between 20°C to 25°C (68°F to 77°F).[6]
Spill Management:
-
In case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[4]
-
For powder spills, cover with a plastic sheet or tarp to minimize the spread of dust.[4]
-
Mechanically collect the spilled material and place it in a suitable container for disposal.[4]
-
Clean the contaminated surface thoroughly.[4]
Disposal:
-
Disposal of this compound and any contaminated materials should be in accordance with local, state, and federal regulations.
-
Incineration of waste at an approved USEPA incinerator is a recommended disposal method.[6]
-
Prevent the release of the chemical into the environment.[5]
Experimental Workflow for Handling this compound
Caption: This diagram outlines the procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
